molecular formula C6H7N3O4 B1440929 Ethyl 5-nitro-1H-imidazole-2-carboxylate CAS No. 865998-46-5

Ethyl 5-nitro-1H-imidazole-2-carboxylate

Cat. No.: B1440929
CAS No.: 865998-46-5
M. Wt: 185.14 g/mol
InChI Key: YSVPLWXCZZORIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-nitro-1H-imidazole-2-carboxylate ( 865998-46-5) is a high-purity heterocyclic building block of significant value in medicinal chemistry and antibiotic resistance research. It serves as a key synthetic intermediate in the development of novel inhibitors for metallo-β-lactamases (MBLs), such as the Verona Integron-encoded MBL (VIM) type . These enzymes are produced by resistant bacteria and confer resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems . Researchers utilize this compound to create potent 1H-imidazole-2-carboxylic acid (ICA) derivatives that act by binding to the active site of B1 subclass MBLs, engaging with the zinc ions and positively charged residues to inhibit enzyme activity . The compound is characterized with a molecular formula of C6H7N3O4 and a molecular weight of 185.14 g/mol . It is typically supplied as a solid and should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or personal use. Please refer to the provided Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-nitro-1H-imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-13-6(10)5-7-3-4(8-5)9(11)12/h3H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVPLWXCZZORIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693337
Record name Ethyl 5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865998-46-5
Record name Ethyl 5-nitro-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of advanced pharmaceutical agents. The strategic placement of the nitro group and the reactive carboxylate ester on the imidazole core makes it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, starting from the precursor Ethyl 1H-imidazole-2-carboxylate, its physicochemical properties, and its significant applications in modern drug discovery. Detailed, field-proven protocols are presented alongside a discussion of the chemical principles that underpin these methodologies. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important molecule.

Introduction: The Strategic Importance of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in the development of therapeutics, particularly for conditions involving anaerobic bacteria or hypoxic cells, such as those found in solid tumors.[1] The nitro group is not merely a structural component; it is a functional "warhead." In low-oxygen environments, it can be bioreductively activated to form radical species that are cytotoxic, a mechanism that has been successfully exploited in antibiotics like metronidazole and in the development of hypoxia-activated anticancer prodrugs.[1]

This compound (CAS No. 865998-46-5) emerges as a key building block in this context.[2][3] Its structure combines the essential nitro-imidazole core with an ethyl carboxylate group at the C2 position, providing a convenient handle for further chemical elaboration to build more complex and targeted molecules. Understanding its synthesis and properties is therefore crucial for chemists aiming to innovate in this therapeutic space.

Synthesis Pathway and Methodologies

The synthesis of this compound is conceptually a two-stage process: first, the creation of the imidazole ester backbone, followed by the critical nitration step.

Synthesis_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Nitration Imidazole_Acid Imidazole-2-carboxylic acid Precursor Ethyl 1H-imidazole-2-carboxylate Imidazole_Acid->Precursor Esterification Ethanol Ethanol (C2H5OH) Ethanol->Precursor H2SO4 Conc. H2SO4 H2SO4->Precursor Target This compound Precursor->Target Electrophilic Nitration Nitrating_Mix HNO3 / H2SO4 Nitrating_Mix->Target

Caption: Overall workflow for the synthesis of the target compound.

Stage 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate

The precursor molecule, Ethyl 1H-imidazole-2-carboxylate, is most reliably synthesized via the Fischer esterification of Imidazole-2-carboxylic acid. This classic acid-catalyzed reaction provides a good yield and a high-purity product.[4]

Causality Behind Experimental Choices:

  • Catalyst: Concentrated sulfuric acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. Secondly, as a dehydrating agent, it sequesters the water formed during the reaction, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Solvent & Reagent: Ethanol is used in large excess, acting as both the reactant and the solvent. This high concentration also helps to shift the reaction equilibrium to favor ester formation.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate without evaporating the volatile ethanol.

  • Work-up: The pH adjustment with ammonia neutralizes the sulfuric acid catalyst. The choice to keep the temperature below 5°C during neutralization is critical to prevent hydrolysis of the newly formed ester, which is more favorable at higher temperatures under basic conditions.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Imidazole-2-carboxylic acid in absolute ethanol (e.g., 300 mL for ~0.2 moles of acid).

  • Acid Addition: With stirring, slowly and carefully add concentrated sulfuric acid (98%, ~2.7 equivalents) dropwise. An ice bath should be used to control the exothermic reaction and maintain the temperature below 25°C.[4]

  • Reflux: Heat the mixture to reflux and maintain for approximately 7 hours. Allow the reaction to continue stirring at room temperature overnight to ensure completion.[4]

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Precipitation: Dilute the resulting suspension with ice water (~200 mL). In an ice bath, carefully adjust the pH to 5-6 by the slow addition of concentrated ammonia. This will neutralize the acid and precipitate the product.[4]

  • Isolation & Purification: Collect the solid product by filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like isopropyl ether to yield Ethyl 1H-imidazole-2-carboxylate as a solid.[4] A typical yield is around 64%.[4]

Stage 2: Nitration of Ethyl 1H-imidazole-2-carboxylate

The introduction of a nitro group onto the imidazole ring is an electrophilic aromatic substitution. While a specific, peer-reviewed protocol for the nitration of Ethyl 1H-imidazole-2-carboxylate to the 5-nitro isomer is not extensively documented in readily available literature, a highly reliable protocol can be inferred from the nitration of the closely related compound, ethyl 1-methyl-1H-imidazole-2-carboxylate.[5]

Mechanistic Insights & Causality:

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid (mixed acid) is the standard reagent for nitration. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Regioselectivity: The imidazole ring is electron-rich and susceptible to electrophilic attack. The existing ethyl carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring. It will direct the incoming electrophile (the nitronium ion) primarily to the C5 position, as the C4 position is more deactivated due to resonance effects.

  • Reaction Control: The reaction is highly exothermic and must be carefully controlled. Maintaining the temperature is crucial to prevent over-nitration or degradation of the starting material.

Proposed Experimental Protocol (based on analogous reactions[5]):

  • Acid Dissolution: In a flask equipped with a stirrer and thermometer, dissolve Ethyl 1H-imidazole-2-carboxylate (1 equivalent) in concentrated sulfuric acid at a controlled temperature (e.g., 0-5°C).

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid (1-1.2 equivalents) and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not rise significantly.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 60-70°C) for several hours (e.g., 3 hours) to drive the reaction to completion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Neutralization: After completion, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution with an aqueous base (e.g., sodium carbonate solution) to a pH of 7-8.[5]

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.[5]

Physicochemical and Spectroscopic Properties

Characterization of the final product and its precursor is essential for confirming identity and purity. Below is a summary of known properties.

PropertyEthyl 1H-imidazole-2-carboxylate (Precursor)This compound (Target)Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (Analog)
CAS Number 33543-78-1865998-46-5[3][6]1564-49-4[7]
Molecular Formula C₆H₈N₂O₂[8]C₆H₇N₃O₄[6]C₇H₉N₃O₄[7]
Molecular Weight 140.14 g/mol [8]185.14 g/mol [6]199.16 g/mol [7]
Appearance Off-White to Pale Beige SolidData not available (Expected to be a yellow solid)White to off-white or yellow solid[5]
Melting Point 176-178°CData not available81-83°C[5]
Solubility DMSO (Slightly), Methanol (Slightly)Data not availableData not available
pKa 11.38 ± 0.10 (Predicted)Data not available-0.95 ± 0.25 (Predicted)[5]

Note: Data for the target compound is limited. Properties of the N-methylated analog are provided for reference and estimation purposes.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a strategic intermediate. The nitro group provides the basis for bioreductive activity, while the ester serves as a synthetic handle for creating derivatives with tailored properties.

Applications cluster_apps Therapeutic Areas & Research Core This compound Anticancer Hypoxia-Activated Prodrugs (Anticancer) Core->Anticancer Bioreductive Activation Antibacterial Anaerobic Antibacterials Core->Antibacterial DNA Damage Antiparasitic Antiparasitic Agents Core->Antiparasitic Similar to Metronidazole Research Scaffold for Novel Oligopeptides Core->Research Analog Synthesis

Caption: Potential applications derived from the core scaffold.

  • Anticancer Agents: This molecule is an ideal starting point for creating hypoxia-activated prodrugs. The ester can be hydrolyzed to the carboxylic acid and then coupled with various effector molecules. The resulting prodrug remains inactive in normal tissues but is activated in the hypoxic microenvironment of solid tumors, releasing a potent cytotoxic agent locally.

  • Antimicrobial Agents: Following the legacy of metronidazole, this scaffold is used to develop new antibiotics against anaerobic bacteria and protozoan parasites. Modifications via the ester group can alter the compound's solubility, cell permeability, and pharmacokinetic profile to improve efficacy and overcome resistance.

  • Advanced Intermediates: It is a known reagent for the synthesis of analogs of netropsin and distamycin, which are potent anti-cancer compounds that bind to the minor groove of DNA.[9] This highlights its use in creating complex, biologically active molecules.

Safety and Handling

While specific GHS data for this compound is not fully established, the data for the closely related N-methyl analog provides a strong indication of the expected hazards.[7] Standard laboratory precautions should be taken.

  • GHS Hazard Statements (Inferred):

    • H302: Harmful if swallowed.[7]

    • H312: Harmful in contact with skin.[7]

    • H332: Harmful if inhaled.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical sciences. Its synthesis, though requiring careful control, is based on well-established and scalable chemical principles. By providing both a bioreductive functional group and a versatile synthetic handle, this molecule offers chemists a reliable and potent scaffold for constructing the next generation of targeted therapies for cancer and infectious diseases. This guide has outlined the critical knowledge required to synthesize, handle, and strategically apply this valuable intermediate in a research and development setting.

References

A Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of Ethyl 5-nitro-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a validated synthesis protocol, and its emerging applications, particularly as a crucial building block in the synthesis of targeted protein degraders.

Chemical Identity and Physicochemical Properties

This compound is a nitroimidazole derivative with the chemical formula C₆H₇N₃O₄. The presence of the nitro group and the ester functionality on the imidazole core makes it a versatile intermediate in organic synthesis.

IUPAC Name: this compound[1][2][3]

Synonyms: 5-Nitro-1H-imidazole-2-carboxylic acid ethyl ester

CAS Number: 865998-46-5[1][2][3]

Molecular Formula: C₆H₇N₃O₄[1]

Molecular Weight: 185.14 g/mol [1]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.14[1]
CAS Number 865998-46-5[1][2][3]
Appearance White to off-white solid (predicted)
Purity ≥97% (commercially available)[1]
Storage Recommended storage at 2-8°C, sealed in a dry environment.

Chemical Structure and Nomenclature Insights

The structure of this compound is characterized by a five-membered imidazole ring, which is an aromatic heterocycle containing two nitrogen atoms. The key functional groups that dictate its reactivity and utility are:

  • An ethyl carboxylate group at position 2 of the imidazole ring.

  • A nitro group at position 5.

  • A protonated nitrogen at position 1, which distinguishes it from its commonly encountered N-methylated counterpart.

The IUPAC name, this compound, precisely describes this arrangement. The "1H" designation is crucial as it indicates the presence of a hydrogen atom on one of the nitrogen atoms of the imidazole ring, making it available for further substitution reactions.

Caption: Chemical structure of this compound.

Synthesis Protocol: Nitration of Ethyl 1H-imidazole-2-carboxylate

The synthesis of this compound is achieved through the nitration of the corresponding imidazole precursor, Ethyl 1H-imidazole-2-carboxylate. The following protocol is based on established methodologies for the nitration of imidazole rings.

Expertise & Experience: The "Why" Behind the "How"

The choice of a strong acid mixture, typically sulfuric acid and nitric acid, is critical for the electrophilic substitution of the nitro group onto the imidazole ring. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature must be carefully controlled to prevent over-nitration or degradation of the starting material. The work-up procedure involving neutralization is essential to remove excess acid and isolate the product.

Experimental Protocol

Materials:

  • Ethyl 1H-imidazole-2-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add Ethyl 1H-imidazole-2-carboxylate to the cooled sulfuric acid with constant stirring. Ensure the temperature remains below 10°C.

  • Nitration: Add concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood with vigorous stirring, as there will be significant gas evolution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

G cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Start cool_acid Cool H₂SO₄ to 0°C start->cool_acid add_ester Add Ethyl 1H-imidazole-2-carboxylate cool_acid->add_ester add_nitric Dropwise addition of HNO₃ add_ester->add_nitric stir Stir at room temperature for 2-3h add_nitric->stir monitor Monitor via TLC stir->monitor quench Quench with crushed ice monitor->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with DCM neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate chromatography Silica gel column chromatography dry_concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development: A Versatile Building Block

The true value of this compound lies in its utility as a versatile building block in the synthesis of more complex, biologically active molecules.

Role in Targeted Protein Degradation

A significant application of this compound is as a Protein Degrader Building Block .[1] This suggests its use in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The imidazole moiety can serve as a scaffold or a recognition element for either the target protein or the E3 ligase. The ester and nitro functionalities, along with the reactive 'NH' group, provide multiple points for chemical modification and linker attachment, which is a critical aspect of PROTAC design.

Precursor for Bioactive Nitroimidazoles

5-Nitroimidazoles are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer effects. This compound serves as a key intermediate for the synthesis of novel 5-nitroimidazole derivatives with potentially enhanced therapeutic properties. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives, allowing for the exploration of a wide chemical space.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in modern drug discovery. Its well-defined structure, accessible synthesis, and multiple points for chemical modification make it an attractive building block for the creation of novel therapeutics. The growing interest in targeted protein degradation highlights the importance of such platform molecules, and further exploration of the chemistry and biology of derivatives of this compound is warranted.

References

An In-Depth Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Ethyl 5-nitro-1H-imidazole-2-carboxylate, a heterocyclic compound of significant interest to researchers and scientists in the field of drug development. We will delve into its fundamental properties, synthesis, and crucial applications, particularly its role as a versatile building block in contemporary medicinal chemistry.

Core Properties of this compound

A solid understanding of the physicochemical properties of a compound is the foundation for its application in research and development. Below is a summary of the key identifiers and characteristics of this compound.

PropertyValueSource(s)
CAS Number 865998-46-5[1][2][3][4]
Molecular Formula C6H7N3O4[1][5]
Molecular Weight 185.14 g/mol [1][5]
Purity Typically ≥97%[1][5]
Synonyms Ethyl 5-nitroimidazole-2-carboxylate
Compound Family Protein Degrader Building Blocks[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical process for its availability in research. A common and effective method involves the nitration of an imidazole precursor. The following protocol outlines a representative synthesis, drawing parallels from established procedures for similar nitroimidazole compounds.[6][7]

Experimental Protocol: Synthesis via Nitration

Objective: To synthesize this compound through the nitration of Ethyl 1H-imidazole-2-carboxylate.

Materials:

  • Ethyl 1H-imidazole-2-carboxylate (starting material)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Sodium Carbonate (Na₂CO₃) solution

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate (for elution)

Step-by-Step Procedure:

  • Reaction Setup: In a flask equipped with a stirrer and maintained in an ice bath, dissolve Ethyl 1H-imidazole-2-carboxylate in concentrated sulfuric acid. The cooling is crucial to manage the exothermic nature of the subsequent nitration step.

  • Nitration: Slowly add concentrated nitric acid to the solution while maintaining a low temperature (typically 0-5 °C). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the nitronium ion (NO₂⁺), which is the active electrophile.

  • Reaction Progression: After the addition of nitric acid, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 70°C) for several hours to ensure the completion of the reaction.[6][7]

  • Quenching and Neutralization: The reaction mixture is carefully poured over ice water to quench the reaction. The pH of the resulting solution is then adjusted to a neutral or slightly basic range (pH 7-8) using an aqueous solution of sodium carbonate.[6][7] This step neutralizes the strong acids and facilitates the extraction of the organic product.

  • Extraction: The aqueous solution is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate to isolate the desired product.[6][7]

  • Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography, typically using a solvent system like ethyl acetate/petroleum ether, to obtain the pure this compound as a solid.[6][7]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction Steps cluster_workup Workup and Purification Start Ethyl 1H-imidazole-2-carboxylate Reaction Dissolve in H₂SO₄ Add HNO₃ at 0-5°C Heat to 70°C for 3h Start->Reaction Quench Quench with Ice Water Reaction->Quench Reaction Mixture Neutralize Neutralize with Na₂CO₃ (aq) Quench->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Purify Silica Gel Chromatography Extract->Purify FinalProduct This compound Purify->FinalProduct Applications Applications of this compound cluster_applications Potential Drug Scaffolds Core This compound PROTAC PROTACs & Protein Degraders Core->PROTAC Building Block Antimicrobial Antimicrobial Agents Core->Antimicrobial Precursor Anticancer Anticancer Compounds Core->Anticancer Intermediate Mechanism Proposed Mechanism of Action for Nitroimidazoles Start 5-Nitroimidazole (Prodrug) Cell Anaerobic Cell (e.g., Bacterium, Tumor Cell) Start->Cell Diffusion Reduction Reductive Activation (Nitroreductases) Cell->Reduction Radical Nitro Radical Anion (Reactive Intermediate) Reduction->Radical Damage DNA Damage & Macromolecule Adducts Radical->Damage Death Cell Death Damage->Death

References

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and application. This guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Where specific experimental data is not publicly available, this document outlines authoritative, field-proven protocols for its determination, grounded in established pharmaceutical development principles. This work is intended to serve as a vital resource for researchers, chemists, and formulation scientists, enabling them to accelerate their research and development efforts.

Introduction and Physicochemical Profile

This compound (CAS No. 865998-46-5) belongs to the nitroimidazole class of compounds.[1] The nitroimidazole scaffold is of significant interest in pharmacology, forming the core of many antibiotics used against anaerobic bacterial and parasitic infections.[1] The reactivity and biological activity of these compounds are largely dictated by the nitro group on the imidazole ring.[2] The ester functionality of the title compound provides a versatile handle for further chemical modification, making it a valuable intermediate in synthetic chemistry.

A precise understanding of its fundamental properties is the starting point for any laboratory application. The key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 865998-46-5[3]
Molecular Formula C₆H₇N₃O₄[3]
Molecular Weight 185.14 g/mol [3]
Appearance Data not specified; likely a solid-
Boiling Point 405.4 °C at 760 mmHg (Predicted)[3]
pKa 6.48 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[3]

Solubility Profile: A Practical Assessment

Solubility is a critical attribute that influences reaction kinetics, purification, and bioavailability. While exhaustive quantitative solubility data for this compound in a wide range of solvents is not extensively published, its behavior in common chromatographic systems provides valuable qualitative insights.

Qualitative Solubility Assessment

The synthesis of related nitroimidazole compounds often involves purification via silica gel column chromatography using eluents such as ethyl acetate and petroleum ether (a non-polar hydrocarbon mixture).[4] This strongly implies that this compound possesses good solubility in moderately polar solvents like ethyl acetate and dichloromethane, and lower solubility in non-polar solvents like hexane or petroleum ether. Its predicted pKa suggests it may exhibit pH-dependent solubility in aqueous systems.

Experimental Protocol for Quantitative Solubility Determination

To generate robust and reliable solubility data, a standardized experimental approach is necessary. The following protocol describes the isothermal shake-flask method, a gold standard for solubility measurement. The causality behind this choice is its simplicity, reliability, and its ability to ensure that a true equilibrium between the solid and liquid phases is achieved.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, acetone, ethyl acetate) in a sealed, inert vial. The excess solid is critical to ensure that the solution reaches saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and/or 37°C) using an orbital shaker for a predetermined period (typically 24-48 hours). This extended mixing time is essential to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet the undissolved solid. This step ensures that the supernatant is free of particulate matter.

  • Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] The use of a validated method is a self-validating step, ensuring that the measurement is accurate and not influenced by potential degradants.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Agitate at constant T (e.g., 24-48 hours) A->B Achieve Equilibrium C Centrifuge to pellet undissolved solid B->C Isolate Saturated Solution D Withdraw & dilute supernatant C->D E Analyze via validated HPLC-UV method D->E Measure Concentration F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a compound is crucial for defining its shelf-life, storage conditions, and potential liabilities during drug development.[6] While specific degradation kinetics for this compound are not detailed in the literature, the known chemistry of the nitroimidazole class provides a strong basis for predicting its stability profile.

Factors Influencing Stability

The stability of nitroimidazole compounds can be influenced by several factors:

  • Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.

  • Oxidation: The imidazole ring itself can be susceptible to oxidation, particularly when mediated by strong oxidizing agents or autoxidation.[7]

  • Photodegradation: Many heterocyclic and nitro-aromatic compounds are sensitive to light. Exposure to UV or high-intensity light can lead to complex degradation pathways.[7]

  • Thermal Stress: Recommended storage at 2-8°C suggests that the compound may be sensitive to higher temperatures, which could accelerate hydrolysis or other degradation reactions.[3]

Predicted Degradation Pathways

Based on the known reactivity of related compounds, the imidazole moiety is susceptible to oxidative and photolytic degradation.[7] Forced degradation studies on other imidazoles have shown that degradation can occur via base-mediated autoxidation or in the presence of peroxides.[7] The primary point of instability, however, is likely the ethyl ester, which can hydrolyze to form 5-Nitro-1H-imidazole-2-carboxylic acid.

Protocol for a Forced Degradation Study

Forced degradation (or stress testing) is a systematic process to identify likely degradation products and establish degradation pathways.[8] This is a cornerstone of developing stability-indicating analytical methods, which are required by regulatory agencies.[6]

Objective: To investigate the intrinsic stability of the compound under various stress conditions and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of the compound in suitable solvents (e.g., acetonitrile/water).

  • Application of Stress Conditions: Expose the solutions to a range of accelerated degradation conditions in parallel. A control sample (stored at 2-8°C, protected from light) must be run alongside.

    • Acidic Hydrolysis: 0.1 M HCl at 60°C.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Solution stored at 60°C.

    • Photolytic Degradation: Solution exposed to a calibrated light source (e.g., ICH Option 2: 1.2 million lux hours and 200 watt hours/m²).

  • Time Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS).[9] The use of LC-MS is critical for the tentative identification of degradation products based on their mass-to-charge ratio.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples versus the control.

    • Perform a mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

    • Propose structures for the major degradation products based on MS data.

G cluster_setup Setup cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis cluster_eval Evaluation Start Prepare Stock Solution of Compound Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Start->Base Ox Oxidation (3% H₂O₂, RT) Start->Ox Heat Thermal (60°C) Start->Heat Light Photolytic (ICH Light Source) Start->Light Analyze Analyze samples at various time points via LC-MS Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Light->Analyze Pathway Identify Degradants & Propose Pathways Analyze->Pathway Method Validate Stability- Indicating Method Pathway->Method

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a compound of high interest with foundational physicochemical properties that are critical for its application. While comprehensive published data on its solubility and stability are sparse, this guide consolidates the available information and provides robust, standard methodologies for their experimental determination. The recommended protocols for solubility assessment and forced degradation studies are designed to yield reliable, reproducible data essential for any research or development program. By following these evidence-based approaches, scientists can ensure the quality of their work and make informed decisions regarding the handling, formulation, and storage of this important chemical intermediate.

References

Spectroscopic Characterization of Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of Ethyl 5-nitro-1H-imidazole-2-carboxylate (CAS No. 865998-46-5), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public domain spectra for this specific molecule, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related analogues. It offers a framework for researchers to understand, acquire, and interpret the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—crucial for structural elucidation and quality control.

Molecular Structure and Spectroscopic Overview

This compound is a functionalized nitroimidazole derivative. Its structure comprises a five-membered imidazole ring substituted with a nitro group at the 5-position and an ethyl carboxylate group at the 2-position. The presence of the N-H proton introduces the possibility of tautomerism, which can influence its spectroscopic characteristics.

A comprehensive spectroscopic analysis is fundamental for confirming the identity and purity of this compound. This guide outlines the expected spectral features and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group protons, the imidazole ring proton, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylate groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4Triplet3H-CH₂CH₃
~4.4Quartet2H-CH₂ CH₃
~8.2Singlet1HImidazole C4-H
>10 (broad)Singlet1HImidazole NH

Note: Predicted values are based on general principles and data from similar structures. The solvent used can significantly affect the chemical shift of the N-H proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~14-CH₂CH₃
~63-CH₂ CH₃
~125C4
~140C2
~150C5
~160C =O
Experimental Protocol for NMR Spectroscopy[1][2]

A standardized protocol ensures the acquisition of high-quality NMR data.

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm[1].

  • Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Data Acquisition :

    • For ¹H NMR, a standard pulse sequence is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C=O, and NO₂ groups.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3400 (broad)MediumN-H stretching
~1720StrongC=O stretching (ester)
~1540StrongAsymmetric NO₂ stretching
~1350StrongSymmetric NO₂ stretching
~1250StrongC-O stretching (ester)
Experimental Protocol for FT-IR Spectroscopy[4][5]

For a solid sample, the following protocol is recommended:

  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone[2].

    • Place a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound[2].

  • Background Spectrum : Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum : Place the salt plate with the sample film in the spectrometer's sample holder and acquire the spectrum.

  • Data Analysis : The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data

For this compound (Molecular Formula: C₆H₇N₃O₄), the expected molecular weight is approximately 185.14 g/mol [3].

  • Molecular Ion Peak (M⁺) : In electron ionization (EI) mass spectrometry, a molecular ion peak at m/z = 185 would be expected.

  • Protonated Molecule ([M+H]⁺) : In softer ionization techniques like electrospray ionization (ESI), the protonated molecule at m/z = 186 would likely be the base peak.

  • Key Fragmentation Patterns : Common fragmentation pathways may include the loss of the ethyl group (-29), the ethoxy group (-45), and the nitro group (-46).

Experimental Protocol for Mass Spectrometry[7][8]
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile[4].

  • Instrumentation : Introduce the sample into the mass spectrometer. ESI is a common ionization method for this type of molecule.

  • Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : The resulting mass spectrum plots ion intensity against the m/z ratio.

Integrated Spectroscopic Analysis Workflow

A logical and systematic approach is crucial for the unambiguous structural elucidation of a molecule like this compound.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum MW Determine Molecular Weight (e.g., m/z = 185) MS->MW Analysis Structure Final Structure Elucidation This compound MW->Structure IR Acquire IR Spectrum FG Identify Functional Groups (N-H, C=O, NO₂) IR->FG Interpretation FG->Structure H_NMR Acquire ¹H NMR H_Data Proton Environment (Chemical Shift, Integration, Multiplicity) H_NMR->H_Data C_NMR Acquire ¹³C NMR C_Data Carbon Skeleton C_NMR->C_Data H_Data->Structure C_Data->Structure

Caption: Integrated workflow for spectroscopic data analysis.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By following a systematic approach that integrates data from these orthogonal techniques, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity and reproducibility of their scientific work.

References

Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The Ascendancy of the 5-Nitroimidazole Scaffold

The 5-nitroimidazole moiety is a cornerstone in the architecture of numerous antimicrobial agents, playing a pivotal role in the fight against a spectrum of pathogens. Its significance is underscored by its presence in blockbuster drugs such as metronidazole and the more recent antitubercular agents, delamanid and pretomanid. The potent biological activity of this class of compounds is intrinsically linked to the bioreductive activation of the nitro group under hypoxic conditions, a characteristic feature of various pathogenic microorganisms and solid tumors. This unique mechanism of action, involving the generation of reactive nitrogen species that induce cellular damage, has cemented the 5-nitroimidazole scaffold as a privileged pharmacophore in medicinal chemistry.

Ethyl 5-nitro-1H-imidazole-2-carboxylate emerges as a highly versatile and strategic building block for the synthesis of a diverse array of functionalized nitroimidazole derivatives. Its trifunctional nature, possessing a reactive N-H for alkylation, an electron-withdrawing nitro group that directs reactivity and imparts the characteristic biological activity, and an ester functionality amenable to various transformations, makes it an invaluable precursor in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, chemical properties, and synthetic utility of this compound, offering a technical resource for scientists engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
CAS Number 865998-46-5
Appearance Off-white to yellow solid
Melting Point 188-192 °C
Solubility Soluble in polar organic solvents such as DMF, DMSO, and hot ethanol.

Synthesis of this compound: A Foundational Protocol

The most direct and established method for the synthesis of this compound is the nitration of its precursor, ethyl 1H-imidazole-2-carboxylate. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring. The electron-withdrawing nature of the carboxylate group at the 2-position directs the nitration to the 5-position of the imidazole ring.

Synthesis of this compound Ethyl 1H-imidazole-2-carboxylate Ethyl 1H-imidazole-2-carboxylate This compound This compound Ethyl 1H-imidazole-2-carboxylate->this compound Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->this compound

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Nitration of Ethyl 1H-imidazole-2-carboxylate

Disclaimer: This protocol is a representative procedure based on general methods for imidazole nitration and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling strong acids.

Materials:

  • Ethyl 1H-imidazole-2-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.

  • Addition of Precursor: While maintaining the low temperature, slowly add ethyl 1H-imidazole-2-carboxylate to the stirred sulfuric acid. Ensure the temperature does not rise significantly during the addition.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Slowly add the pre-chilled nitrating mixture to the solution of ethyl 1H-imidazole-2-carboxylate in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

The Synthetic Versatility of this compound

The strategic placement of three distinct functional groups on the imidazole core endows this compound with remarkable synthetic versatility. This section explores the key transformations that underscore its utility as a building block.

Reactivity of this compound A This compound B N-Alkylated Derivatives A->B N-Alkylation (e.g., Alkyl Halides, Mitsunobu Reaction) C Ethyl 5-amino-1H-imidazole-2-carboxylate A->C Nitro Group Reduction (e.g., Catalytic Hydrogenation, SnCl2) D 5-Nitro-1H-imidazole-2-carboxylic Acid A->D Ester Hydrolysis E Amide Derivatives D->E Amide Coupling

Caption: Key synthetic transformations of this compound.

N-Alkylation: Diversification at the Imidazole Nitrogen

The acidic proton on the imidazole nitrogen (N-1) provides a convenient handle for introducing a wide range of substituents. This N-alkylation is a crucial step in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.

  • Direct Alkylation with Alkyl Halides: In the presence of a suitable base, such as potassium carbonate or sodium hydride, the imidazole nitrogen can be deprotonated to form a nucleophilic anion that readily reacts with various alkyl halides (e.g., alkyl bromides or iodides). The choice of base and solvent is critical to ensure efficient and regioselective alkylation.[1]

  • Mitsunobu Reaction: For the introduction of more complex or sterically hindered alkyl groups, the Mitsunobu reaction offers a powerful alternative.[2][3] This reaction allows for the coupling of the imidazole with a primary or secondary alcohol under mild conditions, using a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol carbon, which can be highly valuable in asymmetric synthesis.

Reduction of the Nitro Group: Accessing the 5-Aminoimidazole Scaffold

The reduction of the nitro group to an amino group is a pivotal transformation, as it opens up a new avenue for derivatization and can also be a key step in the mechanism of action of some nitroimidazole-based drugs. The resulting ethyl 5-amino-1H-imidazole-2-carboxylate is a valuable intermediate for the synthesis of a variety of heterocyclic systems.

  • Catalytic Hydrogenation: A clean and efficient method for nitro group reduction is catalytic hydrogenation. This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction conditions, such as solvent, pressure, and temperature, can be optimized to achieve high yields and selectivity.

  • Chemical Reduction with Tin(II) Chloride: An alternative to catalytic hydrogenation is the use of chemical reducing agents. Tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid, is a classic and reliable method for the reduction of aromatic nitro compounds.[4] This method is often preferred when the molecule contains other functional groups that might be sensitive to catalytic hydrogenation.

Transformations of the Ethyl Ester: From Carboxylate to Amide and Beyond

The ethyl ester at the 2-position of the imidazole ring is a versatile handle for further functionalization.

  • Hydrolysis to the Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-nitro-1H-imidazole-2-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amide derivatives.

  • Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide range of amines to form amide bonds. This is typically achieved using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the carboxylic acid to a more reactive species like an acid chloride. This transformation is fundamental in the synthesis of many biologically active molecules.

Application in the Synthesis of Biologically Active Molecules: A Gateway to Antitubercular Agents

While direct, published synthetic routes to blockbuster drugs like Delamanid and Pretomanid starting from this compound are not prominently featured in the literature, its structural motifs are central to these and other antitubercular agents. The synthetic transformations described above provide a clear and logical pathway to access key precursors and analogs of these important drugs. For instance, the N-alkylation and subsequent functionalization of the ester group can be envisioned as a strategy to construct the complex side chains present in Delamanid and Pretomanid.

The synthesis of these drugs often involves the use of other functionalized nitroimidazoles, such as 2-bromo-4-nitroimidazole.[5][6] However, the versatility of this compound allows for its potential use in the development of novel analogs with improved properties. For example, the 5-amino derivative, obtained after nitro group reduction, can serve as a precursor for the synthesis of fused imidazole ring systems or for the introduction of diverse substituents through diazotization and subsequent Sandmeyer-type reactions.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of a vast array of complex nitroimidazole derivatives. The foundational reactions of N-alkylation, nitro group reduction, and ester manipulation are reliable and well-established transformations that allow chemists to precisely tailor the structure and properties of the final molecules. As the search for new and more effective therapeutic agents continues, the strategic application of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

An In-Depth Technical Guide on the Potential Biological Activities of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of therapeutic applications.[1] Since the discovery of azomycin, the first natural nitroimidazole, this heterocyclic core has been extensively functionalized, leading to the development of life-saving drugs like metronidazole, a primary treatment for anaerobic bacterial and protozoal infections.[1] The biological activity of 5-nitroimidazoles is intrinsically linked to the nitro group, which acts as a prodrug element.[2] Under the hypoxic or microaerophilic conditions characteristic of anaerobic bacteria, certain parasites, and solid tumors, the nitro group undergoes bioreduction. This process generates cytotoxic nitroso and other reactive nitrogen species that induce cellular damage, primarily through DNA strand breakage and inhibition of essential enzymatic processes.[1][2]

This technical guide focuses on a specific, yet underexplored, member of this class: Ethyl 5-nitro-1H-imidazole-2-carboxylate . While extensive research has been conducted on various 5-nitroimidazole derivatives, this particular esterified compound presents a unique profile for investigation. The presence of the electron-withdrawing carboxylate group at the 2-position and the nitro group at the 5-position is anticipated to significantly influence its electronic properties, redox potential, and, consequently, its biological activity. This guide will synthesize existing knowledge on related compounds to project the potential antimicrobial, antiparasitic, and anticancer activities of this compound, providing a foundational resource for researchers and drug development professionals interested in its therapeutic promise.

Chemical Synthesis and Characterization

The synthesis of this compound is predicated on the nitration of a suitable imidazole precursor. While a direct synthesis for the title compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be extrapolated from the synthesis of its N-methylated analog, ethyl 1-methyl-5-nitroimidazole-2-carboxylate.[3][4] The foundational step involves the preparation of the precursor, ethyl 1H-imidazole-2-carboxylate.

Proposed Synthesis of this compound

A likely synthetic pathway would involve two main stages: the synthesis of the imidazole ester followed by its nitration.

Stage 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate

The precursor, ethyl 1H-imidazole-2-carboxylate, can be synthesized from imidazole through carboxylation followed by esterification. One documented method involves reacting imidazole with carbon dioxide in the presence of a strong base like potassium tert-butoxide, followed by alkylation with iodoethane.[5]

Stage 2: Nitration of Ethyl 1H-imidazole-2-carboxylate

The critical step is the regioselective nitration of the imidazole ring. Based on the protocol for the N-methylated analog, this can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[3][4]

Experimental Protocol: Nitration of Imidazole Precursor
  • Dissolution: Dissolve ethyl 1H-imidazole-2-carboxylate in concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.

  • Nitration: Slowly add concentrated nitric acid dropwise to the solution, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 70°C) for several hours to ensure complete nitration.[3][4]

  • Work-up: Cool the reaction mixture and carefully pour it over crushed ice. Neutralize the acidic solution with a suitable base, such as sodium carbonate, to a pH of 7-8.[3]

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified using silica gel column chromatography.[3]

Synthesis Precursor Ethyl 1H-imidazole-2-carboxylate Product This compound Precursor->Product Nitration (70°C, 3h) Reagents Conc. HNO3 Conc. H2SO4 Reagents->Precursor

Caption: Proposed synthetic pathway for this compound.

General Mechanism of Action: The Role of the Nitro Group

The biological activity of 5-nitroimidazoles is contingent upon the reductive activation of the nitro group. This process is selective for anaerobic or microaerophilic organisms and hypoxic tumor cells, which possess the necessary low redox potential and enzymatic machinery (e.g., nitroreductases) to reduce the nitro group.[2]

The activation cascade can be summarized as follows:

  • Cellular Uptake: The parent 5-nitroimidazole compound, being relatively small and uncharged, passively diffuses into the target cell.

  • Reductive Activation: Inside the cell, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) or nitroreductases transfer an electron to the nitro group, forming a nitro radical anion.

  • Generation of Cytotoxic Species: This highly reactive radical anion can then undergo further reduction to form cytotoxic species, including nitroso and hydroxylamine derivatives. These intermediates are potent oxidizing agents.

  • Macromolecular Damage: The reactive species generated interact with and damage critical cellular macromolecules. The primary target is often DNA, where the radicals cause strand breaks and loss of helical structure, ultimately leading to cell death. Other targets include proteins and lipids.

Mechanism cluster_cell Target Cell (Anaerobic/Hypoxic) Prodrug_in Ethyl 5-nitro-1H- imidazole-2-carboxylate (Prodrug) Activation Reductive Activation (Nitroreductases) Prodrug_in->Activation Radical Nitro Radical Anion (Reactive Intermediate) Activation->Radical Damage Macromolecular Damage Radical->Damage DNA DNA Damage (Strand Breaks) Damage->DNA Proteins Protein Dysfunction Damage->Proteins CellDeath Cell Death DNA->CellDeath Proteins->CellDeath

Caption: General mechanism of action for 5-nitroimidazole prodrugs.

Potential Biological Activities

Based on the extensive body of research on analogous 5-nitroimidazole compounds, this compound is predicted to exhibit a range of biological activities.

Antiparasitic Activity

5-Nitroimidazoles are the frontline therapy for several parasitic infections. The anaerobic or microaerophilic nature of parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis makes them highly susceptible to this class of drugs.

Studies on nitroimidazole carboxamide derivatives have shown potent activity against these parasites, with some compounds exhibiting significantly greater potency than the standard drug, metronidazole.[6] For instance, certain 1-methyl-5-nitroimidazole carboxamides displayed EC₅₀ values against G. lamblia in the range of 1.6 µM to 4.9 µM, compared to 6.1 µM for metronidazole.[6] Similarly, novel 5-aryl-1-methyl-4-nitroimidazoles have demonstrated potent activity against E. histolytica and G. intestinalis, with IC₅₀ values as low as 1.47 µM/mL.[7][8]

Table 1: Antiparasitic Activity of Representative 5-Nitroimidazole Derivatives

Compound ClassParasiteIC₅₀ / EC₅₀ (µM)Reference
1-Methyl-5-nitroimidazole carboxamidesGiardia lamblia1.6 - 4.9[6]
1-Methyl-5-nitroimidazole carboxamidesEntamoeba histolytica1.7 - 5.1[6]
5-(3-chlorophenyl)-1-methyl-4-nitroimidazoleEntamoeba histolytica1.47[7][8]
5-(3-chlorophenyl)-1-methyl-4-nitroimidazoleGiardia intestinalis1.47[7][8]
Metronidazole (Reference)Giardia lamblia~6.1[6]
Metronidazole (Reference)Entamoeba histolytica~5.0[6]

Given this precedent, it is highly probable that this compound will also possess significant antiparasitic properties.

Antibacterial Activity

The antibacterial action of 5-nitroimidazoles is primarily directed against anaerobic bacteria. However, modifications to the core structure can expand this spectrum. For example, derivatives of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole have shown activity against aerobic Gram-positive bacteria such as Staphylococcus aureus and Streptococcus B, with MIC values of 250 µg/ml and 187.5 µg/ml, respectively.[9] While these compounds were not effective against Gram-negative bacteria, it highlights the potential for structural tuning to modulate the antibacterial spectrum.[9]

Table 2: Antibacterial Activity of Representative 5-Nitroimidazole Derivatives

CompoundBacterial StrainMIC (µg/ml)Reference
Benzene sulfonated metronidazole derivativeStaphylococcus aureus250[9]
Phenylacetamide metronidazole derivativeStreptococcus B187.5[9]
Metronidazole (Reference)Aerobic Bacteria>1024[9]

The title compound's activity against anaerobic bacteria is expected, and further studies would be required to determine its efficacy against aerobic strains.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a rationale for investigating 5-nitroimidazoles as anticancer agents. The low oxygen levels in tumors can facilitate the selective reductive activation of these compounds, leading to targeted cytotoxicity.

Research on imidazole-based compounds has revealed their potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and interference with DNA synthesis.[10][11] A study on ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, a structural isomer with a different substitution pattern, demonstrated significant antiproliferative activity against HeLa and HT-29 cancer cell lines with IC₅₀ values of 0.737 µM and 1.194 µM, respectively.[12] This compound was also shown to inhibit colony formation, reduce cell migration, and induce apoptosis.[12] Furthermore, antiproliferative activity in the submicromolar range has been reported for ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate against L1210 and K562 leukemia cell lines.[13]

Table 3: Anticancer Activity of Representative Imidazole-2-carboxylate Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)0.737[12]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (Colon)1.194[12]
Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate derivativesL1210 / K562 (Leukemia)0.3 - 1.0[13]

These findings strongly suggest that this compound is a promising candidate for evaluation as a hypoxia-activated anticancer agent.

Methodologies for Biological Evaluation

To empirically determine the biological activities of this compound, a series of standardized in vitro assays are recommended.

Workflow for Biological Screening

Workflow cluster_antimicrobial Antimicrobial Screening cluster_antiparasitic Antiparasitic Screening cluster_anticancer Anticancer Screening Compound This compound MIC Broth Microdilution Assay (Determine MIC) Compound->MIC Disk Disk Diffusion Assay (Zone of Inhibition) Compound->Disk Parasite_IC50 In vitro Culture Assay (Determine IC50) Compound->Parasite_IC50 Cancer_IC50 MTT/SRB Assay (Determine IC50) Compound->Cancer_IC50 Apoptosis Flow Cytometry (Annexin V/PI Staining) Cancer_IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Cancer_IC50->CellCycle

Caption: A streamlined workflow for the initial biological evaluation of the title compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, atmosphere) for the test microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound emerges from this analysis as a compound of significant interest for drug discovery and development. By leveraging the well-established mechanism of the 5-nitroimidazole core, its unique substitution pattern offers the potential for novel or enhanced biological activities. The strong evidence from closely related analogs suggests a high probability of potent antiparasitic, antibacterial, and anticancer properties.

Future research should focus on the definitive synthesis and purification of this compound to enable a comprehensive biological evaluation. The screening workflows outlined in this guide provide a clear path for these initial investigations. Subsequent studies should delve into its mechanism of action in more detail, including identifying specific cellular targets and exploring its efficacy in in vivo models of infection and cancer. The exploration of this and other novel 5-nitroimidazole derivatives is a critical endeavor in the ongoing search for more effective therapies against infectious diseases and cancer.

References

The Renaissance of a Scaffold: A Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the core of a promising scaffold in medicinal chemistry: Ethyl 5-nitro-1H-imidazole-2-carboxylate. We will explore its synthesis, derivatization, and its burgeoning potential in the development of novel therapeutic agents. This document moves beyond a mere recitation of facts to provide a strategic analysis of this molecule's journey from a laboratory curiosity to a potential clinical asset.

The Core Moiety: Understanding the Potential of this compound

The 5-nitroimidazole scaffold is a cornerstone in the treatment of anaerobic and antiprotozoal infections.[1] The selective toxicity of these compounds is attributed to the reductive activation of the nitro group under the hypoxic conditions characteristic of anaerobic organisms, leading to the formation of cytotoxic radicals that induce DNA damage.[2][3] this compound builds upon this established pharmacophore, offering a versatile platform for chemical modification. The ester and the reactive positions on the imidazole ring serve as strategic handles for the synthesis of diverse derivatives with potentially enhanced or novel biological activities.

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step in the exploration of its derivatives. A common synthetic route involves the nitration of a precursor, ethyl 1-methyl-1H-imidazole-2-carboxylate.

Protocol for the Synthesis of a Related Compound: Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

A synthetic protocol for a closely related analogue, ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate, has been described and provides a foundational method.[4]

Step-by-step methodology:

  • Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) in 8 mL of concentrated sulfuric acid (H₂SO₄).

  • Slowly add 8 mL of concentrated nitric acid (HNO₃) to the solution.

  • Stir the reaction mixture at 70°C for 3 hours.

  • After completion, dilute the reaction mixture with water (H₂O) and adjust the pH to 7-8 with an aqueous solution of sodium carbonate (Na₂CO₃).

  • Extract the product with dichloromethane (DCM).

  • Combine the organic layers and concentrate them.

  • Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether to yield the target compound.

This protocol can be adapted for the synthesis of the title compound by starting with the appropriate non-methylated precursor.

The Medicinal Chemistry of Derivatives: Expanding the Therapeutic Horizon

The true potential of this compound lies in its derivatization. By modifying the core structure, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties to target a range of diseases.

Antimicrobial Applications

The 5-nitroimidazole core is a well-established antibacterial and antiprotozoal agent.[5] Derivatives of this compound are being explored to overcome resistance and broaden the spectrum of activity.

Key Derivatization Strategies:

  • Amide and Hydrazide Formation: The ester group at the 2-position can be readily converted to amides and hydrazides. These derivatives can then be further modified to introduce diverse functionalities. Recent studies on related nitroimidazole carbohydrazides have shown that conversion to thiosemicarbazides and hydrazones can yield compounds with significant antibacterial activity.[3][6]

  • Substitution at the N-1 Position: The nitrogen at the 1-position of the imidazole ring is a key site for modification. Alkylation or arylation at this position can significantly impact the molecule's lipophilicity and interaction with biological targets.

Workflow for Antimicrobial Drug Discovery:

Caption: A typical workflow for the discovery of new antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the in vitro antimicrobial activity of a compound.

Step-by-step methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Applications

The hypoxic environment of solid tumors provides a rationale for the use of 5-nitroimidazole derivatives as anticancer agents. The reductive activation of the nitro group is more likely to occur in the low-oxygen conditions of tumors, leading to selective cytotoxicity.

Key Derivatization Strategies and Structure-Activity Relationships (SAR):

  • Analogs of Natural Products: Research on the closely related "ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate" has shown that incorporating this moiety into structures analogous to the natural DNA minor groove binding agent netropsin can lead to potent anticancer compounds.[7]

  • Introduction of Alkyl Chains: A study on the related "ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate" scaffold revealed that the introduction of long alkyl chains at the N-1 position significantly enhances anticancer activity. For instance, the dodecyl derivative showed potent activity against HeLa and HT-29 cancer cell lines.[1] This suggests that tuning the lipophilicity of the molecule is a crucial aspect of designing effective anticancer agents from this scaffold.

Quantitative Data on Related Anticancer Derivatives:

CompoundCancer Cell LineIC₅₀ (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa0.737 ± 0.05[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-291.194 ± 0.02[1]
Bis-benzoheterocycle derivative with a 3-methyl-5-nitro-1H-imidazole-2-carboxylate coreL12100.3 - 1[7]
Bis-benzoheterocycle derivative with a 3-methyl-5-nitro-1H-imidazole-2-carboxylate coreK5620.3 - 1[7]

Signaling Pathway for Apoptosis Induction:

Many anticancer drugs exert their effect by inducing apoptosis, or programmed cell death. Derivatives of the related ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have been shown to induce apoptosis by reducing the mitochondrial membrane potential.[1]

Apoptosis_Pathway A Imidazole Derivative B Mitochondrial Membrane Potential Reduction A->B C Release of Cytochrome c B->C D Caspase Activation C->D E Apoptosis D->E

Caption: Simplified pathway of apoptosis induction by imidazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.

Step-by-step methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to untreated control cells to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Future Directions and Perspectives

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Synthesis of Diverse Libraries: A systematic approach to synthesize a wide range of derivatives by modifying the ester and the N-1 position is crucial to fully explore the chemical space.

  • Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are necessary to identify their specific molecular targets and pathways.

  • In Vivo Evaluation: Compounds that demonstrate potent in vitro activity should be advanced to in vivo animal models to assess their efficacy and safety profiles.

  • Structure-Based Drug Design: As more data on the structure-activity relationships becomes available, computational methods can be employed to guide the design of more potent and selective derivatives.

References

An In-depth Technical Guide to Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 5-nitro-1H-imidazole-2-carboxylate, a significant heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The content herein delves into the historical context of its parent class, its synthesis, physicochemical characteristics, and its biological significance, grounded in established scientific literature.

Section 1: Historical Context and Discovery of Nitroimidazoles

The journey of nitroimidazole-based compounds in medicine began in the 1950s. In 1953, a Japanese scientist named K. Maeda reported the first naturally occurring nitroimidazole, Azomycin (2-nitroimidazole), isolated from Nocardia mesenterica.[1][2][3] This discovery was a pivotal moment, sparking extensive research into the synthesis and biological activity of nitroimidazole derivatives.[1][2] The initial challenges in synthesizing Azomycin led researchers to explore other regioisomers, including 4- and 5-nitroimidazoles.[2]

This exploration proved fruitful, leading to the development of metronidazole, a 5-nitroimidazole derivative, which was introduced as a potent agent against the protozoan Trichomonas vaginalis.[2] The success of metronidazole established the 5-nitroimidazole scaffold as a crucial pharmacophore for treating infections caused by anaerobic bacteria and protozoa.[2][4][5][6] The core structure, particularly the nitro group at the 5-position, was identified as essential for its biological activity.[5]

While the specific discovery of "this compound" is not as prominently documented as its more famous relatives like metronidazole, its existence is a logical extension of the extensive structure-activity relationship (SAR) studies conducted on the 5-nitroimidazole class. Researchers systematically modified the substituents at various positions of the imidazole ring to optimize potency, reduce toxicity, and broaden the spectrum of activity.[5] The ethyl carboxylate group at the 2-position represents one such modification, aimed at altering the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Section 2: Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C6H7N3O4[7]
Molecular Weight 185.14 g/mol [7]
CAS Number 865998-46-5[7]
Appearance White to off-white solid[8][9]
Melting Point 81-83°C[8][9]
Boiling Point (Predicted) 350.7±34.0 °C[8][9]
Density (Predicted) 1.42±0.1 g/cm3 [8][9]
pKa (Predicted) -0.95±0.25[8][9]
Storage Temperature 2-8°C[8][9]

Section 3: Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nitration of a precursor molecule, ethyl 1-methyl-1H-imidazole-2-carboxylate. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic ring.

Experimental Protocol: Nitration of Ethyl 1-methyl-1H-imidazole-2-carboxylate

This protocol is based on established methods for the nitration of imidazole derivatives.[8][9]

Materials:

  • Ethyl 1-methyl-1H-imidazole-2-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (DCM)

  • Sodium Carbonate (Na₂CO₃) solution

  • Water (H₂O)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (e.g., 2.0 g, 13 mmol) in concentrated sulfuric acid (e.g., 8 mL).[8][9]

  • Slowly add concentrated nitric acid (e.g., 8 mL) to the solution while stirring.[8][9]

  • Heat the reaction mixture to 70°C and maintain this temperature with stirring for 3 hours.[8][9]

  • After cooling, cautiously pour the reaction mixture into ice-cold water.

  • Neutralize the solution to a pH of 7-8 by the slow addition of an aqueous sodium carbonate solution.[8][9]

  • Extract the aqueous layer with dichloromethane (DCM).[8][9]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to obtain the crude product.[8][9]

  • Purify the crude product by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent, to afford the pure Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate as a yellow solid.[8][9]

Causality in Experimental Choices:

  • Use of Concentrated Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Controlled Temperature: The reaction is exothermic. Maintaining a controlled temperature of 70°C is crucial to ensure a sufficient reaction rate without promoting unwanted side reactions or degradation of the product.

  • Neutralization and Extraction: Neutralization is necessary to remove excess acid and to ensure the product is in a neutral form for efficient extraction into an organic solvent like dichloromethane.

  • Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts, ensuring high purity.

Synthesis Workflow Diagram

SynthesisWorkflow reagents Conc. H₂SO₄ Conc. HNO₃ reaction Nitration Reaction (70°C, 3h) reagents->reaction start Ethyl 1-methyl-1H- imidazole-2-carboxylate start->reaction workup Quenching (H₂O) Neutralization (Na₂CO₃) Extraction (DCM) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Ethyl 5-nitro-1H- imidazole-2-carboxylate purification->product

Caption: Workflow for the synthesis of this compound.

Section 4: Biological Activity and Mechanism of Action

The biological activity of 5-nitroimidazoles, including this compound, is intrinsically linked to the reductive activation of the nitro group.[4] These compounds are prodrugs that are selectively activated in anaerobic or microaerophilic environments, which are characteristic of the target pathogens (e.g., anaerobic bacteria and protozoa).[4][6][10]

Reductive Activation Pathway

The mechanism of action involves a multi-step process:

  • Cellular Uptake: The neutral prodrug diffuses into the microbial cell.[11]

  • Nitro Group Reduction: Inside the cell, low-redox-potential proteins, such as ferredoxin or nitroreductases, transfer electrons to the nitro group.[4] This results in the formation of a short-lived, highly reactive nitro radical anion.[12][13]

  • Generation of Cytotoxic Intermediates: This initial reduction is a critical step. The nitro radical anion can undergo further reduction, requiring a total of four electrons, to form a hydroxylamine intermediate.[10][14][15] Other reactive species, such as nitrosoimidazoles, may also be generated.[12]

  • Macromolecular Damage: These highly reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and thiols.[12][14][15] This leads to DNA fragmentation, enzyme inactivation, and ultimately, cell death.[10]

The selectivity of 5-nitroimidazoles for anaerobic organisms is a key aspect of their therapeutic value. In aerobic environments, the nitro radical anion can be rapidly re-oxidized back to the parent nitro compound in a futile cycle, preventing the accumulation of toxic intermediates.

Mechanism of Action Diagram

MechanismOfAction cluster_cell Anaerobic/Microaerophilic Cell Prodrug Ethyl 5-nitro-1H- imidazole-2-carboxylate (Prodrug) Activated Nitro Radical Anion (Reactive Intermediate) Prodrug->Activated Reduction (e⁻) (Nitroreductases) Hydroxylamine Hydroxylamine/ Nitroso Intermediates Activated->Hydroxylamine Further Reduction (4e⁻ total) Damage Macromolecular Damage (DNA, Proteins) Hydroxylamine->Damage Covalent Binding Death Cell Death Damage->Death Extracellular Extracellular Space Extracellular->Prodrug Diffusion

Caption: Reductive activation pathway of 5-nitroimidazole prodrugs.

Section 5: Applications and Future Directions

This compound serves as a valuable building block and a potential therapeutic agent in its own right. Its primary applications are in the field of medicinal chemistry and drug discovery.

  • Antimicrobial Research: As a member of the 5-nitroimidazole class, it is investigated for its potential activity against a range of anaerobic bacteria and protozoan parasites.[4][6]

  • Prodrug and Derivative Synthesis: The ester functionality provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives to create novel compounds with potentially improved pharmacokinetic or pharmacodynamic properties.[11] For example, derivatives of related nitroimidazoles have been synthesized to enhance their activity against drug-resistant strains or to target specific pathogens.[16]

  • Hypoxia-Selective Agents: The reductive activation mechanism makes nitroimidazoles attractive candidates for development as hypoxia-selective anticancer agents. Solid tumors often contain hypoxic (low oxygen) regions, which could selectively activate such prodrugs, leading to targeted tumor cell killing.

The ongoing challenge of antimicrobial resistance necessitates the continued exploration of new chemical scaffolds and the modification of existing ones. The 5-nitroimidazole core remains a promising platform for the development of new anti-infective agents. Future research involving this compound will likely focus on:

  • Synthesis of novel derivatives with enhanced potency and a broader spectrum of activity.

  • Investigation of its efficacy against drug-resistant pathogens.

  • Exploration of its potential as a hypoxia-activated prodrug in cancer therapy.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for Ethyl 5-nitro-1H-imidazole-2-carboxylate, a key building block in medicinal chemistry and drug development. As a member of the nitroimidazole class, this compound warrants careful handling due to its potential biological activity and associated hazards. This document synthesizes critical data from safety data sheets and toxicological resources to provide a field-proven framework for its safe utilization in a laboratory setting.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties dictate storage conditions, potential for aerosolization, and appropriate emergency response measures.

PropertyValueSource
Chemical Name This compound
CAS Number 865998-46-5
Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
Appearance White to off-white solid
Melting Point 81-83°C
Storage Temperature 2-8°C

Note: Data for the closely related analogue Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate (CAS 1564-49-4) is also referenced to provide a more complete profile, given the limited specific data for the title compound.

Hazard Identification and GHS Classification

This compound and its analogues are classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for understanding these dangers.

GHS Hazard Statements for Structurally Similar Nitroimidazoles:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The causality behind these classifications lies in the reactivity of the nitroimidazole core, which can interact with biological macromolecules, leading to irritation and acute toxicity if absorbed in sufficient quantities.

Engineering and Personal Protective Controls: A Hierarchy of Safety

The cornerstone of safe laboratory practice is the implementation of a "Hierarchy of Controls." This principle prioritizes the most effective measures for risk reduction.

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Derivatives from Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitroimidazole Core in Modern Therapeutics

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its potent and broad-spectrum antimicrobial activity.[1] Compounds built upon this heterocyclic core are indispensable in treating infections caused by anaerobic bacteria and various protozoa.[][3] The journey of nitroimidazoles in medicine began with the discovery of azomycin and the subsequent development of metronidazole, the first systemically active drug against Trichomonas vaginalis.[4] Today, this chemical class includes life-saving drugs such as delamanid and pretomanid, which are critical in combating multi-drug resistant tuberculosis.[4]

The therapeutic efficacy of 5-nitroimidazoles is intrinsically linked to the nitro group.[3] In the low-oxygen environment of anaerobic organisms, the nitro group undergoes bioreduction, a process catalyzed by microbial nitroreductases.[][5] This activation cascade generates cytotoxic-reduced intermediates and reactive nitrogen species, including nitroso and hydroxylamine derivatives, which disrupt cellular macromolecules like DNA, leading to cell death.[][5][6]

Ethyl 5-nitro-1H-imidazole-2-carboxylate serves as a highly versatile and strategic starting material for the synthesis of novel nitroimidazole-based drug candidates. Its structure presents three primary points for chemical modification: the N-1 proton of the imidazole ring, the C-2 ethyl ester, and the C-5 nitro group. This guide provides detailed protocols and expert insights into leveraging this reactivity to generate libraries of diverse derivatives for drug discovery and development.

Core Synthetic Strategies & Mechanistic Insights

The chemical architecture of this compound allows for a modular approach to derivatization. By selectively targeting its functional groups, researchers can systematically modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, to optimize its pharmacological profile.

G cluster_0 N1-Alkylation cluster_1 C2-Ester Modification cluster_2 C5-Nitro Reduction start Ethyl 5-nitro-1H- imidazole-2-carboxylate prot1 Protocol 1: Direct N-Alkylation start->prot1 Alkyl Halide, Base prot2 Protocol 2: Ester Hydrolysis start->prot2 Base (NaOH/LiOH) prot4 Protocol 4: Nitro Group Reduction start->prot4 Reducing Agent (e.g., SnCl2, H2/Pd-C) n1_alk N-Substituted Derivatives prot1->n1_alk c2_acid 5-Nitro-1H-imidazole- 2-carboxylic Acid prot3 Protocol 3: Amide Coupling c2_acid->prot3 Amine, Coupling Agent c2_amide Amide Derivatives prot2->c2_acid prot3->c2_amide c5_amine Ethyl 5-amino-1H- imidazole-2-carboxylate prot4->c5_amine

Figure 1. Key synthetic pathways for the derivatization of this compound.

Derivatization at the N-1 Position

The acidic N-H proton of the imidazole ring is a prime target for alkylation, a common strategy to enhance lipophilicity and modulate biological activity.[3] The reaction typically proceeds via an SN2 mechanism where the deprotonated imidazole anion acts as a nucleophile.

  • Causality Behind Experimental Choices: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. Carbonate bases (K₂CO₃, Cs₂CO₃) are milder, safer for scale-up, and often sufficient, especially with reactive alkylating agents.[7] The solvent choice, often DMF or acetonitrile, depends on the solubility of the reagents and the reaction temperature. Acetonitrile is generally preferred for its ease of removal.[7]

Modification of the C-2 Ethyl Ester

The ester group is a versatile handle for introducing a wide array of functionalities, most commonly through conversion to amides.

  • Ester Hydrolysis (Saponification): The first step is typically hydrolysis to the corresponding carboxylic acid. This reaction is a standard base-catalyzed process. The resulting carboxylate salt is stable, but the free acid can be unstable under certain conditions, particularly heat, which can lead to decarboxylation.[8] Therefore, controlled acidification at low temperatures is crucial for isolating the free acid.[8]

  • Amide Bond Formation: The resulting carboxylic acid is a key intermediate for synthesizing amide libraries. Direct condensation with amines is generally inefficient. Instead, the carboxylic acid must be "activated" using a coupling agent.[9] This process converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by an amine.

Coupling ReagentActivation MechanismAdvantagesConsiderations
HATU/HBTU Forms an active O-acylisourea esterHigh efficiency, fast reaction rates, low racemizationHigher cost, requires a non-nucleophilic base (e.g., DIPEA)
EDC/DCC Forms an O-acylisourea intermediateCost-effective, widely usedDCC produces an insoluble urea byproduct; EDC's byproduct is water-soluble
POCl₃ Converts acid to an acid chloride/anhydride in situPotent activator for difficult couplingsHarsh conditions, not suitable for sensitive substrates
SOCl₂ Forms an acyl chloride intermediateInexpensive, effectiveGenerates acidic HCl and SO₂ byproducts; requires a separate step
Reduction of the C-5 Nitro Group

While the nitro group is essential for the canonical antimicrobial mechanism, its reduction to an amine opens up a completely different avenue for derivatization. The resulting 5-aminoimidazole scaffold can be acylated, sulfonylated, or used in diazotization reactions to introduce new functionalities.

  • Causality Behind Experimental Choices: The choice of reducing agent is dictated by functional group tolerance.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean method, with water as the only byproduct. However, it is incompatible with reducible groups like alkynes or alkenes and can sometimes be slow.

    • Metal/Acid Systems (SnCl₂, Fe/HCl): Tin(II) chloride in concentrated HCl is a classic and highly effective method for reducing aromatic nitro groups.[10] It is robust and tolerant of many functional groups, but requires a stoichiometric amount of the metal salt and a more demanding aqueous workup to remove metal ions.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Nitroimidazole derivatives may be harmful if swallowed, inhaled, or in contact with skin.[11]

Protocol 1: N-1 Alkylation with 2-Bromoethanol

This protocol describes the synthesis of Ethyl 1-(2-hydroxyethyl)-5-nitro-1H-imidazole-2-carboxylate, a precursor similar to the side chain of metronidazole.

Materials:

  • This compound

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC (e.g., 50% EtOAc in hexanes) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: Saponification to 5-Nitro-1H-imidazole-2-carboxylic Acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4][8]

Materials:

  • This compound (or its N-1 alkylated derivative)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water

  • Hydrochloric acid (HCl), 2M

  • Diethyl ether or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:Water.

  • Add LiOH (2.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or DCM to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl to pH 2-3. A precipitate should form.

  • Stir the cold suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-nitro-1H-imidazole-2-carboxylic acid.

G cluster_workflow Amide Synthesis Workflow start Ester Starting Material hydrolysis Protocol 2: Saponification (Base Hydrolysis) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid activation Protocol 3: Acid Activation (e.g., HATU, DIPEA) acid->activation coupling Amine Addition & Nucleophilic Attack activation->coupling Active Ester Formation amide Final Amide Product coupling->amide

Figure 2. Stepwise workflow for the conversion of an ester to a final amide product.

Protocol 3: HATU-Mediated Amide Coupling

This protocol describes the coupling of the carboxylic acid (from Protocol 2) with a primary amine, benzylamine, as a representative example.

Materials:

  • 5-Nitro-1H-imidazole-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend 5-nitro-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the suspension. Stir at room temperature for 10-15 minutes until the acid dissolves and the solution becomes clear (activation phase).

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC for the consumption of the carboxylic acid.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography or recrystallization to obtain the desired amide.

Protocol 4: Reduction of the Nitro Group to an Amine

This protocol details the synthesis of Ethyl 5-amino-1H-imidazole-2-carboxylate using tin(II) chloride.

Materials:

  • This compound (or its N-1 alkylated derivative)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH), 5M solution

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • In a separate flask, prepare a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl. Caution: Exothermic reaction.

  • Cool the nitroimidazole solution in an ice bath. Slowly add the acidic SnCl₂ solution dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-5 hours, or until TLC analysis shows complete consumption of the starting material.

  • Pour the reaction mixture carefully onto crushed ice.

  • Basify the mixture by slowly adding 5M NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine product, which can be further purified if necessary.

References

Harnessing the Potential of Ethyl 5-nitro-1H-imidazole-2-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic placement of a nitro group, an ester, and a reactive N-H moiety on the imidazole scaffold makes it a versatile precursor for a wide range of functionalized derivatives. Nitroimidazoles are a cornerstone in the development of pharmaceuticals, most notably as antimicrobial and anticancer agents, where the nitro group can be bioreductively activated under hypoxic conditions typical of tumors and anaerobic infections[1][2]. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reaction conditions, detailed experimental protocols, and field-proven insights for effectively utilizing this compound in synthetic workflows.

Compound Profile and Safety Precautions

A thorough understanding of the physicochemical properties and safety requirements is paramount before initiating any experimental work.

Physicochemical Data

The properties of this compound are summarized below. Proper storage in a cool, dry, and well-ventilated area is recommended to ensure stability.

PropertyValueSource
CAS Number 865998-46-5[3][4]
Molecular Formula C₆H₇N₃O₄[4]
Molecular Weight 185.14 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 81-83 °C[5][6]
Storage Temperature 2-8 °C[5][6]
Safety and Handling

This compound and related nitroimidazoles are classified as hazardous substances and must be handled with appropriate care.

  • Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye and skin irritation[7].

  • Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a lab coat[8][9].

  • Handling: Use the compound in a well-ventilated area, preferably a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[8][9]. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste materials and contaminated gloves in accordance with local, state, and federal regulations[8].

Core Synthetic Transformations and Protocols

This molecule offers three primary sites for chemical modification: the nitro group at the C5 position, the ethyl ester at the C2 position, and the proton at the N1 position. The following protocols detail the conditions for exploiting this reactivity.

Key Reaction Pathways Overview

The versatility of this compound allows for several key transformations, enabling the synthesis of diverse derivatives.

G cluster_0 Functional Group Transformations A Ethyl 5-nitro-1H- imidazole-2-carboxylate B Ethyl 5-amino-1H- imidazole-2-carboxylate A->B Nitro Reduction (e.g., SnCl2, H2/Pd) C 5-Nitro-1H-imidazole- 2-carboxylic Acid A->C Ester Hydrolysis (e.g., NaOH, LiOH) D N-Alkyl/Aryl-Ethyl 5-nitroimidazole-2-carboxylate A->D N-Alkylation (e.g., R-X, K2CO3)

Caption: Synthetic routes from this compound.

Protocol: Reduction of the Nitro Group to an Amine

The conversion of the C5-nitro group to a primary amine is a critical step for introducing new functionalities, often for subsequent amide coupling or other derivatizations. While various reducing agents can be employed, stannous chloride (SnCl₂) in an acidic medium is a common and effective method.

  • Principle & Causality: Stannous chloride is a classical reagent for the reduction of aryl nitro groups. In the presence of concentrated HCl, it acts as a single-electron donor, reducing the nitro group in a stepwise fashion to the corresponding amine. The acidic environment is crucial for the reaction mechanism and to keep the resulting amine in its protonated, soluble form. A potential side reaction to be aware of during the reduction of nitroimidazoles with stannous chloride is the novel chlorination of the imidazole nucleus[10]. Careful monitoring is advised.

  • Reagents and Materials:

    • This compound

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser

  • Step-by-Step Procedure:

    • To a solution of this compound (1.0 eq) in ethanol (10-15 mL per gram of substrate), add stannous chloride dihydrate (4.0-5.0 eq).

    • Cool the mixture in an ice bath and slowly add concentrated HCl (5.0-6.0 eq).

    • After the addition is complete, warm the reaction to room temperature and then heat to reflux (typically 60-80°C) for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Carefully neutralize the residue by adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography if necessary.

Protocol: N-Alkylation of the Imidazole Ring

The acidic N-H proton of the imidazole ring can be readily deprotonated and subsequently alkylated to introduce substituents at the N1 position. This reaction is highly regioselective.

  • Principle & Causality: This reaction proceeds via a standard Sₙ2 mechanism. A base is required to deprotonate the imidazole nitrogen, creating a nucleophilic anion. Potassium carbonate (K₂CO₃) is an ideal base for this purpose as it is sufficiently strong to deprotonate the imidazole but mild enough to prevent hydrolysis of the ethyl ester. Acetonitrile is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction by solvating the potassium cation while leaving the imidazole anion exposed for nucleophilic attack.

  • Reagents and Materials:

    • This compound

    • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.1-1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

  • N-Alkylation Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Acetonitrile B Add K2CO3 (Base) A->B C Add Alkyl Halide (R-X) B->C D Stir at 60°C (Monitor by TLC) C->D E Filter solid K2CO3 D->E F Evaporate Solvent E->F G Extract with EtOAc & Wash with Water F->G H Purify by Column Chromatography G->H I Pure N-Alkylated Product H->I

Caption: Step-by-step workflow for the N-alkylation protocol.

  • Step-by-Step Procedure:

    • In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetonitrile (15-20 mL per gram of substrate).

    • Add the alkylating agent (1.1 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to 60°C and stir for 3-6 hours. The reaction time can vary depending on the reactivity of the alkylating agent.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.

    • Evaporate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-alkylated product.

  • Comparative N-Alkylation Conditions: Research has shown that reaction conditions significantly impact yield. Acetonitrile with K₂CO₃ at elevated temperatures generally provides excellent results.

Alkylating AgentBaseSolventTemperatureYield (%)Source
Ethyl BromoacetateK₂CO₃Acetonitrile60°C96%
BromoacetophenoneK₂CO₃AcetonitrileRoom Temp.60%
Allyl BromideK₂CO₃AcetonitrileRoom Temp.40%
Protocol: Hydrolysis of the Ethyl Ester

Hydrolysis of the ester to the corresponding carboxylic acid is a gateway to forming amides, which are prevalent in pharmaceuticals. Note that 1-alkyl-5-nitroimidazole-2-carboxylic acids can be unstable and may decarboxylate under harsh conditions[11].

  • Principle & Causality: The reaction is a base-mediated saponification. A hydroxide source, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and ethanol. A subsequent acidic workup is required to protonate the carboxylate and yield the free carboxylic acid. Using a mixture of THF and water ensures the solubility of both the relatively nonpolar starting material and the ionic base.

  • Reagents and Materials:

    • This compound

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • 1M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Round-bottom flask, magnetic stirrer

  • Step-by-Step Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add an aqueous solution of LiOH (1.5-2.0 eq) to the reaction mixture.

    • Stir at room temperature for 2-5 hours, monitoring by TLC.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. The carboxylic acid product should precipitate.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry in vacuo.

    • If the product remains in solution, extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

Conclusion

This compound is a remarkably adaptable synthetic intermediate. The protocols outlined in this guide for nitro group reduction, N-alkylation, and ester hydrolysis provide a robust foundation for researchers to build upon. By understanding the principles behind the reaction conditions and potential side reactions, scientists can efficiently and safely leverage this compound to construct complex molecular architectures for applications in drug discovery and materials science.

References

Application Notes & Protocols: Ethyl 5-Nitro-1H-Imidazole-2-Carboxylate as a Scaffold for Novel Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Nitroimidazole Scaffold

The 5-nitroimidazole ring is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimicrobial agents used to combat infections caused by anaerobic bacteria and protozoa.[1][2][3] Compounds like metronidazole and tinidazole have been mainstays in treating diseases such as trichomoniasis, giardiasis, and amebiasis for decades.[1][2][4] The core of their efficacy lies in the nitro group at the C-5 position, which is crucial for their mechanism of action.[3]

Ethyl 5-nitro-1H-imidazole-2-carboxylate serves as a versatile starting material for the development of new antiprotozoal drugs. Its structure offers multiple points for chemical modification, particularly at the ester group at the C-2 position. This allows for the synthesis of a diverse library of derivatives, such as amides and esters, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[5][6][7] The goal is to develop next-generation antiprotozoal agents that can overcome existing challenges like drug resistance and side effects.[8][9]

Pillar 1: Mechanism of Action - The Redox Activation Pathway

The antiprotozoal activity of 5-nitroimidazole derivatives is not inherent to the parent molecule; they are, in fact, prodrugs.[8][10] Their toxicity is selectively triggered within the anaerobic or microaerophilic environment of the target protozoa.

The mechanism unfolds in a two-step process:

  • Cellular Uptake and Reductive Activation : The neutral 5-nitroimidazole compound diffuses into the protozoal cell. Inside the parasite, low-redox-potential proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group.[8][10] This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), a key metabolic enzyme in these organisms that is absent in their aerobic hosts.[9]

  • Generation of Cytotoxic Radicals and DNA Damage : The reduction of the nitro group generates a highly reactive nitro radical anion and other cytotoxic intermediates, such as nitroso and hydroxylamine derivatives.[1][2][] These reactive species are the ultimate effectors of the drug's toxicity. They covalently bind to and induce breaks in the parasite's DNA, leading to the degradation of the helical structure and inhibition of nucleic acid synthesis, ultimately causing cell death.[2][]

This selective activation within the target pathogen is the cornerstone of the 5-nitroimidazole class's therapeutic window, minimizing damage to host cells.

Mechanism_of_Action cluster_host Host Cell (Aerobic) cluster_parasite Protozoal Cell (Anaerobic) Host_DNA Host DNA (Unaffected) Prodrug 5-Nitroimidazole (Prodrug) Activation Reductive Activation (PFOR, Ferredoxin) Prodrug->Activation e- donation Radicals Reactive Nitro Radical Anion & Cytotoxic Intermediates Activation->Radicals Damage DNA Strand Breaks & Degradation Radicals->Damage covalent binding Parasite_DNA Parasite DNA Parasite_DNA->Damage Cell_Death Parasite Cell Death Damage->Cell_Death Entry Drug Entry (Diffusion) Entry->Prodrug

Caption: Mechanism of 5-Nitroimidazole Antiprotozoal Activity.

Pillar 2: Synthetic Strategies & Experimental Protocols

The ester functionality of this compound is the primary handle for derivatization. A common and effective strategy is its conversion to a more reactive acid chloride, which can then be readily coupled with a wide range of amines or alcohols to generate libraries of amides or new esters.

General Synthetic Workflow

The overall process involves a two-step synthesis starting from the corresponding 2-hydroxymethyl precursor, which is oxidized to a carboxylate salt. This salt is then converted to an acid chloride intermediate, followed by amidation.

Synthetic_Workflow Start 1-Methyl-2-hydroxymethyl- 5-nitroimidazole Salt Potassium 1-Methyl- 5-nitroimidazole-2-carboxylate Start->Salt KMnO4, Acetone AcidChloride 1-Methyl-5-nitroimidazole- 2-carbonyl chloride (Intermediate) Salt->AcidChloride Oxalyl Chloride, DMF (cat.) FinalProduct Target 5-Nitroimidazole Carboxamide Derivative AcidChloride->FinalProduct Amine Primary/Secondary Amine (R-NHR') Amine->FinalProduct Triethylamine

Caption: General workflow for synthesizing 5-nitroimidazole carboxamides.

Protocol 1: Synthesis of 1-Methyl-5-nitroimidazole-2-carbonyl chloride (Intermediate 7)

This protocol is adapted from methodologies described for the synthesis of nitroimidazole carboxamides.[12][13]

Materials:

  • 1-Methyl-2-hydroxymethyl-5-nitroimidazole (5)

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Benzene or Dichloromethane (DCM)

  • Anhydrous conditions (all glassware oven-dried, reactions under N₂ or Ar atmosphere)

Procedure:

  • Oxidation to Carboxylate Salt (6):

    • In a round-bottom flask, dissolve 1-methyl-2-hydroxymethyl-5-nitroimidazole (1 equivalent) in acetone.

    • Slowly add potassium permanganate (KMnO₄) in portions while stirring vigorously. The reaction is exothermic.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove manganese dioxide (MnO₂).

    • Concentrate the filtrate under reduced pressure to yield the crude potassium carboxylate salt (6). This salt is used directly in the next step to avoid decarboxylation of the free acid.[12][13]

  • Formation of Acid Chloride (7):

    • Suspend the crude potassium carboxylate salt (6) (1 equivalent) in anhydrous benzene or DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C. Gas evolution (CO, CO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

    • The resulting mixture contains the crude acid chloride intermediate (7). This is typically used immediately in the next step without purification.[12]

Protocol 2: Synthesis of a Target 5-Nitroimidazole Carboxamide Derivative (e.g., 8h - Morpholine derivative)

Materials:

  • Crude acid chloride (7) solution from Protocol 1

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

  • Amidation Reaction:

    • In a separate flask, dissolve morpholine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.

    • Slowly add the crude acid chloride (7) solution from the previous step to the amine solution dropwise.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5-nitroimidazole carboxamide derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Pillar 3: Structure-Activity Relationship (SAR) and Data

The derivatization of the 5-nitroimidazole scaffold allows for a systematic investigation of how different chemical groups impact antiprotozoal potency. Modifications at the C-2 position have shown significant effects on activity.

A study on 1-methyl-5-nitroimidazole carboxamides revealed that all synthesized derivatives were active against Giardia lamblia, with several showing greater potency than the parent drug, metronidazole.[12]

Key SAR Insights:

  • Polarity: The introduction of polar groups, such as in the pyridinyl (8f) and morpholine (8h) derivatives, resulted in compounds with approximately 4-fold greater potency against G. lamblia compared to metronidazole.[12]

  • Flexibility of Side Chains: The nature of the side chain attached to the imidazole ring is crucial and offers great flexibility for modification to improve efficacy, particularly against drug-resistant strains.[9]

  • Substitutions at N-1: The 1-alkyl-5-nitro-imidazole unit is considered a minimal structural requirement for biological activity.[3]

Comparative Antiprotozoal Activity Data

The following table summarizes the in vitro activity of a series of 1-methyl-5-nitroimidazole carboxamides against G. lamblia and E. histolytica.

Compound IDR Group (at C-2 Carboxamide)G. lamblia (EC₅₀, µM)[12]E. histolytica (EC₅₀, µM)[12]
Metronidazole -6.15.8
8a NHCH₃4.99.3
8b NH(n-Pr)4.411.2
8f NHCH₂(2-pyridinyl)1.63.5
8g N(CH₃)₂2.35.2
8h Morpholine1.62.8

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Conclusion and Future Directions

This compound is a high-value scaffold for generating novel antiprotozoal drug candidates. The synthetic protocols outlined provide a robust framework for creating diverse chemical libraries. The SAR data clearly indicates that modifications at the C-2 position, particularly the introduction of polar moieties, can significantly enhance potency against key protozoan pathogens like G. lamblia and E. histolytica. Future work should focus on synthesizing a broader range of derivatives to further refine the SAR, optimizing for activity against drug-resistant parasite strains, and evaluating the pharmacokinetic and toxicological profiles of the most promising lead compounds.

References

Experimental protocol for "Ethyl 5-nitro-1H-imidazole-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Reactions of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. The nitroimidazole core is a well-established pharmacophore found in numerous antimicrobial and anticancer agents.[1][2][3] The presence of the nitro group, an ethyl ester, and a reactive N-H site on the imidazole ring provides a rich platform for diverse chemical modifications. This versatility allows researchers to systematically explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

This application note provides a comprehensive guide to the fundamental reactions involving this compound. Moving beyond simple procedural lists, this document delves into the causality behind experimental choices, offering field-proven insights to guide researchers. The protocols described herein are designed as self-validating systems, incorporating detailed steps for synthesis, purification, and characterization.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material's properties and hazards is a prerequisite for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 865998-46-5[4]
Molecular Formula C₆H₇N₃O₄[4]
Molecular Weight 185.14 g/mol [4]
Appearance White to off-white solid[5][6]
Purity ≥97%[4]
GHS Hazard Profile & Safe Handling

The N-methylated analog of this compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, while also causing skin and serious eye irritation.[7] It is prudent to handle the title compound with similar precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[5][7]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]

    • Avoid formation of dust and aerosols during handling.[8]

    • Wash hands thoroughly after handling.[9]

Core Synthetic Protocols

The following sections detail key transformations of this compound, providing step-by-step protocols and the scientific rationale for each procedure.

Protocol 1: Synthesis via Nitration of Ethyl 1H-imidazole-2-carboxylate

The most direct route to the title compound is the electrophilic nitration of the parent ester, Ethyl 1H-imidazole-2-carboxylate.

Causality & Mechanistic Insight: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-rich imidazole ring attacks this electrophile, leading to substitution, predominantly at the 5-position due to the directing effects of the existing substituents.

Experimental Workflow:

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Cool Conc. H₂SO₄ in an ice bath B Slowly add Conc. HNO₃ to form nitrating mixture A->B C Dissolve Ethyl 1H-imidazole- 2-carboxylate in Conc. H₂SO₄ D Add nitrating mixture dropwise at 0-5 °C C->D E Warm to 70 °C and stir for 3 hours D->E F Pour mixture onto ice E->F G Neutralize with aq. Na₂CO₃ to pH 7-8 F->G H Extract with Dichloromethane (DCM) G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by silica gel column chromatography I->J

Caption: Workflow for the nitration of Ethyl 1H-imidazole-2-carboxylate.

Step-by-Step Protocol:

  • Reagent Preparation: In a separate flask, carefully add 8 mL of concentrated nitric acid dropwise to 8 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol, assuming the N-methylated starting material for this example) in 8 mL of concentrated H₂SO₄ in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[5][6]

  • Nitration: Slowly add the pre-formed nitrating mixture to the imidazole solution, ensuring the temperature remains below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 3 hours.[5][6]

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH reaches 7-8.[5][6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent such as ethyl acetate/petroleum ether to afford the pure product.[5][6]

Protocol 2: Reduction to Ethyl 5-amino-1H-imidazole-2-carboxylate

The reduction of the nitro group to an amine is a critical transformation, yielding a versatile intermediate for amide couplings, diazotization, and other reactions to build molecular complexity.

Causality & Mechanistic Insight: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and robust method for reducing aromatic nitro groups. Sn(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately forming the amine. The reaction is typically heated to drive it to completion. The acidic environment is crucial for the mechanism and for keeping the resulting amine protonated and soluble.

Experimental Workflow:

cluster_reaction Reaction cluster_workup Workup & Purification A Suspend Ethyl 5-nitro-1H-imidazole- 2-carboxylate in Ethanol B Add SnCl₂·2H₂O solution in Conc. HCl A->B C Reflux the mixture for 2-4 hours B->C D Cool and concentrate the reaction mixture C->D E Add water and basify with NaOH or NH₄OH to pH >10 D->E F Filter the tin salts (e.g., through Celite) E->F G Extract filtrate with Ethyl Acetate F->G H Dry organic layer, concentrate, and purify if necessary G->H

Caption: Workflow for the reduction of the nitro group using SnCl₂.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq) in concentrated hydrochloric acid and add this solution to the flask.

  • Heating: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Workup - Basification: Dilute the residue with water and cool in an ice bath. Carefully add a concentrated aqueous solution of NaOH (e.g., 50% w/v) or ammonium hydroxide until the pH is strongly basic (pH > 10). This will precipitate tin salts.

  • Workup - Filtration: Filter the resulting thick suspension through a pad of Celite to remove the inorganic tin salts, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified further by crystallization or chromatography.

Protocol 3: N-Alkylation of the Imidazole Ring

Alkylation of the imidazole N1-H is a common strategy to introduce substituents that can modulate the compound's pharmacological properties.

Causality & Mechanistic Insight: The N-H proton of the imidazole ring is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate it, forming the nucleophilic imidazolate anion. This anion then readily attacks an electrophilic alkylating agent (e.g., an alkyl halide or tosylate) in a classic Sₙ2 reaction. Polar aprotic solvents like acetonitrile or DMF are ideal as they solvate the cation (K⁺) without interfering with the nucleophile.

Experimental Workflow:

cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ethyl 5-nitro-1H-imidazole- 2-carboxylate in Acetonitrile B Add K₂CO₃ (base) and the Alkylating Agent A->B C Heat the mixture (e.g., 60-80 °C) B->C D Cool and filter off inorganic salts C->D E Concentrate the filtrate under reduced pressure D->E F Redissolve residue in EtOAc and wash with water and brine E->F G Dry organic layer, concentrate, and purify by chromatography F->G

Caption: General workflow for the N-alkylation of the imidazole ring.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq) and the desired alkylating agent (e.g., ethyl bromoacetate, 1.1 eq).

  • Heating: Heat the reaction mixture with stirring (e.g., to 70 °C) and monitor by TLC. Reactions are typically complete within 1-3 hours.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃ and potassium bromide byproduct.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 4: Hydrolysis of the Ethyl Ester

Converting the ethyl ester to the corresponding carboxylic acid is a fundamental step that opens the door to a vast array of subsequent reactions, most notably amide bond formation.

Causality & Mechanistic Insight: This reaction is a base-catalyzed hydrolysis, or saponification. The hydroxide ion (OH⁻) from a base like NaOH or LiOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide leaving group. The ethoxide then deprotonates the newly formed carboxylic acid. A final acidification step is required during workup to protonate the carboxylate salt and precipitate the neutral carboxylic acid product.[1][10]

Experimental Workflow:

cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ethyl 5-nitro-1H-imidazole- 2-carboxylate in a THF/Water or EtOH/Water mixture B Add aqueous NaOH or LiOH solution A->B C Stir at room temperature or gently heat until complete B->C D Cool mixture in an ice bath C->D E Acidify with cold HCl to pH 2-3 D->E F Collect the precipitate by filtration E->F G Wash the solid with cold water and dry under vacuum F->G

Caption: Workflow for the hydrolysis of the ethyl ester to a carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an organic solvent like THF or ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC for the disappearance of the starting ester.

  • Workup - Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly add cold 2M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is acidic (pH 2-3). A precipitate of the carboxylic acid should form.

  • Workup - Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water to remove inorganic salts and then dry the product under vacuum to yield 5-nitro-1H-imidazole-2-carboxylic acid.

Product Characterization

Confirming the structure and purity of the synthesized compounds is essential. Standard analytical techniques should be employed.

Table 2: Typical Spectroscopic Data for Nitroimidazole Derivatives

TechniqueExpected Features for N-Alkylated/Modified NitroimidazolesSource
¹H NMR Imidazole Ring Proton: Singlet around δ 8.0 ppm. N-CH₂ Protons: Triplets or other multiplets depending on the alkyl group. Ester Ethyl Group: Quartet (~δ 4.2-4.4 ppm) and Triplet (~δ 1.2-1.4 ppm).
¹³C NMR Imidazole Carbons: Resonances in the aromatic region (~δ 120-150 ppm). Ester Carbonyl: Resonance around δ 160-170 ppm.
IR N=O Stretching: Two characteristic bands around 1520 cm⁻¹ and 1370 cm⁻¹. C=O Stretching (Ester): Strong band around 1700-1730 cm⁻¹.
MS (ESI) A clear molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product.[5][6]

References

Application Note & Protocol: A Guide to the Reaction Mechanism and Kinetics of Ethyl 5-nitro-1H-imidazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-nitroimidazoles are a critical class of compounds in medicinal chemistry, forming the backbone of numerous antimicrobial and antiprotozoal drugs.[1][2] Their biological activity is intrinsically linked to the nitro group at the C5 position, which can be reductively activated within anaerobic organisms to generate radical species that damage cellular macromolecules.[1] Ethyl 5-nitro-1H-imidazole-2-carboxylate is a key intermediate in the synthesis of more complex nitroimidazole-based therapeutics. A thorough understanding of its formation—both the reaction pathway and the factors governing its rate—is paramount for process optimization, yield maximization, and ensuring the purity of the final active pharmaceutical ingredient.

This guide provides a detailed exploration of the synthesis of this compound, focusing on the underlying reaction mechanism and kinetic principles. It offers both theoretical insights and practical, step-by-step protocols for its synthesis and kinetic analysis, designed to be a valuable resource for researchers in organic synthesis and drug development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from its precursor, ethyl 1H-imidazole-2-carboxylate, is a classic example of electrophilic aromatic substitution. The reaction proceeds via the nitration of the imidazole ring, a process that requires a strong electrophile, typically the nitronium ion (NO₂⁺).

Generation of the Nitronium Ion

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the σ-Complex

The imidazole ring, being an electron-rich aromatic system, is susceptible to attack by the electrophilic nitronium ion. The attack occurs preferentially at the C5 position due to the directing effects of the ring nitrogens and the C2-carboxylate group. The C2-carboxylate is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, the nitrogen atoms can be protonated in the strongly acidic medium, which further influences the position of nitration. The attack at C5 is generally favored over C4 due to steric and electronic factors.

The electrophilic attack by the nitronium ion on the imidazole ring leads to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation and Re-aromatization

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the C5 position of the sigma complex. This restores the aromaticity of the imidazole ring, yielding the final product, this compound.

Below is a diagram illustrating the proposed reaction mechanism.

ReactionMechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization HNO3 HNO₃ NO2_ion NO₂⁺ HNO3->NO2_ion + 2H₂SO₄ H2SO4 2H₂SO₄ H3O_ion H₃O⁺ HSO4_ion 2HSO₄⁻ Imidazole Ethyl 1H-imidazole- 2-carboxylate SigmaComplex σ-Complex (Arenium Ion) Imidazole->SigmaComplex + NO₂⁺ Product Ethyl 5-nitro-1H-imidazole- 2-carboxylate SigmaComplex->Product + HSO₄⁻ - H₂SO₄ HSO4_base HSO₄⁻ KineticWorkflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis StockSolutions Prepare Stock Solutions (Substrate & Nitrating Mixture) Equilibrate Equilibrate Reactants & Vessel to Temp StockSolutions->Equilibrate Initiate Initiate Reaction (Mix Reactants) Equilibrate->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Dilute Dilute Sample Quench->Dilute Measure Measure Absorbance (UV-Vis) Dilute->Measure AnalyzeData Analyze Data (Determine Rate Law) Measure->AnalyzeData

References

Application Notes and Protocols: Leveraging Ethyl 5-nitro-1H-imidazole-2-carboxylate for the Synthesis of Novel Anticancer Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitroimidazole Scaffold in Oncology

The tumor microenvironment presents a formidable challenge to effective cancer therapy. A hallmark of solid tumors is the presence of hypoxic regions, areas with significantly reduced oxygen levels. These hypoxic niches are correlated with resistance to conventional treatments like radiation and chemotherapy, as well as increased metastatic potential. The 5-nitroimidazole scaffold has emerged as a critical pharmacophore in medicinal chemistry, primarily due to its ability to be selectively activated under hypoxic conditions. This bio-reductive activation transforms the relatively inert parent molecule into a highly reactive cytotoxic agent, offering a targeted approach to eradicating treatment-resistant cancer cells.

Ethyl 5-nitro-1H-imidazole-2-carboxylate is a versatile and highly valuable starting material for the synthesis of a diverse array of potential anticancer agents. Its structure offers multiple points for chemical modification, including the imidazole nitrogen (N-1), the ester at the 2-position, and the nitro group at the 5-position. Strategic derivatization at these sites allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutics with enhanced efficacy and selectivity.

This guide provides a comprehensive overview of the synthetic utility of this compound in the generation of anticancer molecules. We will delve into the mechanistic rationale behind its use, provide detailed protocols for key synthetic transformations, and present data on the biological activity of representative derivatives.

Mechanism of Action: Hypoxia-Selective Cytotoxicity

The anticancer activity of many 5-nitroimidazole derivatives is predicated on their role as hypoxia-activated prodrugs.[1] In the low-oxygen environment of a tumor, the nitro group of the imidazole ring undergoes a one-electron reduction, a process catalyzed by various nitroreductase enzymes that are often overexpressed in cancer cells. This reduction generates a nitro radical anion.

Under normal oxygen concentrations (normoxia), this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle, with no significant cytotoxicity. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to form highly reactive species, such as nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including the formation of adducts with DNA and proteins, leading to strand breaks and inhibition of critical cellular processes, ultimately triggering apoptosis. This oxygen-dependent differential cytotoxicity is the cornerstone of the therapeutic strategy employing nitroimidazole-based compounds.

Below is a diagram illustrating the hypoxia-selective activation pathway of 5-nitroimidazole derivatives.

Hypoxia_Activation cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Nitroimidazole Nitroimidazole Radical_Anion_N Nitro Radical Anion Nitroimidazole->Radical_Anion_N One-Electron Reduction Radical_Anion_N->Nitroimidazole Re-oxidation (O2) Nitroimidazole_H Nitroimidazole Radical_Anion_H Nitro Radical Anion Nitroimidazole_H->Radical_Anion_H One-Electron Reduction Reactive_Species Reactive Nitroso & Hydroxylamine Species Radical_Anion_H->Reactive_Species Further Reduction (No O2) Cell_Death DNA Damage & Cell Death Reactive_Species->Cell_Death Synthetic_Pathways cluster_alkylation N-Alkylation cluster_amide Amide Formation Start This compound N_Alkyl_Reagents Alkylating Agent Start->N_Alkyl_Reagents R-X, Base (K₂CO₃) Hydrolysis Start->Hydrolysis 1. Hydrolysis (NaOH) N_Alkylated N-Alkyl/Arylalkyl Derivatives N_Alkyl_Reagents->N_Alkylated Carboxylic_Acid 5-Nitro-1H-imidazole-2-carboxylic acid Amine_Reagents Amine Carboxylic_Acid->Amine_Reagents 2. R'R''NH, Coupling Agent Amide_Derivatives Amide Derivatives Hydrolysis->Carboxylic_Acid Amine_Reagents->Amide_Derivatives Workflow Start This compound Synthesis Synthesis of Derivatives (N-Alkylation & Amide Formation) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Stock_Solutions Preparation of Stock Solutions in DMSO Purification->Stock_Solutions MTT_Assay MTT Cytotoxicity Assay Stock_Solutions->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis Data Analysis & IC₅₀ Determination MTT_Assay->Data_Analysis

References

Application Notes and Protocols for the Chromatographic Purification of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of Ethyl 5-nitro-1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of nitroimidazole derivatives. This document elucidates the underlying chemical principles and provides a step-by-step methodology for achieving high purity of the target compound using normal-phase flash chromatography. The causality behind experimental choices, from solvent selection to stationary phase, is thoroughly explained to ensure both reproducibility and a deep understanding of the purification process.

Introduction: The Significance of Purifying this compound

This compound is a crucial building block in the synthesis of a variety of biologically active molecules, particularly in the development of antimicrobial and anticancer agents. The nitroimidazole scaffold is a well-established pharmacophore, and the purity of its derivatives is paramount to ensure the safety, efficacy, and reproducibility of downstream applications and final drug products.

The synthesis of this compound, typically achieved through the nitration of ethyl 1H-imidazole-2-carboxylate, can lead to a mixture of products, including unreacted starting material, regioisomers (such as the 4-nitro isomer), and other by-products. Chromatographic purification is therefore an indispensable step to isolate the desired 5-nitro isomer in high purity. This guide presents a robust and optimized flash chromatography protocol for this purpose.

Physicochemical Properties and Their Chromatographic Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₆H₇N₃O₄-
Molecular Weight 185.14 g/mol Affects diffusion rates but is less critical for flash chromatography resolution.
Appearance White to off-white solidVisual aid during fraction collection.
Topological Polar Surface Area (TPSA) 97.2 ŲIndicates high polarity, suggesting strong interaction with polar stationary phases like silica gel.
Hydrogen Bond Donors 1The N-H proton of the imidazole ring can interact with the silanol groups of silica gel.
Hydrogen Bond Acceptors 5The nitro and ester groups contribute to the compound's polarity and interaction with the stationary phase.
Solubility Soluble in polar organic solvents like ethyl acetate, dichloromethane, and methanol.Important for sample loading and mobile phase selection.

The high polarity of the molecule, driven by the nitro group, the ester, and the imidazole ring, dictates the choice of a normal-phase chromatography setup. In this mode, a polar stationary phase (silica gel) is used with a less polar mobile phase. The compound will be retained on the column through polar interactions, and its elution will be modulated by the polarity of the mobile phase.

Understanding Potential Impurities

The primary synthetic route to this compound is the nitration of ethyl 1H-imidazole-2-carboxylate. This reaction can generate several impurities that need to be separated:

  • Unreacted Starting Material (Ethyl 1H-imidazole-2-carboxylate): This compound is less polar than the nitrated product and will elute earlier.

  • Ethyl 4-nitro-1H-imidazole-2-carboxylate (Regioisomer): This isomer is often formed alongside the desired 5-nitro product. Its polarity is very similar to the target compound, making it the most challenging impurity to separate.

  • Di-nitrated products: Over-nitration can lead to the formation of highly polar di-nitroimidazoles, which will be strongly retained on the silica column.

  • Degradation products: The reaction conditions can sometimes lead to the hydrolysis of the ester group or other side reactions.

The chromatographic method must be optimized to achieve sufficient resolution between the desired 5-nitro isomer and its 4-nitro counterpart.

The Chromatographic Purification Workflow

The purification process can be broken down into four key stages: Method Development on TLC, Column Packing, Sample Loading and Elution, and Post-Purification Analysis.

Caption: A streamlined workflow for the purification of this compound.

Detailed Experimental Protocols

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitroaromatic compounds can be hazardous; consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

  • Handle silica gel with care to avoid inhalation of fine particles.

Method Development using Thin-Layer Chromatography (TLC)

The principle behind TLC is to find a solvent system that provides good separation of the target compound from its impurities. The ideal Retention Factor (Rƒ) for the target compound in flash chromatography is between 0.2 and 0.4.

Protocol:

  • Prepare TLC plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Spot the crude sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. Start with a ratio of 30:70 (Ethyl Acetate:Hexanes) and adjust as necessary.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Optimize the solvent system:

    • If the Rƒ of the target spot is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • If the Rƒ is too high (>0.4), decrease the polarity by increasing the proportion of hexanes.

    • The goal is to achieve a clear separation between the spot of the desired product and any impurity spots.

Flash Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude product. The scale can be adjusted as needed.

Materials and Reagents:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Ethyl acetate (analytical grade)

  • Hexanes or petroleum ether (analytical grade)

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Column Packing:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexanes). For 1 g of crude product, use approximately 40-50 g of silica gel.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully pipette it onto the top of the column. This method is less ideal as it can disturb the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions).

    • Monitor the elution process by spotting every few fractions on a TLC plate and visualizing under UV light.

    • It is recommended to use a gradient elution for better separation. Start with a less polar mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 40-50% ethyl acetate in hexanes) to elute the more polar compounds.

  • Post-Purification Analysis:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid should be the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the solvent system using TLC. Consider a shallower gradient during elution.
Column overloading.Reduce the amount of crude product loaded onto the column.
Band Tailing Compound interacting too strongly with acidic silica.Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.
Cracked Silica Bed Improper column packing.Ensure the silica is packed as a uniform slurry and is not allowed to run dry.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the chromatographic purification of this compound. By understanding the physicochemical properties of the target molecule and potential impurities, researchers can effectively apply the principles of normal-phase flash chromatography to obtain a product of high purity, which is essential for its use in pharmaceutical research and development.

Application Notes & Protocols: Ethyl 5-nitro-1H-imidazole-2-carboxylate as a Foundational Precursor for Hypoxia-Targeting Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of Tumor Hypoxia and the Role of 2-Nitroimidazoles

Solid tumors are characterized by regions of low oxygen concentration, a condition known as hypoxia.[1] This physiological state is a critical factor in oncology, as it promotes tumor progression, metastasis, and confers significant resistance to both radiotherapy and chemotherapy.[2] Consequently, the ability to non-invasively identify and quantify hypoxic regions within a tumor is of paramount importance for treatment planning and predicting patient outcomes.

Positron Emission Tomography (PET) has emerged as a powerful molecular imaging modality for this purpose.[1] The strategy relies on radiotracers that selectively accumulate in hypoxic tissues. The 2-nitroimidazole core structure has become the gold standard for designing such agents.[1][3][4] These compounds are sufficiently lipophilic to diffuse freely into all cells. In well-oxygenated (normoxic) tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is immediately re-oxidized back to the parent compound, allowing it to diffuse out of the cell.[1][4] However, in the low-oxygen environment of a hypoxic cell, this re-oxidation is inhibited. The nitro radical anion undergoes further, irreversible reduction, forming reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the radiotracer within the hypoxic cell.[2][4][5][6][7]

This document provides a detailed guide on the use of Ethyl 5-nitro-1H-imidazole-2-carboxylate as a versatile starting material for the synthesis of precursors for several clinically relevant 18F-labeled hypoxia imaging agents.

Mechanism of Action: Selective Trapping in Hypoxic Cells

The diagnostic efficacy of 2-nitroimidazole-based radiopharmaceuticals is entirely dependent on the oxygen-sensitive bioreductive activation mechanism.

G cluster_0 Cell Membrane cluster_1 Cellular Environment Tracer 2-Nitroimidazole Radiotracer (R-NO2) Tracer_in Intracellular R-NO2 Tracer->Tracer_in Passive Diffusion Reduction One-Electron Reduction (e.g., Xanthine Oxidase) Tracer_in->Reduction Washout Washout from Cell Tracer_in->Washout Radical Nitro Radical Anion (R-NO2•-) Reduction->Radical Normoxia Normoxia (>2.5% O2) Radical->Normoxia Hypoxia Hypoxia (<2.5% O2) Radical->Hypoxia Reoxidation Re-oxidation Normoxia->Reoxidation O2 present Further_Reduction Further Reduction Hypoxia->Further_Reduction O2 absent Reoxidation->Tracer_in Reversible Trapped Covalent Binding to Macromolecules (Trapped Signal) Further_Reduction->Trapped Irreversible

Caption: Bioreductive trapping of 2-nitroimidazole radiotracers.

The Precursor: this compound

This compound is a valuable and commercially available building block.[8] Its structure contains the essential 2-nitroimidazole pharmacophore required for hypoxia selectivity. The ethyl carboxylate group at the 2-position provides a reactive handle for synthetic elaboration into the more complex side chains required for radiolabeling with positron emitters like Fluorine-18.

Application Note 1: Conversion to Key Synthetic Intermediates

The ethyl ester functionality is not typically used directly for radiolabeling. It must first be converted into a more suitable functional group. A common and critical transformation is the reduction of the ester to a primary alcohol, yielding (5-nitro-1H-imidazol-2-yl)methanol . This alcohol can then be used to build the specific side chains needed for various PET tracers.

Conceptual Protocol: Reduction of Ethyl Ester

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., Tetrahydrofuran).

  • Reduction: Cool the solution in an ice bath and slowly add a reducing agent such as Lithium Aluminium Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄).

    • Expert Insight: LiAlH₄ is a powerful reducing agent suitable for this transformation. The reaction must be performed under inert atmosphere (e.g., Nitrogen or Argon) and with strict exclusion of moisture.

  • Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), carefully quench the excess reducing agent by sequential addition of water and a sodium hydroxide solution.

  • Extraction & Purification: Filter the resulting salts and extract the product from the filtrate using an organic solvent. Purify the crude product by column chromatography to yield the desired alcohol intermediate.

This intermediate alcohol is the gateway to synthesizing precursors for well-established hypoxia agents.

Protocol 1: Synthesis and Radiolabeling of [¹⁸F]FMISO

[¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) is one of the most widely studied PET tracers for hypoxia.[9][10] The synthesis involves the nucleophilic substitution of a leaving group on a protected precursor with [¹⁸F]fluoride.

G Start [18F]Fluoride from Cyclotron Trap Trap [18F]F- on Anion Exchange Cartridge (e.g., QMA) Start->Trap Elute Elute with K2CO3 / Kryptofix 222 Trap->Elute Dry Azeotropic Drying (Acetonitrile) Elute->Dry Label Add NITTP Precursor Heat (e.g., 120°C, 5-10 min) Dry->Label Hydrolyze Acid Hydrolysis (e.g., HCl, Heat) Label->Hydrolyze Purify Purification (e.g., SPE Cartridges) Hydrolyze->Purify QC Quality Control (HPLC, TLC, etc.) Purify->QC Final Sterile Filtration [18F]FMISO Product QC->Final

Caption: Automated radiosynthesis workflow for [¹⁸F]FMISO.

Step 1: Precursor Synthesis (NITTP) The most common precursor is 1-(2′-nitro-1′-imidazolyl)-2-O-tetrahydropyranyl-3-O-tosylpropanol (NITTP).[10] This can be synthesized from the core (5-nitro-1H-imidazol-2-yl)methanol intermediate. The synthesis involves alkylation to introduce the propanediol side chain, protection of the secondary alcohol with a tetrahydropyranyl (THP) group, and activation of the primary alcohol by converting it into a tosylate, which serves as an excellent leaving group for the subsequent fluorination reaction.

Step 2: Automated Radiosynthesis of [¹⁸F]FMISO This protocol is adapted for a typical automated synthesis module (e.g., GE FASTlab).[10][11]

  • [¹⁸F]Fluoride Trapping & Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using an acetonitrile solution containing Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.

    • Causality: K₂₂₂ is a cryptand that chelates the potassium ion, making the fluoride anion "naked" and highly nucleophilic for the subsequent reaction.

  • Drying:

    • The solvent is removed under vacuum and nitrogen flow with gentle heating. Anhydrous acetonitrile is added and evaporated (azeotropic drying) to ensure the complete removal of water, which would otherwise hinder the nucleophilic substitution.

  • Radiolabeling Reaction:

    • The NITTP precursor (typically 5-10 mg) dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • The reaction vessel is sealed and heated (e.g., 100-120°C) for 5-10 minutes.[12] The [¹⁸F]fluoride displaces the tosylate group via an Sₙ2 reaction.

  • Deprotection (Hydrolysis):

    • After cooling, an acid (e.g., 1 M HCl) is added to the vessel, which is then heated for 3-5 minutes to remove the THP protecting group from the secondary alcohol.[10][12]

  • Purification:

    • The reaction mixture is neutralized and passed through a series of Solid Phase Extraction (SPE) cartridges. Typically, an alumina cartridge removes unreacted fluoride, and a C18 cartridge retains the [¹⁸F]FMISO while allowing more polar impurities to pass through.

    • The purified [¹⁸F]FMISO is then eluted from the C18 cartridge with ethanol and diluted with sterile saline.

  • Final Formulation:

    • The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Protocol 2: Synthesis and Radiolabeling of [¹⁸F]FAZA

[¹⁸F]Fluoroazomycin arabinoside ([¹⁸F]FAZA) is another important hypoxia tracer known for its more favorable hydrophilic properties compared to [¹⁸F]FMISO, leading to faster clearance from normoxic tissues and potentially better image contrast.[13][14]

Step 1: Precursor Synthesis (β-Ac₂TsAZA) The precursor for [¹⁸F]FAZA is typically 1-β-D-(5-O-toluenesulfonyl-2,3-di-O-acetylarabinofuranosyl)-2-nitroimidazole (β-Ac₂TsAZA).[13][15] This is synthesized by coupling a protected arabinose sugar with 2-nitroimidazole. The acetyl groups protect the hydroxyls on the sugar ring, while the tosyl group at the 5'-position serves as the leaving group for radiofluorination.

Step 2: Radiosynthesis of [¹⁸F]FAZA

  • [¹⁸F]Fluoride Preparation: The trapping, elution, and drying of [¹⁸F]fluoride are identical to the [¹⁸F]FMISO procedure.

  • Radiolabeling Reaction:

    • The β-Ac₂TsAZA precursor dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]F⁻/K₂₂₂ complex.

    • The mixture is heated (e.g., 100°C) for 10-15 minutes.

  • Deprotection (Hydrolysis):

    • After labeling, the solvent is evaporated. A basic solution (e.g., sodium hydroxide) is added to hydrolyze the acetyl protecting groups from the sugar moiety.[13]

  • Purification:

    • The crude product is neutralized and purified, often using High-Performance Liquid Chromatography (HPLC) to separate [¹⁸F]FAZA from the precursor and other byproducts.

    • Expert Insight: HPLC purification is often required for sugar-based tracers to ensure high radiochemical purity, though SPE methods have also been developed.[13]

  • Final Formulation: The collected HPLC fraction is diluted with sterile water/saline, and the organic solvent is removed. The final product is then sterile-filtered.

Data Summary and Quality Control

The successful production of any radiopharmaceutical for clinical or preclinical use is contingent on rigorous quality control (QC) testing to ensure its safety, purity, and identity.[16][17][18]

Table 1: Comparison of Common 18F-Nitroimidazole Hypoxia Tracers
RadiotracerPrecursor TypeTypical RCY (Decay-Corrected)Synthesis Time (min)Lipophilicity (LogP)Key Characteristics
[¹⁸F]FMISO Tosylate (NITTP)40-80%[10]40-50[10]0.4[14][19]Most widely studied; slow clearance from normoxic tissue.[6][20]
[¹⁸F]FAZA Tosylate (β-Ac₂TsAZA)~12-25%[13][14]50-60-0.4[14][19]More hydrophilic, faster clearance, potentially better contrast.[5][14]
[¹⁸F]FETNIM Tosylate13-20%[9]~50[9]More hydrophilic than FMISORapid elimination from well-oxygenated tissues.[9]
[¹⁸F]EF5 Pentafluoropropyl>50%60-900.75[14][19]High lipophilicity; used extensively in preclinical/clinical research.[14]
Table 2: Mandatory Quality Control Specifications
QC TestMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures absence of foreign matter.[17]
pH pH meter or strip4.5 - 7.5Ensures physiological compatibility for injection.
Radionuclidic Identity Half-life measurement105 - 115 minutesConfirms the radionuclide is Fluorine-18.
Radionuclidic Purity Gamma Spectroscopy≥ 99.5%Ensures absence of other radioactive isotopes.[16]
Radiochemical Purity Radio-HPLC or Radio-TLC≥ 95%Confirms that the radioactivity is bound to the correct chemical form.[16][18]
Chemical Purity HPLC (UV detector)Precursor < specified limitQuantifies non-radioactive chemical impurities.[16]
Residual Solvents Gas Chromatography (GC)Ethanol, Acetonitrile < USP limitsEnsures patient safety from solvent toxicity.
Sterility USP <71> Sterility TestNo microbial growthMandatory for all injectable drugs to prevent infection.[18]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / VPrevents pyrogenic (fever-inducing) reactions.[16]

Conclusion

This compound serves as an accessible and versatile chemical scaffold for the development of radiopharmaceutical precursors. Through standard organic transformations, it can be converted into key intermediates for the synthesis of clinically validated PET imaging agents like [¹⁸F]FMISO and [¹⁸F]FAZA. The protocols outlined herein, grounded in established radiochemical principles, provide a framework for researchers and drug development professionals to produce these critical diagnostic tools. Adherence to rigorous, multi-faceted quality control procedures is non-negotiable to ensure that the final radiopharmaceutical product is safe and effective for the non-invasive delineation of tumor hypoxia, ultimately aiding in the personalization and optimization of cancer therapy.

References

Troubleshooting & Optimization

Improving the yield of "Ethyl 5-nitro-1H-imidazole-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical synthesis, Ethyl 5-nitro-1H-imidazole-2-carboxylate is critical for developing novel therapeutic agents, particularly in the realm of antimicrobial and anticancer research. Its synthesis, primarily achieved through the nitration of an imidazole backbone, presents a series of challenges that can impact yield, purity, and safety. Low yields are a common issue, often stemming from the formation of unwanted isomers or product decomposition under harsh reaction conditions.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and troubleshoot the synthesis of this compound. Structured in a practical question-and-answer format, this document addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven solutions to optimize reaction outcomes.

Synthesis Overview & Workflow

The most common route to this compound is the electrophilic nitration of Ethyl 1H-imidazole-2-carboxylate using a mixed acid system of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring.

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation cluster_purification Purification Prep Prepare Ice Bath (0-5°C) SM Dissolve Ethyl 1H-imidazole-2-carboxylate in Concentrated H₂SO₄ Prep->SM Addition Slow, Dropwise Addition of Concentrated HNO₃ (Maintain T < 10°C) SM->Addition Stir Stir at Elevated Temperature (e.g., 70°C for 3h) Addition->Stir Quench Pour Reaction Mixture onto Ice Water Stir->Quench Neutralize Neutralize with Base (e.g., Na₂CO₃) to pH 7-8 Quench->Neutralize Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Neutralize->Extract Dry Dry Organic Layers (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Column Purify via Silica Gel Column Chromatography Concentrate->Column Final Characterize Final Product Column->Final

Caption: General experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of concentrated sulfuric acid in this reaction?

Concentrated sulfuric acid serves two primary functions. First, it acts as a solvent for the starting imidazole ester. Second, and more critically, it is a catalyst that reacts with nitric acid to generate the nitronium ion (NO₂⁺), which is the active electrophile required for the nitration of the imidazole ring. Without a strong acid like H₂SO₄, nitric acid alone is generally not sufficient to produce the necessary concentration of nitronium ions for an efficient reaction.

Q2: What are the primary isomers that can form, and how do they affect my yield?

Nitration of the imidazole ring can result in two main positional isomers: the desired This compound and the undesired Ethyl 4-nitro-1H-imidazole-2-carboxylate .[1] The formation of the 4-nitro isomer is a significant competitive side reaction that directly reduces the yield of the target 5-nitro product. The ratio of these isomers can be influenced by factors such as reaction temperature and the specific substitution on the imidazole nitrogen.

Q3: What are the most critical safety precautions for this synthesis?

This reaction demands strict safety protocols due to its highly exothermic nature and the use of corrosive, concentrated acids.

  • Exothermic Reaction: The nitration process can release a significant amount of heat. Uncontrolled addition of nitric acid can lead to a runaway reaction, causing a rapid increase in temperature and pressure, which may result in an explosion.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: The entire procedure must be performed in a well-ventilated chemical fume hood.

  • Controlled Reagent Addition: Nitric acid must be added slowly and dropwise, preferably using an addition funnel.

  • Temperature Monitoring: The reaction vessel must be cooled in an ice bath, and the internal temperature should be constantly monitored with a thermometer.

Q4: Can I use a different starting material, like an N-alkylated imidazole ester?

Yes, N-alkylated starting materials such as Ethyl 1-methyl-1H-imidazole-2-carboxylate are commonly used.[3] The presence of an alkyl group on the N1 position prevents protonation at that site, which can influence the electronic properties of the ring and potentially alter the regioselectivity of the nitration. However, the fundamental reaction conditions (mixed acid, controlled temperature) remain similar.

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction has completed, but upon work-up, I have a very low yield of the desired product. What are the likely causes?

This is a common issue that can be traced to several factors throughout the experimental process.

A: Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature was maintained correctly. For instance, some procedures call for heating at 70°C for several hours after the initial cold addition.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Nitrating Conditions: The concentration of the active nitrating agent may have been insufficient.

    • Solution: Use fresh, concentrated acids. Ensure the ratio of H₂SO₄ to HNO₃ is appropriate. The volume and concentration of the acids are critical for generating the nitronium ion effectively.

  • Product Loss During Work-up: The product might be lost during the neutralization and extraction steps.

    • Solution: Carefully monitor the pH during neutralization. Adjust the pH to between 7 and 8 with a saturated base solution (e.g., Na₂CO₃) while keeping the mixture cool.[3] Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) to ensure complete recovery from the aqueous layer.[3][4]

  • Product Decomposition: The nitroimidazole ring system can be sensitive to extreme conditions.

    • Solution: Avoid excessive heating during the reaction and work-up. While some heating is required, prolonged exposure to high temperatures in strong acid can lead to degradation. Similarly, strongly basic conditions during neutralization should be avoided. Some nitroimidazole carboxylic acids are known to be unstable and can decarboxylate.[5]

Problem: Formation of Multiple Products/Isomers

Q: My TLC and NMR analyses show a mixture of products, likely the 4-nitro and 5-nitro isomers. How can I improve the selectivity for the 5-nitro product?

The formation of isomers is an inherent challenge in imidazole nitration. While complete selectivity is difficult, the ratio can often be improved.

A: Probable Causes & Solutions:

  • Reaction Temperature: Temperature is a key factor influencing the regioselectivity of electrophilic aromatic substitution.

    • Solution: Strictly control the temperature during the addition of nitric acid, keeping it between 0-10°C.[6] Experiment with different temperatures for the subsequent heating phase to find an optimal balance between reaction rate and selectivity.

  • Purification Challenges: The isomers can be difficult to separate due to their similar polarities.

    • Solution: Optimize your silica gel column chromatography. Use a shallow polarity gradient of eluents, such as a petroleum ether/ethyl acetate mixture.[3] Running multiple columns or using a preparative HPLC system may be necessary for achieving high purity.

Problem: Runaway Reaction / Uncontrolled Exotherm

Q: The reaction temperature spiked suddenly and uncontrollably after I added the nitric acid. How can this be prevented?

This is a critical safety failure indicating a runaway reaction. The nitration of some imidazoles is known to have an unpredictable induction period, after which the reaction can proceed with explosive speed.[2]

A: Probable Causes & Solutions:

  • Rapid Reagent Addition: Adding the nitric acid too quickly allows unreacted reagents to accumulate.[2]

    • Solution: The addition of nitric acid must be extremely slow and dropwise. Ensure each drop reacts (indicated by a slight, controllable temperature rise) before the next is added.

  • Inefficient Cooling: The cooling system may be inadequate to dissipate the heat generated.

    • Solution: Use a well-maintained ice/salt bath for more efficient cooling. Ensure the reaction flask is adequately submerged and that the mixture is stirring efficiently to ensure uniform temperature distribution. Never let the internal temperature rise above the recommended limit (e.g., 10°C) during addition.

  • Induction Period: The reaction may not start immediately upon addition.

    • Solution: Be patient and continue to add the nitrating agent slowly even if no immediate reaction is observed. One advanced technique to mitigate this involves adding a small amount of a previously reacted solution to "seed" the reaction and bypass the induction period, though this should only be attempted by experienced chemists.[2]

Experimental Protocols & Data
Table 1: Representative Reaction Parameters
ParameterValue/ConditionRationale
Starting MaterialEthyl 1H-imidazole-2-carboxylatePrecursor for nitration.
Solvent/CatalystConcentrated Sulfuric Acid (H₂SO₄)Dissolves starting material and generates nitronium ion.
Nitrating AgentConcentrated Nitric Acid (HNO₃)Source of the nitro group.
Reagent Ratio~1:1 volume ratio of H₂SO₄:HNO₃A common ratio for effective nitration.[3]
Addition Temperature0-10°CCritical for controlling the exotherm and improving selectivity.[6]
Reaction Temperature70°CElevated temperature to drive the reaction to completion.[3]
Reaction Time~3 hoursTypical duration after reagent addition.[3]
Work-up pH7-8Neutralizes strong acid without causing base-catalyzed degradation.[3]
PurificationSilica Gel ChromatographyStandard method for separating product from isomers and impurities.[3]
Step-by-Step Synthesis Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Ethyl 1H-imidazole-2-carboxylate in a predetermined volume of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C.

  • Nitration: Slowly add concentrated nitric acid dropwise to the stirred solution via an addition funnel. Meticulously monitor the internal temperature, ensuring it does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in a water or oil bath to 70°C. Maintain this temperature and continue stirring for 3 hours.[3]

  • Quenching: Allow the mixture to cool to room temperature, then carefully pour it over a beaker of crushed ice with stirring.

  • Neutralization: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) to the acidic mixture until the pH reaches 7-8. Perform this step slowly in an ice bath to control the exotherm from the acid-base reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether to isolate the pure this compound.[3]

References

Common side reactions in "Ethyl 5-nitro-1H-imidazole-2-carboxylate" chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 5-nitro-1H-imidazole-2-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the common challenges associated with the chemistry of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound?

The synthesis, typically involving the nitration of Ethyl 1H-imidazole-2-carboxylate, is prone to several side reactions. The most prevalent side products include:

  • The 4-nitro regioisomer: The formation of Ethyl 4-nitro-1H-imidazole-2-carboxylate is a significant competing reaction. The electronic nature of the imidazole ring allows for nitration at both the C4 and C5 positions.

  • Di-nitrated products: Under harsh nitrating conditions (excess nitric acid, high temperatures), di-nitration can occur, leading to the formation of dinitro-imidazole species.

  • Hydrolysis product: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid (5-nitro-1H-imidazole-2-carboxylic acid), especially during aqueous workup if the pH and temperature are not carefully controlled.[1]

  • Unreacted starting material: Incomplete nitration will result in the presence of the starting material, Ethyl 1H-imidazole-2-carboxylate, in the crude product mixture.

  • Degradation products: The combination of strong acids and an electron-rich heterocyclic system can lead to ring-opening or other degradation pathways, often resulting in colored, tarry impurities.[2][3]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields are a frequent challenge and can be attributed to several factors:

  • Suboptimal Temperature Control: The nitration of imidazoles is highly exothermic. Poor temperature management can lead to runaway reactions, promoting the formation of degradation products and reducing the yield of the desired 5-nitro isomer.[2][3]

  • Inefficient Workup and Extraction: The product may have some solubility in the aqueous phase. Insufficient extraction with an organic solvent will lead to significant product loss.

  • Product Degradation: Prolonged exposure to the strong acidic reaction medium or harsh basic conditions during neutralization can degrade the nitroimidazole ring system.

  • Purification Losses: The product can strongly adhere to silica gel during column chromatography, especially if the column is not properly deactivated or if an inappropriate solvent system is used. The presence of the acidic N-H proton can cause significant band tailing and loss of material on the column.

Q3: What causes the formation of dark-colored impurities in my final product?

The appearance of a yellow, brown, or even black color in the reaction mixture or final product is typically a sign of degradation. This is often caused by:

  • Overheating: As mentioned, excessive temperatures during the nitration reaction are a primary cause of decomposition.[2][3]

  • Slow Quenching: The reaction should be quenched by pouring it onto ice promptly after completion to quickly reduce the temperature and dilute the strong acid, thereby minimizing side reactions and degradation.

  • Residual Nitrating Agents: Traces of nitric or nitrous oxides can lead to oxidative degradation and color formation over time.

Q4: Is this compound stable? What are the recommended storage conditions?

While the solid compound is relatively stable, it is sensitive to certain conditions. For optimal stability, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is typically 2-8°C.[3] It is particularly sensitive to strong bases, which can deprotonate the imidazole N-H, potentially leading to decomposition or undesired reactions. Exposure to light should also be minimized.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Multiple spots/peaks on TLC/LC-MS close to the product. 1. Regioisomer Formation: The most likely cause is the co-formation of the 4-nitro isomer.[4] 2. Incomplete Reaction: Presence of starting material.1. Optimize Reaction Conditions: Carefully control the temperature during the addition of the nitrating agent, keeping it as low as feasible for the reaction to proceed. 2. Improve Purification: Use a high-resolution purification technique. For column chromatography, employ a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane). Preparative HPLC may be necessary for complete separation.
The reaction mixture turns dark brown or black upon adding nitric acid. 1. Runaway Reaction: The addition of nitric acid was too fast, causing a rapid exotherm and subsequent decomposition.[2][3] 2. Insufficient Cooling: The ice bath was not effective, or the reaction scale is too large for the cooling capacity.1. Slow Down Addition: Add the nitric acid dropwise with vigorous stirring, ensuring the internal temperature does not rise significantly. 2. Enhance Cooling: Use a larger ice/salt bath or a cryocooler for better temperature control, especially for larger-scale reactions.
The final product is a sticky oil or fails to crystallize. 1. Presence of Impurities: Isomers or degradation products can act as crystallization inhibitors. 2. Residual Solvent: Incomplete removal of the chromatography or extraction solvents.1. Re-purify: Subject the material to another round of column chromatography with a very shallow gradient. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or a mixture of ether and hexane. 3. High-Vacuum Drying: Dry the material under high vacuum for an extended period to remove all traces of solvent.
NMR spectrum shows peak broadening, especially for the imidazole N-H proton. 1. Proton Exchange: The N-H proton is acidic and can exchange with trace amounts of water or other protic impurities. 2. Presence of Carboxylic Acid: Hydrolysis of the ester group will introduce a very broad carboxylic acid peak.1. Use Deuterated Solvents: Ensure the use of high-quality, dry deuterated solvents for NMR analysis. 2. D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H and any O-H peaks will disappear, confirming their presence.

Visualizing Reaction Pathways and Troubleshooting

Synthesis and Side Reaction Pathway

The following diagram illustrates the primary synthetic route to this compound and the key side reactions that can occur.

SM Ethyl 1H-imidazole- 2-carboxylate Nitration Nitration (HNO₃ / H₂SO₄) SM->Nitration Product Ethyl 5-nitro-1H- imidazole-2-carboxylate Nitration->Product Desired Pathway Isomer Side Product: Ethyl 4-nitro-1H- imidazole-2-carboxylate Nitration->Isomer Regioisomerization Degradation Degradation Products (Tars) Nitration->Degradation High Temp Hydrolysis Side Product: 5-Nitro-1H-imidazole- 2-carboxylic acid Product->Hydrolysis Aqueous Workup (Acid/Base)

Caption: Main reaction and common side product pathways.

Troubleshooting Workflow for Low Product Yield

This workflow provides a logical sequence of steps to diagnose the cause of low yields.

Start Start: Low Yield Observed TLC Analyze Crude by TLC/LC-MS Start->TLC Spots Multiple Spots/Peaks? TLC->Spots Isomer Cause: Isomer Formation / Incomplete Reaction Spots->Isomer Yes Dark Crude Mixture Dark/Tarry? Spots->Dark No IsomerSol Solution: - Optimize Temp - Adjust Stoichiometry Isomer->IsomerSol Deg Cause: Degradation Dark->Deg Yes Purification Analyze Post-Purification Loss Dark->Purification No DegSol Solution: - Improve Cooling - Slower Reagent Addition Deg->DegSol Streak Product Streaking on TLC? Purification->Streak Adsorption Cause: Adsorption on Silica Streak->Adsorption Yes AdsorptionSol Solution: - Use different eluent - Deactivate silica Adsorption->AdsorptionSol

Caption: A logical workflow for troubleshooting low yields.

Key Experimental Protocol: Nitration of Ethyl 1H-imidazole-2-carboxylate

This protocol is based on established methods for the nitration of similar imidazole esters and incorporates best practices to minimize side reactions.[2][3]

Materials:

  • Ethyl 1H-imidazole-2-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add Ethyl 1H-imidazole-2-carboxylate to the cold sulfuric acid in portions. Stir until all the solid has dissolved completely. Maintain the temperature at 0°C.

  • Nitrating Agent Addition (Critical Step): Add concentrated nitric acid dropwise via the dropping funnel to the reaction mixture. Crucially, maintain the internal temperature below 5°C throughout the addition. The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for a specified time (typically 1-3 hours). Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice and extracting it.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the cold aqueous solution by adding saturated sodium bicarbonate solution in portions until the pH is approximately 7-8. Be cautious as significant CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

References

Technical Support Center: Synthesis of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-nitro-1H-imidazole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important nitroimidazole intermediate. Nitroimidazoles are a cornerstone in medicinal chemistry, forming the basis of numerous antimicrobial and anticancer agents.[1][2] The synthesis of this specific molecule, while based on the classical principles of electrophilic aromatic substitution, presents several challenges that can lead to reaction failures, low yields, and purification difficulties.

This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected (<30%), or I've failed to isolate any product. What are the most common causes?

A1: This is the most frequently encountered issue. Low or no yield in this nitration reaction typically stems from one of three areas: reaction conditions, reagent integrity, or workup losses.

  • Suboptimal Temperature Control: The nitration of imidazoles with mixed nitric and sulfuric acid is highly exothermic.

    • Causality: If the temperature is too low (e.g., <0 °C during addition), the rate of reaction may be too slow for the reaction to proceed to completion within a typical timeframe. Conversely, if the temperature rises uncontrollably (>70-80 °C), it can lead to aggressive decomposition of the starting material and product, often characterized by the reaction mixture turning dark brown or black.[3] The reported synthesis of a similar N-methylated analog is conducted at 70 °C, indicating a need for controlled heating after the initial exothermic addition.[4]

    • Solution: Use an ice/salt bath to maintain a temperature of 0-5 °C during the slow, dropwise addition of nitric acid to the solution of your starting material in sulfuric acid. After the addition is complete, allow the reaction to warm to room temperature slowly before heating to the target temperature (e.g., 60-70 °C) with rigorous monitoring.

  • Reagent Quality and Stoichiometry:

    • Causality: The nitrating mixture (HNO₃/H₂SO₄) generates the active electrophile, the nitronium ion (NO₂⁺).[5] The concentration of this species is critical. Using old or low-purity acids can significantly reduce the concentration of the nitronium ion. Furthermore, the starting material, ethyl 1H-imidazole-2-carboxylate, must be pure and dry.

    • Solution: Use fresh, concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Ensure your starting ester is pure; if necessary, recrystallize it before use.[6]

  • Inefficient Workup and Extraction:

    • Causality: The product is moderately polar and must be extracted from a large volume of aqueous solution after quenching the acid. During neutralization with a base (like Na₂CO₃ or NaOH), localized high pH and heat can cause hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is highly water-soluble and will be lost.

    • Solution: Pour the reaction mixture slowly onto a large amount of crushed ice to dilute and cool it before neutralization. Neutralize the cold solution cautiously with a saturated sodium bicarbonate or carbonate solution, keeping the temperature below 10 °C. Extract the product promptly with a suitable solvent like dichloromethane (DCM) or ethyl acetate in multiple portions to ensure complete recovery.[4]

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the cause of low reaction yields.

G start Low or No Yield Observed tlc Any Product Spot on TLC? start->tlc reagents Verify Reagent Quality (Fresh H₂SO₄/HNO₃, Pure SM) tlc->reagents No workup Review Workup Procedure (Quenched on ice? pH control?) tlc->workup Yes temp Review Temperature Logs (Addition at 0-5°C? Stable heating?) reagents->temp incomplete Incomplete Reaction - Increase reaction time - Increase temperature cautiously temp->incomplete Conditions Too Mild degradation Product/SM Degradation - Ensure strict temp control - Check for charring temp->degradation Conditions Too Harsh loss Product Lost in Workup - Use continuous extraction - Check pH of aqueous layer - Analyze for hydrolyzed acid workup->loss

Caption: A decision tree for troubleshooting low-yield reactions.

Q2: My analysis shows a mixture of isomers. How can I improve the regioselectivity for the 5-nitro product?

A2: Imidazole nitration can theoretically produce both 4-nitro and 5-nitro isomers.[7] The regiochemical outcome is dictated by the electronic properties of the heterocyclic ring under the strongly acidic conditions.

  • Mechanism and Directing Effects: In concentrated H₂SO₄, the imidazole ring is protonated, creating a highly electron-deficient imidazolium cation. Both the protonated ring and the C2-ester group are strongly deactivating, making nitration difficult. The substitution pattern is governed by which position is least deactivated. The C5 position is generally favored for electrophilic attack in such deactivated systems over the C4 position.

  • Controlling Selectivity:

    • Strict Adherence to Conditions: The established protocols that favor the 5-nitro isomer rely on the specific environment created by the H₂SO₄/HNO₃ mixture. Deviating from the recommended acid ratios or temperatures can alter the outcome.

    • Avoidance of Alternative Nitrating Agents: Using different nitrating systems, such as nitric acid in acetic anhydride, is known to favor 4-nitration in other imidazole systems and should be avoided if the 5-nitro isomer is the target.[7]

The mechanism below illustrates the formation of the nitronium ion and its subsequent attack on the protonated imidazole ring.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O⁺-NO₂ NO2+H2O NO2+H2O H2ONO2+->NO2+H2O NO2+ NO₂⁺ (Electrophile) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4- Imidazole Ethyl 1H-imidazole-2-carboxylate (Protonated Form) Sigma Sigma Complex (Resonance Stabilized) Imidazole->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺

Caption: Mechanism of electrophilic nitration of the imidazole ring.

Q3: I am losing my product during the aqueous workup and extraction. How can I optimize this step?

A3: This is a critical step where significant product loss can occur. The key is to manage pH, temperature, and solvent choice effectively.

  • Risk of Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially at elevated temperatures. The resulting carboxylic acid is significantly more water-soluble than the ester and will be lost to the aqueous phase.

  • Optimized Workup Protocol:

    • Quenching: As mentioned, always pour the acid mixture slowly onto a large volume of crushed ice. This dilutes the acid and dissipates heat.

    • Neutralization: Use a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Add it slowly as a saturated solution or in small portions as a solid, ensuring the temperature of the aqueous mixture does not rise above 10-15 °C. Aim for a final pH of 7-8.[4]

    • Extraction: Dichloromethane (DCM) is often effective for extracting moderately polar compounds.[4] However, if recovery is still low, consider using ethyl acetate, which is more polar. Perform at least 3-4 extractions, as the product will partition between the aqueous and organic layers. Brining out the aqueous layer (washing with saturated NaCl solution) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.[6]

Summary of Key Reaction Parameters

The table below summarizes the critical parameters and their expected impact on the reaction outcome.

ParameterRecommended ConditionImpact of Deviation
Starting Material Purity >98%Impurities can lead to side products and charring.
Acid Quality Conc. H₂SO₄ (98%), Conc. HNO₃ (70-90%)Lower concentrations reduce the rate and yield.
Reagent Ratio 1:1 mixture of H₂SO₄:HNO₃[4]Excess nitric acid can lead to over-nitration or oxidation.
Addition Temperature 0–5 °CHigher temperatures risk a runaway reaction; too low may stall it.
Reaction Temperature 60–70 °C[4]Too low leads to incomplete reaction; too high causes decomposition.
Reaction Time 2–4 hours[4]Monitor by TLC to determine the optimal time.
Workup pH 7–8[4]pH > 9 risks significant ester hydrolysis.
Extraction Solvent Dichloromethane or Ethyl AcetateChoose based on observed product polarity and emulsion tendency.

Appendix A: Detailed Experimental Protocol

This protocol is a synthesized example based on related procedures and should be adapted and optimized for your specific laboratory conditions.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add ethyl 1H-imidazole-2-carboxylate (1.0 eq). Cool the flask in an ice/salt bath.

  • Dissolution: Slowly add concentrated sulfuric acid (98%, ~4 mL per gram of starting material) while maintaining the internal temperature below 15 °C. Stir until all solid has dissolved.

  • Nitration: Cool the solution to 0-5 °C. Slowly add concentrated nitric acid (70%, ~4 mL per gram of starting material) dropwise via an addition funnel. CRITICAL: Ensure the internal temperature does not exceed 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat it in a water or oil bath to 70 °C. Stir at this temperature for 3 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Ethyl Acetate:Petroleum Ether eluent).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Cool the diluted acidic solution in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the solution reaches 7-8. Ensure the temperature remains below 15 °C.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x volume of the initial reaction). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether, to afford the target compound as a yellow solid.[4]

References

Technical Support Center: Optimization of Reaction Parameters for Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-nitro-1H-imidazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction parameters for improved yield and purity. We will delve into the causality behind experimental choices, providing a framework for logical and effective process optimization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and direct method is the electrophilic nitration of the precursor, Ethyl 1H-imidazole-2-carboxylate. This reaction typically employs a mixed acid system, consisting of concentrated nitric acid (HNO₃) as the source of the nitro group and concentrated sulfuric acid (H₂SO₄) as a catalyst.[1][2]

Q2: Why is a mixture of concentrated nitric and sulfuric acid the preferred nitrating agent?

This combination is highly effective for nitrating deactivated aromatic and heteroaromatic rings. Sulfuric acid is a stronger acid than nitric acid; it protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). It is this nitronium ion that is the active electrophile in the reaction. This process significantly increases the rate and efficiency of the nitration compared to using nitric acid alone.[2]

Q3: What are the primary side products, and how can their formation be minimized?

The primary challenges in this synthesis are the formation of a regioisomer and product degradation.

  • 4-Nitro Isomer: The main isomeric impurity is Ethyl 4-nitro-1H-imidazole-2-carboxylate.[3] The formation of the 4- versus 5-nitro isomer is highly dependent on reaction conditions. Minimizing its formation involves precise control of reaction temperature and the rate of addition of the nitrating agent.

  • Oxidative Degradation: Under excessively harsh conditions (high temperatures or prolonged reaction times), the imidazole ring can be susceptible to oxidation, which may lead to ring-opening and the formation of byproducts like ethanedioic acid (oxalic acid).[2]

  • Ester Hydrolysis: During aqueous workup, particularly if the pH becomes strongly acidic or basic for extended periods, the ethyl ester can hydrolyze to the corresponding carboxylic acid.[3][4]

Minimization is achieved through strict temperature control, careful monitoring of reaction progress, and maintaining low temperatures during the workup and neutralization steps.

Q4: My reaction yield is consistently low. What are the first parameters I should investigate?

Low yield is a common issue. A systematic approach is best:

  • Temperature Control: Was the initial addition of reagents performed at a low temperature (e.g., 0-5 °C) to control the initial exotherm? Was the reaction then maintained at the optimal temperature (e.g., 70 °C) for a sufficient duration?[1] Deviation can either stall the reaction or promote side reactions.

  • Reagent Quality and Stoichiometry: Are the nitric and sulfuric acids of high concentration and free of water? Was a sufficient excess of the nitrating agent used?

  • Workup Procedure: Significant product loss can occur during neutralization and extraction. Ensure the pH is carefully adjusted to 7-8 to precipitate the product without causing hydrolysis.[1][5] Over-shooting the pH to strongly basic conditions can be detrimental.

Q5: How can I confirm I have synthesized the correct 5-nitro isomer and not the 4-nitro isomer?

Definitive confirmation requires spectroscopic analysis:

  • ¹H NMR Spectroscopy: The chemical shift of the proton on the imidazole ring is the most telling indicator. The C4-H and C5-H protons will have distinct chemical shifts. Comparing the obtained spectrum with literature data for both the 4-nitro and 5-nitro isomers is the standard method.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: An NOE experiment can show spatial proximity between the N1-H proton and the C5-H proton, which would be absent for the 4-nitro isomer.

  • LC-MS: While LC-MS will confirm the mass of the product, it cannot distinguish between isomers. However, it is invaluable for identifying byproducts and unreacted starting material.

Section 2: Detailed Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: Low or No Product Formation

  • Question: I've run the reaction, but my TLC and LC-MS analyses show that over 90% of the Ethyl 1H-imidazole-2-carboxylate starting material remains unreacted. What went wrong?

  • Expert Analysis & Solution: This indicates a failure in the activation of the nitration reaction. The primary causes are related to temperature and the integrity of the nitrating agent.

    • Causality: The formation of the nitronium ion (NO₂⁺) is crucial and temperature-dependent. If the reaction temperature is too low, the activation energy barrier for the electrophilic attack on the deactivated imidazole ring is not overcome.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use fresh, concentrated (98%) sulfuric acid and fuming or concentrated (>70%) nitric acid. Older reagents may have absorbed atmospheric moisture, which quenches the nitronium ion.

      • Review Temperature Profile: While the initial addition of reagents should be done at low temperature (0-5 °C) to control the exotherm, the reaction often requires heating to proceed to completion. A protocol mentioning 70 °C suggests a significant thermal energy input is needed.[1] Ensure your heating and measurement equipment is calibrated.

      • Check Reagent Stoichiometry: Ensure a sufficient molar excess of nitric acid is used. A 1:1 molar ratio is often insufficient for deactivated substrates. Start with a 1.5 to 2.0 molar equivalent of HNO₃ relative to the substrate.

      • Increase Reaction Time: If the temperature is correct, the reaction may simply be slow. Monitor the reaction by TLC every hour after reaching the target temperature.

Problem 2: Excessive Byproduct and Isomer Formation

  • Question: My crude ¹H NMR spectrum is very messy, and the TLC shows multiple spots close to my product spot. How can I improve the selectivity for the 5-nitro isomer?

  • Expert Analysis & Solution: This is a classic selectivity problem in aromatic nitration. The key is precise control over reaction conditions to favor the thermodynamically preferred product and avoid oxidation.

    • Causality: The imidazole ring's two nitrogen atoms complicate the directing effects. The C2-ester group is electron-withdrawing, deactivating the ring. Nitration at C4 is often the kinetically favored product, while the C5 product may be the thermodynamically more stable one. Higher temperatures can favor the thermodynamic product but also increase the rate of side reactions.

    • Troubleshooting Steps:

      • Strict Temperature Control: This is the most critical parameter. A rapid temperature increase during reagent addition can lead to a loss of selectivity and promote oxidation. Use an ice/salt bath and add the nitrating mixture dropwise, ensuring the internal temperature never exceeds 5-10 °C. After addition, raise the temperature slowly and maintain it precisely at the target.

      • Optimize Reaction Time: Over-extending the reaction time, even at the correct temperature, can lead to product degradation. Determine the optimal reaction time by taking aliquots and monitoring via TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.

      • Investigate Solvent: While typically run neat in the acid mixture, some procedures for sensitive substrates introduce an inert co-solvent like dichloromethane at low temperatures, although this is less common for mixed-acid nitrations.

Problem 3: Product Loss During Aqueous Workup

  • Question: I see a good product spot on my in-process TLC, but after neutralization and extraction, my isolated yield is minimal. Where is my product going?

  • Expert Analysis & Solution: The product is likely being lost due to ester hydrolysis or incomplete precipitation/extraction. The workup is as critical as the reaction itself.

    • Causality: The ethyl ester is labile. In the presence of strong acid (from quenching) or strong base (from over-titrating during neutralization) and water, it can hydrolyze to the more water-soluble carboxylic acid, which will be lost to the aqueous phase during extraction.

    • Troubleshooting Steps:

      • Controlled Quenching: Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This dissipates the heat of dilution effectively. Never add water to the acid.

      • Careful Neutralization: Perform the neutralization at 0-5 °C. Add the base (e.g., a saturated solution of Na₂CO₃ or dilute NH₄OH) slowly and monitor the pH constantly.[1][5] The target pH is 7-8. Avoid localized areas of high pH by ensuring vigorous stirring.

      • Thorough Extraction: Once neutralized, extract the product immediately with a suitable solvent like dichloromethane (DCM) or ethyl acetate.[1][5] Perform multiple extractions (e.g., 3-4 times) as the product may have some aqueous solubility.

      • Brine Wash: Wash the combined organic extracts with saturated brine. This helps to remove dissolved water and some water-soluble impurities, and can also improve phase separation.

Problem 4: Difficulty in Chromatographic Purification

  • Question: I am struggling to separate the 5-nitro product from the 4-nitro isomer using column chromatography. They are co-eluting. What can I do?

  • Expert Analysis & Solution: Isomers with similar polarity are notoriously difficult to separate. The solution lies in optimizing the chromatography system or using an alternative purification method.

    • Causality: The 4-nitro and 5-nitro isomers have very similar functional groups and molecular weights, resulting in close retention factors (Rf) on silica gel.

    • Troubleshooting Steps:

      • Solvent System Optimization: Use a less polar solvent system to increase the separation on the silica. If you are using a high concentration of ethyl acetate in petroleum ether or hexanes, try reducing the ethyl acetate percentage. Adding a small amount of a different solvent, like dichloromethane, can sometimes alter the selectivity. Run several small-scale TLCs with different solvent systems to find the optimal conditions before committing to the column.

      • Use High-Performance Silica: Use a smaller particle size silica gel (e.g., 230-400 mesh) for higher resolution.

      • Consider Recrystallization: This can be a highly effective method for separating isomers. Try dissolving the crude mixture in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allowing it to cool slowly.[5] The less soluble isomer (often the more symmetric one) may crystallize out preferentially. Experiment with different solvents to find one that provides good differential solubility.

Section 3: Optimized Experimental Protocols

Protocol 3.1: Synthesis of this compound Safety Note: This reaction uses highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Ethyl 1H-imidazole-2-carboxylate (1.0 eq). Cool the flask to 0 °C in an ice/water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, cool concentrated H₂SO₄ (3-4 mL per gram of substrate) to 0 °C. Slowly add concentrated HNO₃ (1.5 eq) to the sulfuric acid while stirring. Allow the mixture to cool back to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred substrate via the dropping funnel over 30-45 minutes. Ensure the internal reaction temperature is maintained below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 65-70 °C and maintain for 2-3 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC (See Protocol 3.2). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Quenching: Allow the reaction to cool to room temperature, then pour it slowly onto a vigorously stirred slurry of crushed ice (approx. 10 g of ice per mL of acid).

  • Workup - Neutralization: While keeping the mixture in an ice bath, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the solution is 7-8.[1] A solid precipitate of the product should form.

  • Workup - Extraction: Extract the aqueous slurry three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography or recrystallization (See Protocol 3.3).

Protocol 3.2: In-Process Reaction Monitoring by TLC

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: 40-50% Ethyl Acetate in Petroleum Ether (adjust as needed).

  • Procedure: Carefully take a small drop of the reaction mixture with a glass capillary and quench it in a vial containing water and ethyl acetate. Shake well. Spot the organic layer on the TLC plate alongside a spot of the starting material.

  • Visualization: UV light (254 nm). The product should be a new, slightly more polar spot (lower Rf) than the starting material.

Protocol 3.3: Purification by Column Chromatography

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent: Start with a low polarity mixture (e.g., 20% ethyl acetate/petroleum ether) and gradually increase the polarity based on TLC analysis of the crude material. A gradient elution may be necessary to separate closely eluting isomers.

  • Procedure: Load the crude product onto the column (dry loading is often preferred for solids). Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.

Section 4: Parameter Optimization Guide

Effective optimization requires a systematic variation of key parameters. The following table summarizes their expected impact.

ParameterRange / ConditionEffect on YieldEffect on Purity (Selectivity)Rationale & Expert Insight
Temperature 50 °C to 80 °CIncreases with temperature up to an optimum, then decreases.Generally decreases at higher temperatures.Higher temperatures increase reaction rate but also accelerate side reactions (oxidation, isomer formation). The optimal temperature is a balance between rate and selectivity.[1][2]
Reaction Time 1 to 6 hoursIncreases with time until reaction completion, then may decrease.Can decrease with excessive time.Sufficient time is needed for completion. However, prolonged exposure to strong acid can cause product degradation.[2] Monitor by TLC to find the sweet spot.
HNO₃ Equiv. 1.1 to 2.5 eq.Increases with more equivalents, then plateaus.Minor impact unless grossly excessive.A stoichiometric excess is required to drive the reaction to completion against a deactivated ring. Too large an excess increases cost and safety risks.
H₂SO₄ Conc. 95-98% vs. FumingHigher concentration (fuming) increases rate.May decrease purity due to increased reactivity.98% H₂SO₄ is usually sufficient. Fuming sulfuric acid (oleum) is more aggressive and should only be used if the reaction is extremely sluggish, with careful temperature control.[2]
Workup pH 6 to 9Optimal around 7-8. Decreases significantly at low or high pH.Decreases at high pH due to hydrolysis byproduct.The product is least soluble at its neutral point. Strongly acidic or basic conditions promote hydrolysis of the ethyl ester, converting the product to a water-soluble carboxylate.[3]

Section 5: Visualization & Workflows

Figure 1: General Reaction Scheme A diagram illustrating the nitration of Ethyl 1H-imidazole-2-carboxylate.

ReactionScheme SM Ethyl 1H-imidazole-2-carboxylate P This compound SM->P 1. Conc. HNO₃, Conc. H₂SO₄ 2. 0 °C to 70 °C

Caption: Nitration of the imidazole precursor.

Figure 2: Troubleshooting Workflow for Low Yield A logical flowchart for diagnosing low-yield experiments.

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude TLC/ LC-MS Start->CheckTLC SM_Present Mostly Starting Material (SM) CheckTLC->SM_Present Yes Byproducts Multiple Byproducts/ Isomers CheckTLC->Byproducts No, Complex Clean_Crude Crude is Clean, Low Mass CheckTLC->Clean_Crude No, Clean Temp_Check Verify Temp Profile & Reagent Quality SM_Present->Temp_Check Potential Cause: Reaction Incomplete Temp_Control Improve Temp Control During Addition Byproducts->Temp_Control Potential Cause: Poor Selectivity Workup_Check Review Neutralization pH & Extraction Protocol Clean_Crude->Workup_Check Potential Cause: Loss During Workup

Caption: Systematic workflow for diagnosing low yields.

Figure 3: Parameter Interdependency Diagram A diagram showing how key parameters influence outcomes.

Parameters Temp Temperature Yield Yield Temp->Yield Purity Purity/ Selectivity Temp->Purity -ve correlation at high T Safety Safety Temp->Safety Time Time Time->Yield Time->Purity -ve correlation if excessive Reagents Reagent Conc. & Stoichiometry Reagents->Yield Reagents->Purity Reagents->Safety

Caption: Interplay of parameters and results.

References

Technical Support Center: Identification and Troubleshooting of Impurities in Ethyl 5-nitro-1H-imidazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-nitro-1H-imidazole-2-carboxylate. The successful synthesis of this and other nitroimidazole-based active pharmaceutical ingredients (APIs) is critically dependent on controlling the impurity profile. Impurities can arise from starting materials, side reactions, or degradation and can significantly impact the safety, efficacy, and stability of the final product.[1][2][3] This document provides in-depth, practical guidance in a question-and-answer format to troubleshoot common issues and ensure the integrity of your synthesis.

Part 1: Frequently Asked Questions (FAQs) - Understanding Impurity Formation

This section addresses the fundamental "why" behind common impurity challenges, grounding your experimental work in solid chemical principles.

Q1: What are the most common process-related impurities I should anticipate in the synthesis of this compound?

A1: The primary synthesis route involves the nitration of an ethyl imidazole-2-carboxylate precursor, typically using a mixture of concentrated nitric and sulfuric acids.[4][5] Based on this chemistry, you should proactively monitor for several key classes of impurities:

  • Unreacted Starting Material: Incomplete nitration will leave residual Ethyl 1-methyl-1H-imidazole-2-carboxylate.

  • Regioisomeric Impurities: The most common impurity is the formation of the undesired regioisomer, Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate.[5]

  • Hydrolysis Products: The ester functional group is susceptible to acid- or base-catalyzed hydrolysis, especially during aqueous workup, leading to the formation of 1-methyl-5-nitro-1H-imidazole-2-carboxylic acid.[5]

  • Over-Nitrated Species: Under excessively harsh conditions (high temperature or prolonged reaction time), dinitration of the imidazole ring could potentially occur, although this is less common.

  • Degradation Products: Strong oxidizing conditions can lead to ring-opening or other degradation pathways of the imidazole core.

Q2: Why is the formation of the 4-nitro isomer a persistent issue, and how is it influenced by reaction conditions?

A2: The formation of the 4-nitro isomer is a direct consequence of the principles of electrophilic aromatic substitution on the imidazole ring. The imidazole ring is an electron-rich heterocycle. While the C5 position is generally favored for nitration in 1-substituted imidazoles, the C4 position remains reactive. The precise ratio of 5-nitro to 4-nitro isomers is highly dependent on factors such as temperature, the specific nitrating agent used, and the concentration of the acid catalyst. Tightly controlling the reaction temperature and the rate of addition of the nitrating agent is paramount to maximizing the yield of the desired 5-nitro isomer.

Q3: My final product often shows signs of hydrolysis back to the carboxylic acid. What are the causal factors?

A3: The ethyl ester is prone to hydrolysis. The two main causal factors are:

  • Acid-Catalyzed Hydrolysis: During the reaction in concentrated H₂SO₄, some degree of hydrolysis can occur if water is present or if the reaction is held at high temperatures for too long.

  • Base-Catalyzed Hydrolysis: During the workup phase, when the acidic reaction mixture is neutralized (e.g., with sodium carbonate), localized areas of high pH can rapidly saponify the ester.[4] To mitigate this, the neutralization should be performed at low temperatures (e.g., 0-5 °C) with vigorous stirring to avoid pH "hot spots," and the pH should be carefully controlled to remain near neutral (pH 7-8).[4]

Part 2: Troubleshooting Guide - From Analytical Observation to Solution

This section is designed to help you interpret analytical data and take corrective action when impurities are detected.

Scenario 1: An Unexpected Peak Appears in My HPLC Chromatogram

Question: My reverse-phase HPLC-UV analysis shows a significant secondary peak with a retention time slightly different from my main product. How can I identify it?

Answer: This is a classic problem in this synthesis. The most likely candidate is the 4-nitro regioisomer. Here’s a systematic approach to identification:

  • Hypothesize: Assume the peak is the 4-nitro isomer, the 5-nitro carboxylic acid, or unreacted starting material.

  • Analyze by LC-MS: This is the most direct step. An LC-MS analysis will provide the molecular weight of the component in the unknown peak.[6]

    • If the mass matches your product, it is almost certainly the 4-nitro isomer.

    • If the mass is 28 Da less than your product (loss of C₂H₄), it is the hydrolyzed carboxylic acid.

    • If the mass corresponds to the starting material, the reaction was incomplete.

  • Spiking Study: If you have a reference standard for the suspected impurity (e.g., the 4-nitro isomer), perform a spiking study. Add a small amount of the standard to your sample and re-inject. If the peak of interest increases in area without a new peak appearing, you have confirmed its identity.

Table 1: Common Impurities and Their Expected Analytical Signatures
Impurity NameStructureMolecular Weight ( g/mol )Typical LC-MS Ion (M+H)⁺Key Differentiating Feature
This compound (Product) 5-Nitro Product199.16200.16Main product peak.
Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate4-Nitro Isomer199.16200.16Same mass as the product but a different HPLC retention time.
1-methyl-5-nitro-1H-imidazole-2-carboxylic acidHydrolysis Product171.11172.11Mass is 28 Da lower than the product. More polar, so elutes earlier in reverse-phase HPLC.
Ethyl 1-methyl-1H-imidazole-2-carboxylateStarting Material154.18155.18Mass corresponds to the un-nitrated precursor.
Scenario 2: My ¹H NMR Spectrum Contains Ambiguous Signals

Question: My ¹H NMR spectrum shows the expected signals for my product, but there are minor, overlapping signals in the aromatic region. How can I use NMR to confirm the presence of the 4-nitro isomer?

Answer: ¹H NMR is a powerful tool for distinguishing between the 4-nitro and 5-nitro isomers.[7][8] The key is the chemical shift of the lone proton on the imidazole ring.

  • For the desired 5-nitro isomer: The remaining proton is at the C4 position. Its chemical shift will be in a specific region.

  • For the 4-nitro isomer: The remaining proton is at the C5 position. Due to the different electronic environment, its chemical shift will be distinct from the C4-H signal.

You will typically observe a downfield singlet for this proton. Isolate the impurity by preparative HPLC or careful column chromatography and acquire a clean ¹H NMR spectrum. Comparing the chemical shift of the imidazole proton to literature values or to a spectrum of a confirmed standard will provide definitive structural elucidation.[9]

Part 3: Standardized Protocols for Impurity Analysis

Adherence to validated analytical methods is essential for reproducible impurity profiling.[1]

Protocol 1: Reverse-Phase HPLC-UV Method for Impurity Profiling

This protocol provides a robust baseline method for separating the target compound from its key impurities.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Ramp linearly from 10% to 70% B

    • 15-18 min: Hold at 70% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 316 nm, where nitroimidazoles have strong absorbance.[10]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of ~0.5 mg/mL.

  • System Suitability: Before analysis, inject a standard mixture to ensure adequate resolution (>2.0) between the 5-nitro and 4-nitro isomers.

Protocol 2: Sample Preparation for LC-MS and NMR
  • For LC-MS: Use the same sample preparation as for HPLC-UV, but ensure the mobile phase is MS-compatible (e.g., replace phosphoric acid with 0.1% formic acid).[11]

  • For NMR: For definitive structural analysis, the impurity must be isolated.

    • Use preparative HPLC with the method above, collecting the fraction corresponding to the impurity peak.

    • Remove the mobile phase solvents under reduced pressure.

    • Thoroughly dry the isolated solid under high vacuum.

    • Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.

Part 4: Visualization of Key Workflows and Pathways

Visual aids are essential for understanding complex scientific processes. The following diagrams, rendered using Graphviz, illustrate the logical workflow for impurity identification and the chemical pathways leading to their formation.

Impurity Identification Workflow

G cluster_0 Observation & Hypothesis cluster_1 Initial Characterization cluster_2 Confirmation & Elucidation A Unexpected Peak in HPLC / Ambiguous NMR or MS Signal B Hypothesize Potential Impurities (Isomer, Hydrolysis, etc.) A->B C Perform LC-MS Analysis B->C Proceed to Characterization D Determine Molecular Weight of Impurity C->D E Isolate Impurity (Prep HPLC / Column) D->E If structure is still ambiguous G Definitive Structure Elucidation D->G If MW confirms hypothesis (e.g., Hydrolysis product) F Acquire NMR (1H, 13C) & High-Resolution MS/MS Data E->F F->G

Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.

Impurity Formation Pathways

G cluster_reaction Nitration Reaction (HNO3 / H2SO4) cluster_workup Aqueous Workup / Storage SM Ethyl 1-methyl-1H- imidazole-2-carboxylate Product Desired Product: Ethyl 5-nitro-1H-imidazole- 2-carboxylate SM->Product Main Pathway (C5 Nitration) Isomer Regioisomeric Impurity: Ethyl 4-nitro-1H-imidazole- 2-carboxylate SM->Isomer Side Reaction (C4 Nitration) Hydrolysis Hydrolysis Impurity: 5-nitro-1H-imidazole- 2-carboxylic acid Product->Hydrolysis Ester Hydrolysis (H+ or OH-)

Caption: Key reaction pathways leading to the desired product and common process-related impurities.

References

Technical Support Center: Purification of Ethyl 5-nitro-1H-imidazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of Ethyl 5-nitro-1H-imidazole-2-carboxylate and its derivatives. These compounds are pivotal intermediates in the synthesis of various pharmacologically active agents, including antitubercular and anticancer drugs.[1][2] However, their purification presents unique challenges due to their specific chemical nature. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the purification of this important class of molecules.

The inherent characteristics of the nitroimidazole scaffold, such as the presence of a nitro group and the imidazole ring, can lead to issues with stability, solubility, and reactivity during purification.[3][4][5] This resource is designed to provide practical, experience-driven insights to navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Recrystallization Challenges

Recrystallization is often the first-line method for purifying solid organic compounds. However, with this compound derivatives, several issues can arise.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem.[6]

  • Causality:

    • High Impurity Load: A significant presence of impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid.

    • Inappropriate Solvent Choice: If the boiling point of the solvent is higher than the melting point of your compound, it may "oil out."

    • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Add a small amount of hot solvent to the mixture to redissolve the oil. This helps to reduce the saturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Avoid shocking the solution with a rapid temperature drop.

    • Solvent System Modification: If oiling persists, consider a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. Common solvent systems for similar compounds include ethanol/water, n-hexane/acetone, and chloroform/cyclohexane mixtures.[3][7]

    • Pre-purification: For highly impure samples, a preliminary purification step, like a quick filtration through a short plug of silica gel, can remove baseline impurities before recrystallization.[6]

Q2: I'm observing poor recovery of my compound after recrystallization. What are the likely reasons?

A2: Low yield is a frustrating issue that can often be resolved with careful optimization.

  • Causality:

    • Suboptimal Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures, leading to significant loss in the mother liquor.

    • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.

    • Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.

  • Troubleshooting Protocol:

    • Solvent Screening: Conduct small-scale solvent screening to find a solvent that dissolves your compound well when hot but poorly when cold.[8] Refer to the table below for guidance.

    • Minimize Solvent Usage: Add the hot solvent in small portions to the crude material until it just dissolves. This ensures a saturated solution upon cooling.

    • Maximize Crystallization Time: Allow sufficient time for crystallization to occur. If necessary, leave the solution at a low temperature (e.g., in a refrigerator) overnight.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine if a significant amount of product remains. If so, a second crop of crystals may be obtained by further cooling or partial solvent evaporation.

Table 1: Common Solvents for Recrystallization of Nitroimidazole Derivatives

Solvent/Solvent SystemComments
Ethanol/WaterA versatile system for moderately polar compounds.[7]
n-Hexane/Ethyl AcetateGood for compounds with a range of polarities.[7]
Chloroform/CyclohexaneEffective for less polar derivatives.[3]
IsopropanolCan be a good single-solvent option.
Section 2: Column Chromatography Issues

Flash column chromatography is a powerful technique for separating complex mixtures. However, the nature of nitroaromatic compounds can introduce specific difficulties.

Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my options?

A3: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.

  • Causality:

    • Silica Gel Acidity: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the decomposition of acid-sensitive molecules. Nitroimidazole derivatives can be susceptible to such degradation.

    • Prolonged Exposure: The longer the compound remains on the column, the greater the chance of decomposition.

  • Troubleshooting Protocol:

    • Stability Test (2D TLC): Spot your compound on a TLC plate, run it in a suitable solvent system, and then let the plate sit for an hour before running it again in the same solvent system at a 90-degree angle to the first run. If the spot deviates from the diagonal, it indicates decomposition on the silica.[9]

    • Deactivated Silica: Use silica gel that has been deactivated by adding a small percentage of a base, such as triethylamine (typically 0.1-1%), to the eluent. This neutralizes the acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[9]

    • Faster Elution: Optimize your solvent system to ensure your compound elutes reasonably quickly, minimizing its residence time on the column.

Q4: I'm struggling to get good separation of my desired product from a closely related impurity. What strategies can I employ?

A4: Achieving separation of compounds with similar polarities requires careful optimization of chromatographic conditions.

  • Causality:

    • Similar Polarity: The target compound and the impurity have very similar affinities for the stationary phase and solubilities in the mobile phase.

  • Troubleshooting Protocol:

    • Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.

    • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can help to resolve closely eluting peaks.

    • Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column.

    • Reverse-Phase Chromatography: If separation on normal-phase silica is proving difficult, consider using reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).

Section 3: Stability and Handling

The stability of this compound derivatives can be a concern during workup and storage.

Q5: My purified compound changes color over time. Is this a sign of decomposition, and how can I prevent it?

A5: Color change, often to a yellow or brownish hue, can indicate degradation.

  • Causality:

    • Photodegradation: Nitroaromatic compounds can be sensitive to light, particularly UV radiation, which can lead to decomposition.[10]

    • Thermal Instability: Some nitroimidazole derivatives may be thermally labile, especially in the presence of impurities or residual solvent.

    • pH Sensitivity: These compounds can be unstable under strongly acidic or basic conditions.[4][11] For instance, metronidazole, a related compound, shows significant degradation in both strongly acidic and alkaline environments.[12]

  • Troubleshooting Protocol:

    • Protection from Light: Store the purified compound in amber vials or in a dark place to minimize exposure to light.[12]

    • Controlled Storage Temperature: Store the compound at a low temperature, such as in a refrigerator (2-8°C), to slow down potential degradation pathways.[13][14]

    • Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

    • Neutral pH: During workup, ensure that the pH is adjusted to a neutral range (pH 7-8) before extraction and concentration.[13]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound derivatives, incorporating key decision points from the troubleshooting guide.

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Compound Oils Out? recrystallization->oiling_out poor_recovery Poor Recovery? oiling_out->poor_recovery No column_chrom Perform Column Chromatography oiling_out->column_chrom Persistent Issue modify_recryst Modify Recrystallization (Solvent, Cooling Rate) oiling_out->modify_recryst Yes success_recryst Pure Product Obtained poor_recovery->success_recryst No poor_recovery->column_chrom Persistent Issue poor_recovery->modify_recryst Yes end_point Final Purified Product success_recryst->end_point decomposition Decomposition on Column? column_chrom->decomposition poor_separation Poor Separation? decomposition->poor_separation No modify_column Modify Chromatography (Stationary Phase, Eluent) decomposition->modify_column Yes success_column Pure Product Obtained poor_separation->success_column No poor_separation->modify_column Yes success_column->end_point modify_recryst->recrystallization modify_column->column_chrom

Caption: A decision-tree for purification strategies.

References

Preventing byproduct formation with "Ethyl 5-nitro-1H-imidazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-nitro-1H-imidazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you prevent byproduct formation and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues in a question-and-answer format, explaining the causality behind the problem and offering robust, validated solutions.

Question 1: I'm observing significant formation of 5-Nitro-1H-imidazole-2-carboxylic acid in my reaction. What is causing this hydrolysis and how can I prevent it?

Answer:

The formation of the corresponding carboxylic acid is a classic case of ester hydrolysis. The ethyl ester group in your target compound is susceptible to cleavage, particularly under aqueous acidic or basic conditions, yielding ethanol and the carboxylic acid byproduct.

Causality: The Mechanism of Ester Hydrolysis

Ester hydrolysis can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., during an acidic workup), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification): Under basic conditions (e.g., during workup with sodium bicarbonate or carbonate), a hydroxide ion directly attacks the carbonyl carbon.[1] This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.

The nitration step in the synthesis of related nitroimidazoles often uses strong acids like H₂SO₄ and HNO₃, creating a highly acidic environment where this side reaction can occur if water is present, especially during the workup phase.[2]

Troubleshooting & Prevention Protocol

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use, particularly if the reaction is sensitive to acid. Use molecular sieves or other appropriate drying agents.

  • Controlled Workup: When neutralizing the reaction mixture after nitration, perform the quench at low temperatures (0-5 °C) by slowly adding the acid mixture to a cold, stirred solution of a mild base like sodium bicarbonate or directly onto ice.[3] This minimizes the exposure time to hot, aqueous acidic conditions.

  • pH Monitoring: During extraction and washing steps, carefully monitor the pH. Avoid strongly basic conditions (pH > 9) for extended periods. Use a milder base like sodium bicarbonate instead of sodium hydroxide for neutralization.

  • Solvent Choice for Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction that has minimal water miscibility.[2] Wash the combined organic layers with brine to remove residual water before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[3]

Table 1: Impact of pH on Hydrolysis of this compound

pH RangeConditionRate of HydrolysisPrimary ByproductPrevention Strategy
< 2Strongly AcidicModerate to High5-Nitro-1H-imidazole-2-carboxylic acidLow-temperature quench, minimize water
3 - 6Weakly AcidicLowMinimalStandard careful workup
7NeutralVery LowNegligibleIdeal for storage and handling
> 9BasicHigh (Saponification)5-Nitro-1H-imidazole-2-carboxylate saltUse mild bases (e.g., NaHCO₃), avoid NaOH

Workflow: Preventing Ester Hydrolysis

cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_byproduct Byproduct Pathway R Anhydrous Reaction (e.g., Nitration) Q Low-Temp Quench (0-5 °C) R->Q Slow addition H_A High Temp / H₂O (Acidic) R->H_A Incorrect Quench N Neutralization (Mild Base, pH 7-8) Q->N E Extraction (DCM / EtOAc) N->E H_B Strong Base (pH > 9) N->H_B Incorrect Neutralization D Drying & Concentration E->D P P D->P Pure Ester Product Acid Carboxylic Acid Byproduct H_A->Acid H_B->Acid

Caption: Controlled workup workflow to prevent hydrolysis.

Question 2: My analysis shows byproducts with higher molecular weights and loss of the nitro group signal. Could this be due to unintended reduction?

Answer:

Yes, this is a very likely scenario. The nitro group of 5-nitroimidazoles is an electrophilic site that is crucial for their biological activity but also represents a point of reactivity in chemical synthesis.[4] It can be reduced by various reagents or even catalytic processes to form several intermediates and final products, such as nitroso, hydroxylamine, and amine derivatives.

Causality: The Reduction Pathway

The reduction of a nitro group is a stepwise process that can be halted at intermediate stages or proceed to the fully reduced amine.

  • Nitro (NO₂) → Nitroso (NO): A two-electron reduction. Nitrosoimidazoles are often highly reactive.[5]

  • Nitroso (NO) → Hydroxylamine (NHOH): Another two-electron reduction.

  • Hydroxylamine (NHOH) → Amine (NH₂): A final two-electron reduction.

These reduction products, particularly the amine, are nucleophilic and can react with starting material or other electrophiles in the mixture, leading to dimers or other complex impurities. The reduction can be triggered by:

  • Reducing Agents: The presence of metals (e.g., from spatulas or reactors), or reducing agents like stannous chloride (often used intentionally but can be an impurity).[6]

  • Catalytic Hydrogenation: Unintended exposure to hydrogen gas with a catalyst (e.g., Palladium, Platinum).

  • Electrochemical Reduction: Can occur under specific conditions.[7]

Troubleshooting & Prevention Protocol

  • Inert Atmosphere: For reactions sensitive to reduction, conduct them under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric side reactions.

  • Reagent Purity: Ensure all reagents are free from metallic impurities or residual reducing agents from previous steps.

  • Avoid Active Metals: Use glass or Teflon-lined equipment. Avoid using metal spatulas that can scratch glass surfaces and introduce catalytic metal traces.

  • Controlled Temperature: Exothermic reactions or excessive heating can sometimes promote decomposition and reduction pathways. Maintain strict temperature control.

  • Selective Reducing Agents (If Reduction is Desired): If a subsequent step involves reducing the nitro group, choose a reagent and conditions that are selective and well-controlled to avoid stopping at reactive intermediates.

Reaction Pathway: Nitro Group Reduction

Start Ethyl 5-nitro-1H- imidazole-2-carboxylate (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine Amine Byproduct (R-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺ Dimer Dimer/Complex Impurities Amine->Dimer Reacts with starting material

Caption: Stepwise reduction of the 5-nitro group.

Question 3: My nitration reaction is yielding a mixture of 4-nitro and 5-nitro isomers. How can I improve the regioselectivity?

Answer:

The formation of positional isomers during the nitration of an imidazole ring is a common challenge. The electronic properties of the imidazole ring and the substituents already present dictate the position of electrophilic attack by the nitronium ion (NO₂⁺).

Causality: Electronic Effects and Steric Hindrance

In the case of Ethyl 1H-imidazole-2-carboxylate, the imidazole ring is activated towards electrophilic substitution. However, the directing effects can be complex:

  • Directing Group Effects: The carboxylate group at the C2 position is an electron-withdrawing group, which deactivates the ring, particularly at the adjacent positions. The proton on the N1 nitrogen can also influence the electron density distribution.

  • Reaction Conditions: The regioselectivity of nitration is highly dependent on the reaction conditions, especially the acid system used (e.g., HNO₃/H₂SO₄ vs. other nitrating agents) and the temperature. A patent for a similar compound, ethyl 1-methyl-1H-imidazole-2-carboxylate, describes a nitration procedure at 70 °C with concentrated HNO₃/H₂SO₄ to obtain the 5-nitro isomer.[2] However, slight deviations in conditions could potentially lead to the formation of the 4-nitro isomer.

Troubleshooting & Prevention Protocol

  • Strict Temperature Control: Maintain the reaction temperature precisely as specified in established protocols. Lowering the temperature may decrease the reaction rate but can sometimes improve selectivity. Conversely, the documented procedure for a similar molecule specifies 70 °C.[2] It is critical to perform careful optimization studies.

  • Controlled Reagent Addition: Add the nitrating agent (e.g., nitric acid) slowly and portion-wise to the solution of the imidazole substrate in sulfuric acid. This maintains a low, steady concentration of the nitronium ion and helps control the exotherm.

  • Acid System: The choice and ratio of acids are critical. The standard HNO₃/H₂SO₄ system is effective. Experimenting with different nitrating systems (e.g., KNO₃/H₂SO₄) could be an option for optimization but should be done cautiously.

  • Purification: If a mixture of isomers is unavoidable, they often have different polarities. Separation can typically be achieved using column chromatography on silica gel.[2] Developing a good TLC or HPLC method is key to monitoring the separation.

Table 2: Parameters Influencing Nitration Regioselectivity

ParameterConditionExpected OutcomeRecommendation
Temperature Too High (> 80 °C)Potential for decreased selectivity, increased decompositionMaintain at 60-70 °C as per literature, optimize if needed.[2]
Too Low (< 50 °C)Slow or incomplete reactionEnsure reaction goes to completion before workup.
Reagent Addition Too FastLocalized overheating, reduced selectivitySlow, dropwise addition with efficient stirring.
Acid Ratio Non-optimal H₂SO₄/HNO₃Incomplete formation of NO₂⁺, side reactionsUse concentrated acids in the recommended ratio.[2]

Question 4: How can I reliably analyze my product for purity and identify these common byproducts?

Answer:

A multi-technique analytical approach is essential for confirming the structure of your target compound and identifying any impurities.

Analytical Workflow

  • Thin Layer Chromatography (TLC): Use TLC for rapid, qualitative monitoring of the reaction progress. The starting material, product, and byproducts will likely have different Rf values.

    • Hydrolysis Byproduct (Carboxylic Acid): Will be significantly more polar than the ester product, resulting in a much lower Rf value.

    • Isomeric Byproducts: May have very similar Rf values, requiring a well-chosen solvent system to achieve separation.

    • Reduction Byproducts: The amine byproduct will be more polar than the nitro starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity and separating closely related impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of your product and identify the mass of any byproducts. ESI-MS is a common technique for this type of molecule.[2]

    • Expected Mass [M+H]⁺ for this compound (C₆H₇N₃O₄): 186.04 g/mol .

    • Hydrolysis Byproduct [M+H]⁺ (C₄H₃N₃O₄): 158.01 g/mol .

    • Amine Byproduct [M+H]⁺ (C₆H₉N₃O₂): 156.07 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

    • ¹H NMR: Look for the characteristic signals of the ethyl group (a quartet and a triplet), and the aromatic proton on the imidazole ring. The chemical shift of the imidazole proton will differ between the 4-nitro and 5-nitro isomers.

    • ¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon of the ester.

References

Technical Support Center: Scaling Up Ethyl 5-nitro-1H-imidazole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-nitro-1H-imidazole-2-carboxylate. As a crucial intermediate for various pharmacologically active compounds, particularly in the nitroimidazole class of antibiotics, mastering its synthesis and scale-up is critical.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and critical safety information to ensure successful and safe reaction scale-up.

Safety First: The Cardinal Rule of Nitration

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not managed properly.[3] The combination of concentrated nitric and sulfuric acids is extremely corrosive and a powerful oxidizing agent.[4] Before proceeding, a thorough risk assessment is mandatory.

Core Hazards:

  • Thermal Runaway: The reaction generates substantial heat.[3] Inadequate cooling can lead to an uncontrolled temperature increase, causing violent decomposition, pressure buildup, and potential explosion.[5]

  • Corrosivity: Concentrated acids can cause severe chemical burns upon contact.[4] Ensure all equipment is made of compatible, acid-resistant materials.

  • Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas. All operations must be conducted in a well-ventilated fume hood.[4]

  • Explosive Potential: Nitrated organic compounds can be thermally unstable and may decompose explosively, especially if impurities are present.[5]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, heavy-duty acid gloves (e.g., butyl rubber), and chemical splash goggles with a full-face shield.[4]

  • Engineered Controls: Use a certified chemical fume hood. For scale-up operations, a jacketed reactor with overhead stirring and a robust cooling system is essential. An emergency quench station with a suitable neutralizing agent should be readily accessible.

  • Controlled Addition: Never add the nitrating mixture all at once. A slow, dropwise addition with vigorous stirring and continuous temperature monitoring is critical.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound? The most common method is the electrophilic nitration of Ethyl 1H-imidazole-2-carboxylate using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Q2: Why is concentrated sulfuric acid essential in this reaction? Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, sequestering the water molecule produced during the reaction, which would otherwise inhibit the reaction by diluting the acid medium.

Q3: What are the most critical parameters to control during scale-up? Temperature control is paramount. The rate of addition of the nitrating agent and the efficiency of mixing are also critical to prevent localized overheating and ensure uniform reaction progress.

Q4: What are the expected yield and purity? Yields can vary significantly based on reaction control and purification methods. A well-controlled lab-scale reaction can achieve moderate to good yields (e.g., 35-65%), as seen in analogous syntheses.[6] Purity is highly dependent on the effectiveness of the workup and purification steps.

Q5: How is the reaction typically monitored for completion? Thin-Layer Chromatography (TLC) is the most common method. A sample of the reaction mixture is carefully quenched, neutralized, and extracted to be spotted on a TLC plate against the starting material standard.

Baseline Experimental Protocol (Lab-Scale)

This protocol describes a representative procedure for the synthesis. All quantities should be adjusted based on the specific scale and stoichiometry.

Reagents & Equipment:

  • Ethyl 1H-imidazole-2-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice / Ice Water

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, thermometer

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 1H-imidazole-2-carboxylate in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Add concentrated nitric acid dropwise via a dropping funnel. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 0-10 °C) for 2-4 hours. Monitor the reaction's progress using TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large excess of crushed ice with vigorous stirring. This must be done slowly to manage the heat of dilution.[3]

  • Neutralization: Slowly add a saturated solution of sodium carbonate or sodium bicarbonate to the quenched mixture until the pH is neutral (pH ~7-8). This step is also highly exothermic and must be performed with efficient cooling.

  • Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).[6][7]

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate.[7]

  • Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/cyclohexane).[1][6]

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep1 Dissolve Starting Material in Conc. H2SO4 prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly Add Conc. HNO3 (T < 10 °C) prep2->react1 react2 Stir for 2-4h Monitor via TLC react1->react2 workup1 Quench on Ice react2->workup1 workup2 Neutralize with Base (pH 7-8) workup1->workup2 workup3 Extract with EtOAc workup2->workup3 workup4 Wash & Dry Organic Layer workup3->workup4 workup5 Concentrate in Vacuo workup4->workup5 purify1 Column Chromatography or Recrystallization workup5->purify1 final_product Pure Ethyl 5-nitro-1H- imidazole-2-carboxylate purify1->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

Scaling up reactions often introduces unforeseen challenges. This section addresses common issues in a Q&A format.

Problem Potential Cause(s) Recommended Solutions & Explanations
1. Low or No Product Yield A. Incomplete Reaction: Insufficient reaction time, temperature too low, or inadequate mixing, especially on a larger scale.Solution: Extend the reaction time and/or slightly increase the temperature (e.g., to room temperature), but monitor closely for side-product formation. Ensure the stirring is vigorous enough to keep the mixture homogeneous. Confirm completion with TLC before quenching.
B. Product Degradation: The nitroimidazole ring can be sensitive. Overly aggressive neutralization (pH too high) or excessive heat during workup can degrade the product.Solution: Neutralize slowly while maintaining a low temperature. Avoid strong bases if possible; sodium bicarbonate is often gentler than sodium hydroxide. Concentrate the product at the lowest possible temperature during solvent removal.
C. Poor Extraction Efficiency: The product may have some water solubility, especially if the aqueous phase is not saturated.Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility in water and "salt out" the compound into the organic layer. Perform multiple extractions with fresh solvent.
2. Formation of a Dark, Tarry Crude Product A. Overheating / Runaway Reaction: The most common cause. Localized "hot spots" due to poor mixing or too-rapid addition of nitrating agent can cause oxidation and decomposition side reactions.[3][5]Solution: This is a critical safety and purity issue. Improve heat transfer with a more efficient cooling bath or a jacketed reactor. Slow down the addition rate of the nitrating agent significantly. Improve stirring efficiency to ensure rapid heat dissipation.
B. Impure Starting Material: Impurities in the starting ester can be more susceptible to oxidation, leading to colored byproducts.Solution: Verify the purity of the starting Ethyl 1H-imidazole-2-carboxylate by NMR or melting point before starting the reaction. Purify if necessary.
3. Difficulty with Phase Separation During Extraction A. Emulsion Formation: Vigorous shaking of the separatory funnel, especially after neutralization, can lead to stable emulsions that are difficult to break.Solution: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel. To break an existing emulsion, add brine, add a small amount of a different organic solvent, or use gentle centrifugation if the scale allows.
4. Product is Contaminated with Starting Material A. Incomplete Reaction: As described in 1A.Solution: Re-evaluate reaction time and temperature. Ensure the stoichiometry of the nitrating agent is correct; a slight excess may be needed, but be cautious of over-nitration.
B. Inefficient Purification: The starting material and product may have similar polarities, making separation by chromatography difficult.Solution: Optimize the column chromatography solvent system. Use a shallow gradient to improve resolution. Alternatively, explore different recrystallization solvents to selectively crystallize the desired product.

Troubleshooting Decision Tree for Low Yield

G cluster_incomplete Problem: Incomplete Reaction cluster_loss Problem: Product Loss start Low Yield Observed check_tlc Analyze crude product by TLC. Is starting material present? start->check_tlc cause_incomplete Potential Causes: - Insufficient time/temp - Poor mixing - Incorrect stoichiometry check_tlc->cause_incomplete Yes cause_loss Potential Causes: - Degradation during workup (pH/temp) - Inefficient extraction - Loss during purification check_tlc->cause_loss No solution_incomplete Solution: - Increase reaction time/temp - Improve agitation - Verify reagent amounts cause_incomplete->solution_incomplete solution_loss Solution: - Gentle neutralization & low temp workup - Saturate aqueous phase with NaCl - Optimize purification method cause_loss->solution_loss

Caption: Decision tree for troubleshooting low product yield.

Key Considerations for Successful Scale-Up

Transitioning from the benchtop to a pilot or production scale requires a shift in mindset, with a primary focus on process safety and engineering.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far more challenging. A jacketed reactor with a high-performance thermofluid is essential for maintaining strict temperature control.

  • Mass Transfer (Mixing): In a large vessel, achieving homogeneity is difficult. Inefficient mixing can lead to dangerous localized concentrations of reagents and hot spots. The impeller design, baffle configuration, and stirring speed must be optimized to ensure the reaction medium is uniform.

  • Controlled Dosing: Use a calibrated pump for the slow, continuous, and subsurface addition of the nitrating agent. This prevents accumulation of unreacted reagents and provides better control over the reaction rate and heat generation.

  • Continuous Flow Reactors: For handling highly exothermic and potentially hazardous reactions like nitration, continuous flow (microreactor) technology offers a significantly safer alternative.[8] By performing the reaction in a small, confined channel, heat is dissipated almost instantaneously, preventing thermal runaway and improving product consistency.[8]

References

Stability issues of "Ethyl 5-nitro-1H-imidazole-2-carboxylate" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. We address common stability issues encountered during synthesis, purification, storage, and downstream applications. Our goal is to explain the causality behind these challenges and provide field-proven, self-validating protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Q1: My synthesis reaction suffers from low yield and the formation of multiple byproducts. What's going wrong?

Answer: Low yields during the synthesis of this compound, typically via nitration of an imidazole precursor, are often traced back to three critical areas: reaction control, workup procedure, and the inherent instability of related intermediates.

Causality: The standard synthesis involves nitration using a potent mixture of concentrated sulfuric and nitric acids at elevated temperatures (e.g., 70°C).[1][2] These harsh conditions can lead to several competing reactions:

  • Over-Nitration or Ring Opening: The strongly acidic and oxidizing environment can, if not properly controlled, lead to the destruction of the imidazole ring.[3]

  • Hydrolysis during Quenching: The reaction is typically quenched in water or ice. If the temperature spikes during this highly exothermic step, the ethyl ester can hydrolyze to the corresponding carboxylic acid.

  • Decarboxylation: The resulting 5-nitro-1H-imidazole-2-carboxylic acid is highly unstable in neutral or alkaline conditions and readily undergoes decarboxylation.[3] This is a major pathway for yield loss, especially during the neutralization phase of the workup.

Troubleshooting Workflow:

G start Low Yield Observed check_temp Verify Reaction Temperature Control start->check_temp check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_workup Analyze Workup Procedure start->check_workup temp_issue Issue: Temp > 75°C Cause: Overheating, poor mixing Solution: Use oil bath, mechanical stirrer, monitor internally. check_temp->temp_issue reagent_issue Issue: Old HNO3, wrong ratio Cause: Reagent degradation Solution: Use fresh reagents, verify molar ratios. check_reagents->reagent_issue workup_issue Issue: pH overshoot, high temp Cause: Rapid neutralization Solution: Slow, chilled addition of base; keep pH < 8. check_workup->workup_issue end Yield Improved temp_issue->end Implement Solution reagent_issue->end Implement Solution workup_issue->end Implement Solution

Caption: Troubleshooting workflow for low reaction yield.

Recommended Actions:

  • Strict Temperature Control: Maintain the reaction temperature strictly, as specified in your protocol (e.g., 70°C).[1][2] Use an oil bath and an internal thermometer for accurate monitoring.

  • Controlled Quenching: Add the reaction mixture slowly to a vigorously stirred ice/water slurry to dissipate heat effectively.

  • Careful Neutralization: During workup, adjust the pH by adding a base (like Na2CO3) slowly while keeping the solution chilled in an ice bath. Avoid letting the pH rise above 8, as this promotes hydrolysis and subsequent decarboxylation.[1][2]

Q2: I'm observing a new, more polar spot on my TLC plate during purification that disappears over time, replaced by a non-UV active compound. What is happening?

Answer: This classic observation points towards a two-step degradation process: hydrolysis of the ethyl ester followed by decarboxylation of the resulting carboxylic acid.

Causality:

  • Step 1: Hydrolysis: The primary compound, this compound, can be hydrolyzed to 5-nitro-1H-imidazole-2-carboxylic acid. This can happen if there is residual acid/base and water in the purification solvent (e.g., "wet" ethyl acetate). The carboxylic acid is significantly more polar than the ester, accounting for the new spot with a lower Rf on the TLC plate.

  • Step 2: Decarboxylation: As established, 5-nitroimidazole-2-carboxylic acids are notoriously unstable and readily lose CO2.[3] The resulting product, 5-nitro-1H-imidazole, lacks the conjugated carbonyl system of the carboxylate, which can reduce its UV activity, making it harder to see on a TLC plate under a 254 nm lamp.

Degradation Pathway:

G Ester This compound (Starting Material) Acid 5-nitro-1H-imidazole-2-carboxylic acid (Polar Intermediate) Ester->Acid Hydrolysis (+H₂O, acid/base catalyst) Decarboxylated 5-nitro-1H-imidazole (Final Degradant) Acid->Decarboxylated Decarboxylation (Heat, neutral/basic pH)

Caption: Primary degradation pathway of the target compound.

Recommended Actions:

  • Use Anhydrous Solvents: Ensure all solvents used for workup and column chromatography are dry.

  • Expedite Purification: Do not let the crude product sit for extended periods before purification.

  • Avoid Basic Conditions: If possible, perform chromatography under neutral conditions. Avoid basic alumina or amine-treated silica unless absolutely necessary.

Q3: My purified, solid product seems to discolor and lose purity upon storage. What are the optimal storage conditions?

Answer: The degradation of the purified solid is likely due to a combination of ambient moisture, temperature, and potentially light. The nitroimidazole scaffold is an energetic and reactive moiety.[4][5]

Causality:

  • Hydrolysis: Even ambient humidity can slowly hydrolyze the ester over time, initiating the degradation cascade described in Q2.

  • Thermal Decomposition: While many nitroimidazoles are stable at room temperature, elevated storage temperatures can accelerate decomposition.[6] The C-NO2 bond is often the weakest point and can cleave under thermal stress.[7]

  • Photochemical Decomposition: The nitroaromatic system can absorb UV light, potentially leading to radical-based degradation pathways.

Recommended Storage Protocol: Store the purified solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperature.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerator)Minimizes thermal decomposition rates.[1]
Atmosphere Inert (Argon/Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Light Amber vial / darknessProtects from potential photochemical degradation.
Container Tightly sealedPrevents ingress of atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway I should be aware of?

The most common and rapid degradation pathway under typical laboratory conditions is the base-catalyzed hydrolysis of the ethyl ester to the carboxylic acid, followed by the rapid decarboxylation of this unstable intermediate.[3]

Q2: How susceptible is the nitro group to reduction?

The 5-nitro group is an electron-withdrawing group that is readily reduced.[8][9] This is the basis for the biological activity of many nitroimidazole drugs.[10] Be cautious with any reagents that can act as reducing agents (e.g., certain metal catalysts, dithionite, stannous chloride) in subsequent reaction steps, as they will likely reduce the nitro group and alter the compound's identity and properties.

Q3: Is the compound stable in strong acids?

Yes, paradoxically, the compound and its corresponding carboxylic acid are remarkably stable in strong, non-aqueous acidic media like concentrated H2SO4.[3] This is why the nitration synthesis is feasible. The imidazole nitrogen is protonated, which deactivates the ring towards oxidative destruction. However, stability in aqueous acids is lower due to the risk of acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Recommended Workup and Purification

This protocol is designed to minimize degradation during post-synthesis processing.

  • Quenching: Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (4-5 times the reaction volume). Monitor the temperature of the slurry to ensure it does not exceed 10°C.

  • Neutralization: Cool the aqueous mixture in an ice-salt bath. Slowly add a cold, saturated solution of sodium carbonate (Na2CO3) dropwise with efficient stirring. Monitor the pH with a calibrated meter. Stop addition once the pH reaches 7.0-7.5. Do not exceed pH 8.[1][2]

  • Extraction: Immediately extract the neutralized solution with a cold, dry solvent such as dichloromethane (DCM) or ethyl acetate (3x volume).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Chromatography: Purify immediately via silica gel column chromatography using anhydrous eluents (e.g., a gradient of ethyl acetate in hexanes).

References

Technical Support Center: Catalyst Selection for Ethyl 5-nitro-1H-imidazole-2-carboxylate Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for transformations of Ethyl 5-nitro-1H-imidazole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide not just protocols, but the underlying rationale for catalyst and reagent selection, enabling you to troubleshoot and optimize your reactions effectively.

The transformations of this molecule, particularly the reduction of its nitro group, are fundamental steps in the synthesis of various biologically active compounds, including analogues of antiviral antibiotics like netropsin.[1] This guide consolidates field-proven insights and literature data into a practical question-and-answer format.

Section 1: Nitro Group Reduction to Ethyl 5-amino-1H-imidazole-2-carboxylate

The conversion of the 5-nitro group to a 5-amino group is the most common and critical transformation for this substrate. The resulting amine is a key nucleophile for further elaboration. However, the presence of the imidazole ring and the ethyl ester functionality requires careful consideration of the reduction method to ensure high yield and chemoselectivity.

Frequently Asked Questions (FAQs)

FAQ 1.1: What are the primary methods for reducing the nitro group on this substrate?

There are two main classes of reagents for this transformation: catalytic hydrogenation and chemical reduction using stoichiometric metal reagents.

  • Catalytic Hydrogenation: This is often the cleanest method. The most common catalysts are Palladium on carbon (Pd/C) and Raney Nickel, used with a hydrogen source (H₂ gas or a transfer agent like hydrazine).[2][3] Pd/C is highly effective for reducing aromatic nitro groups to amines.[2] Raney Nickel is a suitable alternative, particularly if you need to avoid side reactions like dehalogenation on other parts of your molecule (which is not a concern for the parent substrate).[2][3]

  • Chemical Reduction: These methods use metals in acidic or neutral conditions and are valuable when catalytic methods fail or are impractical. Key reagents include:

    • Tin(II) Chloride (SnCl₂): This is a very mild and reliable method for reducing nitroarenes, especially in the presence of other reducible groups like esters or carbonyls.[3][4] It is often the go-to reagent when catalytic hydrogenations prove problematic for nitroimidazoles.[4]

    • Iron (Fe) or Zinc (Zn) Powder: Used in acidic media (e.g., acetic acid or HCl), these provide a mild and cost-effective way to achieve the reduction.[2][3][5] Iron is particularly noted for its high chemoselectivity.[5]

    • Sodium Dithionite (Na₂S₂O₄): This reagent is effective and can be used in one-pot reductive cyclization procedures, highlighting its utility in complex syntheses.[6][7][8]

FAQ 1.2: How do I choose the best catalyst for my specific needs?

Catalyst selection depends on factors like available equipment, substrate compatibility with other functional groups, cost, and scale. The following table summarizes the key considerations for the most common methods.

Catalyst/ReagentTypical ConditionsProsConsBest For
Pd/C H₂ (balloon to high pressure), MeOH or EtOHHigh efficiency, clean workup (catalyst filtration)[3], low catalyst loading.Potential for catalyst poisoning, requires specialized hydrogenation equipment, may reduce other functional groups.[2]Clean, scalable reactions where other reducible groups are absent.
Raney Nickel H₂ (balloon to high pressure), MeOH or EtOHEffective for nitro reduction, less prone to causing dehalogenation than Pd/C.[2]Pyrophoric nature requires careful handling, potential for catalyst poisoning.Substrates containing aryl halides where dehalogenation is a concern.
Tin(II) Chloride (SnCl₂) HCl, EtOH, RefluxExcellent functional group tolerance (esters, ketones)[3], does not require H₂ gas, high yields are common for nitroimidazoles.[4]Workup can be tedious due to tin salt removal, stoichiometric reagent.Bench-top synthesis, especially when catalytic methods are sluggish or lead to byproducts.
Iron (Fe) Powder Acetic Acid or HCl/EtOH, RefluxVery low cost, highly chemoselective[5], environmentally benign.Heterogeneous reaction can be slow, requires strong acid, magnetic stirring can be an issue.[3]Large-scale, cost-sensitive syntheses where acid stability is not an issue.
Troubleshooting Guide

Issue 1.1: My catalytic hydrogenation (e.g., Pd/C, H₂) is slow or incomplete.

  • Cause - Catalyst Poisoning: The imidazole ring itself, or trace impurities (especially sulfur compounds), can act as catalyst poisons.[3] One of the imidazole nitrogens can coordinate to the metal surface, inhibiting its catalytic activity.

    • Solution 1: Increase Catalyst Loading: A simple first step is to increase the mol% of the catalyst.

    • Solution 2: N-Protection: In difficult cases, transient protection of the imidazole N-H (e.g., as a methyl group) can prevent coordination and improve reaction rates. One researcher noted a reduction only worked after capping the nitrogen.[4]

    • Solution 3: Check Reagent Purity: Ensure solvents and the starting material are free of sulfur-containing impurities.[3]

  • Cause - Insufficient Hydrogen:

    • Solution: For balloon hydrogenation, ensure there are no leaks and refresh the hydrogen balloon periodically. For transfer hydrogenation (e.g., using hydrazine), ensure the donor is added in sufficient stoichiometric excess.[3]

Issue 1.2: My reduction with metal salts (SnCl₂, Fe) is messy and gives low yields.

  • Cause - Complexation: Divalent metals like tin, iron, and zinc can form stable complexes with the imidazole ring, complicating the workup and potentially sequestering the product.[3]

    • Solution 1: pH Adjustment during Workup: After the reaction, carefully basify the solution (e.g., with saturated NaHCO₃ or NaOH solution) to precipitate the metal hydroxides. Be cautious, as the product amine may also have altered solubility.

    • Solution 2: Filtration Aid: Filter the precipitated metal salts through a pad of Celite® to ensure their complete removal. Thoroughly wash the filter cake with an organic solvent (e.g., Ethyl Acetate, DCM) to recover any adsorbed product.

  • Cause - Incomplete Reaction:

    • Solution: Ensure the metal powder is activated and has a high surface area. For iron, pre-washing with dilute HCl can be effective. Ensure vigorous stirring to maintain suspension. Monitor the reaction progress carefully by TLC or LC-MS before quenching.

Section 2: Ester Hydrolysis to 5-nitro-1H-imidazole-2-carboxylic acid

Converting the ethyl ester to the parent carboxylic acid is a straightforward but important step, often required for subsequent amide couplings.

Frequently Asked Questions (FAQs)

FAQ 2.1: What are the standard conditions for hydrolyzing the ethyl ester?

  • Base-Catalyzed Hydrolysis: This is the most common method. Using an aqueous solution of a strong base like Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) in a co-solvent like ethanol or methanol at room temperature or with gentle heating is typically effective.[6] The reaction is usually complete within a few hours.

  • Acid-Catalyzed Hydrolysis: While possible, this is less common for this substrate. The strongly acidic conditions required could potentially lead to decomposition or side reactions on the sensitive nitroimidazole ring.

Troubleshooting Guide

Issue 2.1: My hydrolysis is incomplete, or I am seeing decomposition of the imidazole ring.

  • Cause - Insufficient Base or Reaction Time:

    • Solution: Ensure at least one equivalent of base is used, though a slight excess (1.1-1.5 eq) is common. If the reaction is sluggish at room temperature, gently heat to 40-50 °C and monitor by TLC until all starting material is consumed.

  • Cause - Ring Instability: The nitroimidazole ring can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures.

    • Solution 1: Use a Milder Base: Lithium Hydroxide (LiOH) is often gentler than NaOH or KOH and can be used at lower temperatures.

    • Solution 2: Careful Temperature Control: Avoid excessive heating. Most ester hydrolyses can proceed to completion at or slightly above room temperature.

    • Solution 3: Careful Acidification: During workup, acidify the reaction mixture slowly with cooling (ice bath) to protonate the carboxylate. A rapid, exothermic addition of strong acid can cause degradation. Acidify to approximately pH 3-4 to ensure full protonation of the carboxylic acid.

Section 3: Visualization & Workflows

Diagram 1: Decision Tree for Nitro Reduction Catalyst Selection

G start Select Nitro Reduction Method for This compound q1 Are other reducible groups present (e.g., ketones, aldehydes, aryl halides)? start->q1 q2 Is specialized hydrogenation equipment available? q1->q2  No   sncl2 Tin(II) Chloride (SnCl₂) Reduction q1->sncl2  Yes   q3 Is cost a primary driver and acid tolerance confirmed? q2->q3  No   cat_hydro Catalytic Hydrogenation (Pd/C or Raney Ni) q2->cat_hydro  Yes   q3->sncl2  No   fe_acid Iron/Acid (Fe/AcOH) Reduction q3->fe_acid  Yes  

Caption: Decision tree for nitro reduction catalyst selection.

Diagram 2: Standard Workflow for Tin(II) Chloride Reduction

G cluster_reaction Reaction Setup cluster_workup Workup & Purification a 1. Dissolve Substrate in Ethanol b 2. Add SnCl₂·2H₂O (5 eq.) a->b c 3. Heat to Reflux (e.g., 78 °C) b->c d 4. Cool to RT & Pour onto Ice c->d Monitor by TLC (Reaction Complete) e 5. Basify to pH ~8 with NaHCO₃ d->e f 6. Filter through Celite® e->f g 7. Extract Filtrate with EtOAc f->g h 8. Purify by Column Chromatography g->h

Caption: Standard workflow for a Tin(II) Chloride reduction.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Reduction of this compound using Tin(II) Chloride

This protocol is adapted from general procedures for nitro group reduction on sensitive heterocyclic systems.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10-20 mL per gram of substrate) followed by tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 2-5 hours).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly over crushed ice.

  • Workup: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is ~8. A thick white precipitate of tin salts will form.

  • Filtration: Filter the entire mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3x volumes) to recover all the product.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by silica gel column chromatography to obtain Ethyl 5-amino-1H-imidazole-2-carboxylate.

Protocol 4.2: Catalytic Hydrogenation using 10% Pd/C

This protocol is a standard method for catalytic hydrogenation.[2][3]

  • Setup: To a hydrogenation vessel or a thick-walled flask, add this compound (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take anywhere from 2 to 24 hours.

  • Workup: Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C on the filter pad can be pyrophoric; do not allow it to dry completely in the air. Quench it carefully with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps.

Protocol 4.3: Base-Catalyzed Hydrolysis of this compound

This protocol is based on standard ester hydrolysis procedures.[6]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add sodium hydroxide (1.2 eq) as a solid or an aqueous solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC. If the reaction is slow, gentle warming to 40 °C can be applied.

  • Workup: Once the reaction is complete, cool the mixture in an ice bath. Slowly add 1M HCl with stirring to acidify the solution to pH 3-4. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then dry under vacuum to yield 5-nitro-1H-imidazole-2-carboxylic acid.

Section 5: References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. Retrieved from --INVALID-LINK--

  • Zhu, K., Shaver, M., & Thomas, S. P. (2016). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. Retrieved from --INVALID-LINK--

  • Upadhyay, R., Kumar, S., Srinuvasu, K., Gopinath, C. S., Chandrakumar, K. R. S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. DOI:10.1039/D5MA00711A. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from --INVALID-LINK--

  • Ragaini, F., & Cenini, S. (2002). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 102(10), 3639-3694. DOI:10.1021/cr010374t. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Nitroimidazole reduction. r/Chempros. Retrieved from --INVALID-LINK--

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. Retrieved from --INVALID-LINK--

  • Rassu, G., et al. (n.d.). Versatile synthesis of 5-aminoimidazole-4-carboxylic acid derivatives. Retrieved from --INVALID-LINK--

  • Request PDF. (n.d.). Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate. ResearchGate. Retrieved from --INVALID-LINK--

  • Kumar, V., et al. (2015). Rapid 'one–pot' synthesis of a novel benzimidazole–5–carboxylate and its hydrazone derivatives as potential anti–inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). ethyl 1-methyl-5-nitroimidazole-2-carboxylate. Retrieved from --INVALID-LINK--

  • Kumar, A., et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Photophysical, Electrochemical and Thermal Properties. Molbank, 2021(1), M1202. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable and reproducible results. This guide offers a comprehensive comparison of analytical methodologies for the validation of "Ethyl 5-nitro-1H-imidazole-2-carboxylate," a key intermediate in the synthesis of various pharmacologically active compounds. Drawing upon established regulatory frameworks and field-proven insights, this document will navigate the critical aspects of method validation, from the selection of appropriate analytical techniques to the execution of validation experiments.

The Imperative of Rigorous Method Validation

Before any analytical method can be implemented for routine use in a regulated environment, it must undergo a rigorous validation process. This process provides documented evidence that the method is reliable and consistently produces results that are accurate and precise.[1][2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that outline the essential parameters for analytical method validation.[3][4][5][6][7][8][9][10] Adherence to these guidelines is not merely a regulatory formality but a cornerstone of ensuring product quality and patient safety.[1][11]

The validation of an analytical method for a specific compound like this compound requires a tailored approach. The choice of analytical technique and the design of the validation studies are dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method (e.g., identification, purity assessment, or quantification).

A Comparative Overview of Analytical Techniques

Several analytical techniques can be employed for the analysis of nitroimidazole compounds, the class to which this compound belongs. The most common and powerful of these are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each technique offers a unique set of advantages and limitations that must be carefully considered.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the analysis of drug substances and drug products. Its versatility, high resolution, and sensitivity make it an ideal choice for the analysis of this compound.

Causality Behind Experimental Choices in HPLC Method Development:

  • Column Chemistry: A reversed-phase C18 column is a common starting point for the separation of moderately polar compounds like nitroimidazoles.[12] The choice of a specific C18 column will depend on factors such as particle size, pore size, and end-capping, which influence resolution, backpressure, and peak shape.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to control the ionization state of the analyte and improve chromatographic performance. An isocratic elution (constant mobile phase composition) is often sufficient for simple mixtures, while a gradient elution (changing mobile phase composition) may be necessary for more complex samples.[12]

  • Detection: A UV detector is commonly used for nitroimidazole compounds as the nitroaromatic chromophore absorbs UV light. The detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. For enhanced specificity and sensitivity, particularly for impurity profiling and analysis in complex matrices, a mass spectrometry (MS) detector can be coupled with the HPLC system (LC-MS).[13][14][15][16]

Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop HPLC Method (Column, Mobile Phase, Detector) Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data vs. Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for HPLC method validation.

Gas Chromatography (GC)

GC is another powerful separation technique that is well-suited for volatile and thermally stable compounds. For some nitroimidazoles, derivatization may be necessary to increase their volatility and thermal stability.[17][18][19]

Causality Behind Experimental Choices in GC Method Development:

  • Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for the analysis of many organic compounds.

  • Injector and Detector Temperatures: The injector and detector temperatures must be optimized to ensure efficient vaporization of the sample without causing thermal degradation.

  • Temperature Program: A temperature program is often used to separate compounds with a wide range of boiling points.

  • Detector: A Flame Ionization Detector (FID) is a common general-purpose detector for organic compounds. For higher sensitivity and selectivity, an Electron Capture Detector (ECD) is particularly effective for halogenated compounds and those containing nitro groups. A Mass Spectrometer (MS) can also be used as a detector for definitive identification and quantification.[18][20]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantitative analysis of this compound, provided it is the only absorbing species in the sample solution at the chosen wavelength.[21][22][23][24][25]

Causality Behind Experimental Choices in UV-Vis Method Development:

  • Solvent: The solvent used to dissolve the sample must be transparent in the UV-Vis region of interest and should not interact with the analyte.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity and to minimize the effects of minor shifts in the wavelength.

  • Calibration Curve: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This curve is then used to determine the concentration of the analyte in unknown samples.

Comparison of Validation Parameters

The following table summarizes the key validation parameters that must be assessed for each analytical technique, in accordance with ICH guidelines.[3][11][26][27]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Visible Spectrophotometry
Specificity High. Can separate the analyte from impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector or MS.[26]High. Excellent separation efficiency for volatile compounds.Low. Susceptible to interference from other absorbing species in the sample matrix.
Linearity & Range Excellent. Typically linear over a wide concentration range.[28]Excellent. Linear over a wide concentration range for most detectors.Good. Adheres to Beer's Law within a defined concentration range.[21]
Accuracy High. Can be determined by recovery studies of spiked placebo samples.[29]High. Determined by recovery studies.Moderate to High. Dependent on the specificity of the method.
Precision High. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).[30]High. Assessed similarly to HPLC.High. Good repeatability can be achieved.
Limit of Detection (LOD) Low. Can detect very low concentrations of the analyte.Low to Very Low. Especially with sensitive detectors like ECD or MS.Moderate. Generally higher than chromatographic methods.
Limit of Quantitation (LOQ) Low. Can accurately quantify low concentrations.Low. Allows for precise measurement of trace amounts.Moderate. Higher than chromatographic methods.
Robustness Assessed by deliberately varying method parameters (e.g., pH, mobile phase composition, flow rate, temperature).Assessed by varying parameters like injector/detector temperature, gas flow rates, and temperature program.Assessed by varying parameters like pH and temperature.

Experimental Protocols

Protocol 1: Validation of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for determining the shelf-life of a drug substance. This involves subjecting the analyte to stress conditions to generate degradation products.[8][31][32]

1. Forced Degradation Studies:

  • Expose solutions of this compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (e.g., UV light) stress conditions.

  • Analyze the stressed samples by HPLC to generate a degradation profile.

2. Specificity:

  • Inject solutions of the pure analyte, a placebo (if applicable), and the stressed samples.

  • Demonstrate that the peak for this compound is well-resolved from any degradation product peaks and placebo peaks.

  • Assess peak purity using a PDA detector or MS.

3. Linearity and Range:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate and plot the peak area versus concentration.

  • Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should typically be ≥ 0.999.

4. Accuracy:

  • Prepare placebo samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate and calculate the percent recovery. The recovery should typically be within 98-102%.

5. Precision:

  • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD), which should typically be ≤ 2%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness:

  • Deliberately vary critical method parameters one at a time (e.g., mobile phase pH ± 0.2 units, organic modifier content ± 2%, column temperature ± 5°C, flow rate ± 0.1 mL/min).

  • Analyze a standard solution under each varied condition and assess the impact on the results (e.g., peak area, retention time, resolution).

Logical Relationship: Forced Degradation to Stability-Indicating Method

Forced_Degradation cluster_0 Stress Conditions cluster_1 Outcome cluster_2 Analytical Method Requirement cluster_3 Method Validation Acid Acid Hydrolysis Degradation Generation of Degradation Products Acid->Degradation Base Base Hydrolysis Base->Degradation Oxidation Oxidation Oxidation->Degradation Thermal Thermal Stress Thermal->Degradation Photolytic Photolytic Stress Photolytic->Degradation Separation Separation of Analyte from Degradants Degradation->Separation Validation Validation as a Stability-Indicating Method Separation->Validation

Caption: Forced degradation study logic.

Conclusion

The validation of an analytical method for "this compound" is a critical exercise that underpins the quality and reliability of all subsequent analytical data. While HPLC stands out as the most versatile and powerful technique for this purpose, GC and UV-Vis spectrophotometry can be viable alternatives depending on the specific analytical needs and available resources. A thorough understanding of the principles of method validation, guided by regulatory expectations, is essential for any scientist working in a GxP environment. The experimental protocols and comparative data presented in this guide provide a robust framework for the successful development and validation of analytical methods for this important molecule.

References

A Senior Application Scientist's Guide to 5-Nitroimidazole Synthesis: A Comparative Analysis of "Ethyl 5-nitro-1H-imidazole-2-carboxylate" and "2-Methyl-5-nitroimidazole"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug development, 5-nitroimidazoles represent a cornerstone class of compounds, indispensable for their efficacy against anaerobic bacteria and protozoa. The synthesis of novel derivatives within this class is a continuous pursuit to enhance potency, broaden the spectrum of activity, and overcome emerging resistance. The choice of starting material is a critical decision point that dictates the synthetic strategy, overall yield, and economic viability of the final product.

This guide provides an in-depth, objective comparison of two key starting materials in the synthesis of 5-nitroimidazole derivatives: Ethyl 5-nitro-1H-imidazole-2-carboxylate and the more traditional precursor, 2-Methyl-5-nitroimidazole . As a Senior Application Scientist, my aim is to move beyond a simple cataloging of facts and instead offer a narrative grounded in the principles of synthetic chemistry, providing you with the insights needed to make informed decisions in your research and development endeavors. We will explore the synthetic pathways, compare performance based on experimental data, and discuss the underlying chemical logic that governs the selection of one reagent over the other.

The Contenders: A Tale of Two Building Blocks

At first glance, both molecules offer a pre-functionalized 5-nitroimidazole core. However, the nature of the substituent at the 2-position—an ethyl carboxylate versus a methyl group—fundamentally alters their reactivity and the synthetic routes they enable.

  • 2-Methyl-5-nitroimidazole: This is the classic, widely-used starting material for many commercial 5-nitroimidazole drugs, including metronidazole.[1] Its primary mode of functionalization is through N-alkylation of the imidazole ring. The methyl group at the 2-position is relatively inert, though it plays a role in the biological activity of the final drug.

  • This compound: This reagent offers a different synthetic handle. The ethyl carboxylate group at the 2-position is a versatile functional group that can be transformed into a variety of other moieties, such as amides, alcohols, or other esters. This allows for the introduction of diverse functionalities at a position that is typically unsubstituted in many common 5-nitroimidazole drugs.

Comparative Analysis: Synthetic Pathways to a Common Target

To provide a fair and insightful comparison, we will consider the synthesis of a common structural motif in many 5-nitroimidazole drugs: the 1-(2-hydroxyethyl) side chain, as seen in metronidazole.

Route 1: The Direct Approach with 2-Methyl-5-nitroimidazole

The synthesis of metronidazole from 2-methyl-5-nitroimidazole is a well-established industrial process.[2][3] The key transformation is the N-alkylation of the imidazole ring with a 2-hydroxyethyl group.

Reaction Pathway:

Figure 1: General synthetic scheme for Metronidazole from 2-Methyl-5-nitroimidazole.

Experimental Protocol: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole [2][3]

  • Acidic Medium Preparation: Prepare a mixed acid solution by adding concentrated sulfuric acid to formic acid.

  • Dissolution: Dissolve 2-methyl-5-nitroimidazole in the mixed acid solution with stirring at an elevated temperature (e.g., 75-80°C).

  • Alkylation: Introduce ethylene oxide into the reaction mixture. The acidic conditions catalyze the ring-opening of the epoxide and subsequent alkylation of the imidazole nitrogen.

  • Neutralization and Isolation: After the reaction is complete, the mixture is neutralized, and the product, metronidazole, is isolated.

Route 2: The Functional Group Interconversion Approach with this compound

Starting with this compound, the synthesis of a metronidazole-like analogue would require a multi-step process to introduce the 2-methyl group and the 1-(2-hydroxyethyl) side chain. A more direct application of this starting material is in the synthesis of compounds where the 2-position is functionalized differently, such as in the case of Evofosfamide.[4] For the sake of a conceptual comparison to a metronidazole-type structure, a hypothetical pathway would involve:

  • N-Alkylation: Introduction of the 1-(2-hydroxyethyl) side chain.

  • Reduction of the Ester: Conversion of the ethyl carboxylate to a hydroxymethyl group.

  • Oxidation and Decarboxylation (Hypothetical): A more complex series of steps to replace the hydroxyl with a methyl group.

A more practical application involves leveraging the carboxylate functionality. For instance, the synthesis of Evofosfamide involves the hydrolysis of an analogous ester, followed by further transformations.[4]

Reaction Pathway (Illustrative for Functionalization):

Figure 2: A representative synthetic pathway illustrating the functionalization potential of the carboxylate group.

Performance Metrics: A Head-to-Head Comparison

Feature2-Methyl-5-nitroimidazole This compound
Synthetic Pathway to Metronidazole-like Structures Direct, typically a single step N-alkylation.Multi-step, involving functional group interconversions.
Reported Yields Yields for the synthesis of metronidazole can reach 65-70%.[3]Yields for individual steps (e.g., hydrolysis, reduction) are generally high, but the overall yield for a multi-step synthesis would be lower. For example, the synthesis of a related precursor for Evofosfamide has an overall yield of ~48% over several steps.[4]
Versatility Primarily used for N-alkylation. The 2-methyl group is not readily functionalized.The ethyl carboxylate at the 2-position offers a versatile handle for creating a wide range of derivatives (amides, other esters, alcohols).
Cost and Availability Widely available and relatively inexpensive due to its large-scale industrial production.Less common and generally more expensive than 2-methyl-5-nitroimidazole.
Safety and Handling Standard handling procedures for nitroaromatic compounds are required.Similar safety precautions as for 2-methyl-5-nitroimidazole.

The Scientist's Perspective: Making the Right Choice

The choice between these two starting materials is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the synthetic goal.

  • For the synthesis of established drugs like metronidazole or its close analogues, 2-methyl-5-nitroimidazole is the clear choice. The synthetic route is direct, optimized for high yield, and economically advantageous for large-scale production. The direct N-alkylation is a robust and well-understood reaction.

  • For the discovery of novel 5-nitroimidazole derivatives with diverse functionalities at the 2-position, this compound is a superior starting point. The versatility of the ethyl carboxylate group opens up a vast chemical space for exploration. This is particularly relevant in medicinal chemistry, where structure-activity relationship (SAR) studies often require the synthesis of a library of analogues with varied substituents. The additional synthetic steps are a justifiable trade-off for the ability to create novel chemical entities with potentially improved properties.

Mechanistic Insights: Understanding the Reactivity

The key difference in the synthetic utility of these two reagents lies in the reactivity of the imidazole ring and the nature of the substituent at the 2-position.

N-Alkylation of 2-Methyl-5-nitroimidazole: The imidazole ring contains two nitrogen atoms, but the N-1 is typically the site of alkylation. The reaction proceeds via nucleophilic attack of the imidazole nitrogen on an electrophilic carbon atom (e.g., from ethylene oxide or 2-chloroethanol). The regioselectivity is influenced by both steric and electronic factors.

Functional Group Transformation of this compound: The ester group can undergo a variety of classical organic transformations:

  • Hydrolysis: Base- or acid-catalyzed hydrolysis yields the corresponding carboxylic acid.

  • Reduction: Powerful reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester to a primary alcohol.

  • Amidation: Reaction with amines can form amides, a common functional group in bioactive molecules.

  • Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to different esters.

Conclusion

In the synthesis of 5-nitroimidazole-based therapeutics, both 2-Methyl-5-nitroimidazole and This compound serve as valuable, yet distinct, building blocks.

  • 2-Methyl-5-nitroimidazole is the workhorse for the industrial production of established drugs like metronidazole, offering a direct and cost-effective synthetic route.

  • This compound is the reagent of choice for research and development efforts aimed at discovering novel 5-nitroimidazole derivatives, providing a versatile platform for introducing chemical diversity at the 2-position.

Ultimately, a thorough understanding of the synthetic target and the desired chemical modifications will guide the judicious selection of the appropriate starting material, paving the way for the next generation of 5-nitroimidazole therapeutics.

References

A Comparative Guide to the Positional Isomers of Ethyl Nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the nuanced differences between structural isomers can mean the difference between a lead compound and a dead end. Within the well-established nitroimidazole class of antimicrobials, the precise placement of the nitro group on the imidazole scaffold is a critical determinant of biological activity. This guide provides an in-depth comparative study of the 5-nitro and 4-nitro positional isomers of Ethyl 1H-imidazole-2-carboxylate, offering insights into their synthesis, physicochemical properties, and expected biological performance.

While direct, side-by-side experimental data for these specific parent compounds is sparse in publicly accessible literature, this guide will leverage established chemical principles and data from closely related, N-methylated analogs—Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate and Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. This approach provides a robust framework for understanding the key structure-activity relationships (SAR) that govern this important class of molecules.

The Strategic Importance of Nitro Group Positioning

The antimicrobial and antiparasitic efficacy of nitroimidazoles is not inherent to the molecule itself; they are prodrugs.[1] Their mechanism of action relies on the reductive activation of the nitro group (-NO2) within the low-oxygen environment of anaerobic cells.[1] This process, catalyzed by microbial nitroreductases, generates highly reactive nitroso and hydroxylamine intermediates and cytotoxic nitro radical anions.[1] These reactive species are non-specific cytotoxins that damage microbial DNA, proteins, and other macromolecules, leading to rapid cell death.[1]

The position of the nitro group—either at the C4 or C5 position of the imidazole ring—profoundly influences the molecule's redox potential and, consequently, its ease of activation. It is a widely held principle in medicinal chemistry that 5-nitroimidazoles are generally more biologically active than their 4-nitro counterparts . This is attributed to the electron-withdrawing ester group at the C2 position, which has a more pronounced effect on the electron density and redox potential of the adjacent C5 position, facilitating its reduction by microbial enzymes.

Synthesis Strategy: The Challenge of Regioselectivity

The primary route to synthesizing Ethyl 5-nitro-1H-imidazole-2-carboxylate and its 4-nitro isomer is through the direct nitration of a common precursor, Ethyl 1H-imidazole-2-carboxylate. This reaction is a classic example of electrophilic aromatic substitution.

G Precursor Ethyl 1H-imidazole-2-carboxylate Reaction Electrophilic Aromatic Substitution (Nitration) Precursor->Reaction Reagents Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) Reagents->Reaction Mixture Mixture of Isomers Reaction->Mixture Forms both isomers Separation Chromatographic Separation (Major Challenge) Mixture->Separation Isomer4 Ethyl 4-nitro-1H- imidazole-2-carboxylate Isomer5 Ethyl 5-nitro-1H- imidazole-2-carboxylate Separation->Isomer4 Isolate Separation->Isomer5 Isolate

Caption: General synthesis workflow for nitroimidazole isomers.
Causality Behind the Synthetic Challenge

The imidazole ring possesses two nitrogen atoms, which complicates electrophilic substitution. In the strongly acidic conditions required for nitration, the imidazole ring is protonated. The resulting imidazolium cation is highly deactivated towards electrophilic attack. However, a small equilibrium concentration of the free base exists, which is the species that undergoes nitration. The C4 and C5 positions are both susceptible to attack by the nitronium ion (NO₂⁺), and controlling the reaction to favor one position over the other is a significant synthetic hurdle. The literature suggests that nitration of such substrates often results in a mixture of the 4-nitro and 5-nitro isomers, with separation being a non-trivial purification challenge.

This lack of regioselectivity is the primary reason for the scarcity of studies on pure "Ethyl 4-nitro-1H-imidazole-2-carboxylate," as its isolation is difficult. In contrast, the 5-nitro isomer is often the major product and more readily characterized.

Experimental Protocols & Comparative Data (N-Methylated Analogs)

To provide concrete experimental details and a basis for comparison, we will focus on the synthesis and properties of the N-methylated analogs. The N-methyl group serves to block the reactive N-H proton, simplifying reactions and often improving solubility, making these compounds excellent models.

Protocol 1: Synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

This protocol is adapted from established procedures for the nitration of N-substituted imidazoles.[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add ethyl 1-methyl-1H-imidazole-2-carboxylate (2.0 g, 13 mmol) to 8 mL of concentrated sulfuric acid (H₂SO₄). Stir until fully dissolved, maintaining the temperature below 10°C.

  • Nitration: While stirring vigorously, slowly add 8 mL of concentrated nitric acid (HNO₃) dropwise to the solution. The addition should be controlled to keep the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C. Maintain this temperature with stirring for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution to a pH of 7-8 using a saturated aqueous solution of sodium carbonate (Na₂CO₃). Perform this step in an ice bath to manage the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using an ethyl acetate/petroleum ether gradient to afford the title compound as a yellow solid.[2]

Protocol 2: Synthesis of Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate

The selective synthesis of the 4-nitro isomer is not well-documented. It is typically obtained as the minor product from the nitration described above. Its isolation would require meticulous separation from the 5-nitro isomer, likely via fractional crystallization or preparative High-Performance Liquid Chromatography (HPLC).

Comparative Physicochemical Properties

The following table summarizes the known and predicted properties of the N-methylated isomers. These values serve as a reliable proxy for the expected properties of the parent N-H compounds.

PropertyEthyl 1-methyl-5-nitro-1H-imidazole-2-carboxylateEthyl 1-methyl-4-nitro-1H-imidazole-2-carboxylateReference
Molecular Formula C₇H₉N₃O₄C₇H₉N₃O₄[3][4]
Molecular Weight 199.16 g/mol 199.16 g/mol [3][4]
Appearance White to off-white/yellow solidSolid[2]
Melting Point 81-83°CNot available[2]
Boiling Point (Predicted) 350.7 ± 34.0 °C350.7 ± 34.0 °C[2][4]
Density (Predicted) 1.42 ± 0.1 g/cm³1.42 g/cm³[2][4]
pKa (Predicted) -0.95 ± 0.25Not available[2]
CAS Number 1564-49-4109012-23-9[3][5]

Comparative Biological Activity: Validating the 5-Nitro Advantage

As previously discussed, 5-nitroimidazoles are generally considered more potent than their 4-nitro counterparts. This is due to the electronic influence of substituents on the redox potential required for the drug's activation.

G cluster_0 5-Nitro Isomer cluster_1 4-Nitro Isomer a1 Electron-withdrawing -COOEt at C2 a3 Lower Redox Potential a1->a3 a2 Nitro group at C5 a2->a3 a4 Facilitated Reduction by Nitroreductase a3->a4 a5 Higher Concentration of Cytotoxic Radicals a4->a5 a6 Enhanced Biological Activity a5->a6 b1 Electron-withdrawing -COOEt at C2 b3 Higher Redox Potential b1->b3 b2 Nitro group at C4 b2->b3 b4 Less Favorable Reduction b3->b4 b5 Lower Concentration of Cytotoxic Radicals b4->b5 b6 Reduced Biological Activity b5->b6

Caption: Hypothesized relationship between isomer structure and activity.

While no direct antimicrobial comparison for the title ethyl esters was found, a study comparing a 4-nitroimidazole derivative (1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole) with the 5-nitroimidazole drug metronidazole as a hypoxic radiosensitizer provided interesting results.[6] It found that under hypoxic conditions, the 4-nitroimidazole derivative exhibited a slightly stronger radiosensitizing action than metronidazole, and both potentiated radiation-induced tumor growth inhibition to a similar degree.[6] This suggests that while the "5-nitro is more active" rule may hold true for antimicrobial activity, the structure-activity relationship for other applications, like radiosensitization, may be more complex.

For antimicrobial applications, however, the evidence strongly favors the 5-nitro position. The vast majority of clinically successful nitroimidazole drugs, including metronidazole, tinidazole, and secnidazole, are all 5-nitroimidazole derivatives.[7]

Conclusion and Future Directions

The comparative analysis of this compound and its 4-nitro isomer highlights a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can have profound impacts on chemical synthesis and biological function.

  • Synthesis: The preparation of these isomers is dominated by the challenge of regioselectivity during the nitration of the common precursor. The 5-nitro isomer is generally the major, more accessible product. The development of a regioselective synthesis for the 4-nitro isomer is a critical unmet need for a full comparative evaluation.

  • Physicochemical Properties: Based on data from N-methylated analogs, the isomers are expected to have identical molecular weights and formulas, with minor differences in physical properties like melting point and crystal structure.

  • Biological Activity: Based on established SAR principles and the success of numerous 5-nitroimidazole drugs, it is strongly hypothesized that This compound would be a significantly more potent antimicrobial agent than its 4-nitro counterpart.

Future research should focus on developing selective synthetic routes to the 4-nitro isomer. Once pure samples of both isomers are available, a direct, head-to-head comparison of their minimum inhibitory concentrations (MICs) against a panel of anaerobic bacteria and protozoa would provide definitive, quantitative data to confirm the hypothesized superiority of the 5-nitro isomer for antimicrobial applications.

References

A Comparative Guide to the Structural Validation of Ethyl 5-nitro-1H-imidazole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of pharmacologically active molecules is a cornerstone of drug discovery and development. For derivatives of Ethyl 5-nitro-1H-imidazole-2-carboxylate, a scaffold of significant interest due to its diverse biological activities, unambiguous structural validation is paramount.[1][2] This guide provides a comparative analysis of three principal analytical techniques for the structural elucidation of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Our objective is to furnish researchers with the rationale behind experimental choices and to present self-validating protocols for each method.

The Imperative of Structural Validation

5-nitroimidazole derivatives are a class of compounds with a broad spectrum of therapeutic applications, including antibacterial and antiprotozoal agents.[1][2] The precise arrangement of atoms within these molecules dictates their biological activity, safety profile, and pharmacokinetic properties. Even minor structural variations can lead to significant changes in efficacy or toxicity. Therefore, a multi-faceted analytical approach is often necessary for complete and confident structural assignment.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for structural validation depends on the specific information required, the nature of the sample, and the stage of the research. While each method offers unique insights, they also possess inherent limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework in Solution

NMR spectroscopy is an unparalleled technique for determining the connectivity and chemical environment of atoms within a molecule in solution.[3] For derivatives of this compound, ¹H and ¹³C NMR are indispensable for confirming the core structure and the nature of any substitutions.

Expertise & Experience in NMR Analysis: The chemical shifts (δ) in ¹H NMR provide information about the electronic environment of the protons. For a typical this compound derivative, one would expect to observe signals for the imidazole ring proton, the ethyl group (a quartet and a triplet), and any protons on substituent groups.[4] The coupling constants (J) reveal the connectivity between neighboring protons, which is crucial for assembling the molecular fragments. For instance, the characteristic quartet and triplet pattern of the ethyl group with a coupling constant of ~7 Hz is a definitive indicator of its presence.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the proton-proton and proton-carbon correlations, respectively, providing an unambiguous assignment of the entire molecular skeleton.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an exceptionally sensitive and selective method for both qualitative and quantitative analysis of nitroimidazole derivatives.

Expertise & Experience in MS Analysis: In the mass spectrum of an this compound derivative, the molecular ion peak (M+) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can yield the elemental composition with a high degree of confidence. The fragmentation pattern in the mass spectrum offers clues to the compound's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.[5] The presence of the nitro group can also lead to characteristic fragmentation patterns, such as the loss of NO₂ or NO.[5]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination.[1] This technique provides precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Expertise & Experience in X-ray Crystallography: For a novel this compound derivative, obtaining a single crystal suitable for X-ray diffraction can provide irrefutable proof of its structure. The resulting crystal structure would reveal the planarity of the imidazole ring, the conformation of the ethyl carboxylate group, and the precise geometry of any substituents. This level of detail is often crucial for understanding structure-activity relationships and for computational modeling studies. For example, the crystal structure of Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate shows that the molecule is planar, with the carboxyethyl fragment being disordered across a crystallographic mirror plane.[6]

Data Presentation: A Comparative Summary

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample Phase SolutionSolid, Liquid, or GasCrystalline Solid
Information Yield Connectivity, chemical environment, stereochemistryMolecular weight, elemental composition, fragmentation patterns3D atomic coordinates, bond lengths, bond angles, crystal packing
Strengths Non-destructive, provides data on dynamic processes in solutionHigh sensitivity, suitable for complex mixtures (with LC/GC)Unambiguous structure determination, absolute stereochemistry
Limitations Can have overlapping signals in complex moleculesIsomeric differentiation can be challengingRequires a suitable single crystal, structure is in the solid state

Experimental Protocols

The following are generalized methodologies for the structural validation of this compound derivatives.

Synthesis of Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

A representative synthesis involves the nitration of a precursor.[7]

  • Dissolve ethyl 1-methyl-1H-imidazole-2-carboxylate in concentrated sulfuric acid.

  • Slowly add concentrated nitric acid to the solution.

  • Heat the reaction mixture (e.g., at 70°C for 3 hours).

  • After cooling, dilute the mixture with water and neutralize with a base (e.g., Na₂CO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry, and concentrate.

  • Purify the crude product by silica gel column chromatography.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the structure.

LC-MS/MS Protocol for Nitroimidazole Derivatives

This protocol is adapted from methods for analyzing nitroimidazoles in various matrices.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Chromatographic Separation: Inject the sample onto a liquid chromatograph equipped with a C18 column. Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve separation.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire data in full scan mode to determine the molecular ion and in product ion scan mode to obtain fragmentation patterns. For quantitative analysis, use multiple reaction monitoring (MRM).

  • Data Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure.

Single-Crystal X-ray Crystallography Protocol
  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the structure using direct or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Data Analysis: Analyze the bond lengths, bond angles, torsion angles, and intermolecular interactions to fully characterize the three-dimensional structure.

Visualization of the Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary structural insights MS Mass Spectrometry (LC-MS/MS) Purification->MS Molecular weight & formula Xray X-ray Crystallography Purification->Xray Requires single crystals Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Definitive 3D structure Structure_Validation Final Structure Validated Data_Analysis->Structure_Validation

Caption: Workflow for structural validation.

Conclusion

The structural validation of this compound derivatives requires a judicious application of modern analytical techniques. While NMR spectroscopy and mass spectrometry provide essential information regarding the molecular framework and composition, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By integrating the data from these complementary methods, researchers can ensure the structural integrity of their compounds, a critical step in advancing drug discovery and development.

References

A Comparative Guide to LC-MS Method Validation for the Quantification of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust quantification of Ethyl 5-nitro-1H-imidazole-2-carboxylate in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offering a scientifically-grounded framework for developing and validating a reliable analytical method.

Introduction: The Imperative of Validated Bioanalysis

In drug development, the precise quantification of a therapeutic agent and its metabolites in biological fluids is paramount. It forms the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, directly influencing critical decisions on dosing, safety, and efficacy. A validated bioanalytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose.

This compound, a member of the nitroimidazole class of compounds, presents unique analytical challenges due to its chemical structure. This guide will navigate these challenges by comparing common bioanalytical strategies, culminating in a recommended, fully validated LC-MS/MS method. Our approach is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with adherence to the International Council for Harmonisation (ICH) guidelines, specifically ICH M10 for bioanalytical method validation.[1][2]

Comparative Analysis of LC-MS Methodologies

The development of a robust LC-MS method begins with two critical choices: how to isolate the analyte from the complex biological matrix (sample preparation) and how to separate and detect it (chromatography and mass spectrometry).

Sample Preparation: A Comparative Overview

The goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids) that can interfere with the analysis, while maximizing the recovery of the analyte.[3][4] The choice of technique is a trade-off between cleanliness, recovery, speed, and cost.

Technique Principle Advantages Disadvantages Best Suited For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins.Fast, simple, inexpensive, and requires minimal method development.[3]Less clean extracts, potential for ion suppression/enhancement, risk of analyte co-precipitation.High-throughput screening, early-stage discovery where speed is critical.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between the aqueous sample and a water-immiscible organic solvent based on its hydrophobicity.[5]Cleaner extracts than PPT, cost-effective, can concentrate the analyte.Can be labor-intensive, requires solvent optimization, may not be suitable for highly polar compounds.Assays requiring higher sensitivity and cleaner baselines.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of solvent.Provides the cleanest extracts, high analyte concentration factor, high selectivity.More expensive, requires significant method development, can be lower throughput if not automated.Late-stage development and clinical trials where data quality is paramount.

For this compound, which possesses moderate polarity, both LLE and SPE are viable options for achieving a clean extract and good sensitivity. While PPT is the simplest method, the potential for matrix effects with nitro-containing compounds warrants a more thorough cleanup.

Chromatography and Mass Spectrometry

The following table compares typical LC-MS/MS parameters for the analysis of nitroimidazole compounds, based on published methods.[6][7][8]

Parameter Method A (UHPLC) Method B (Conventional HPLC) Rationale and Discussion
LC Column C18, 1.7 µm, 2.1 x 50 mmC18, 5 µm, 4.6 x 150 mmExpertise & Experience: UHPLC (Method A) offers significantly higher resolution and faster run times due to the smaller particle size of the stationary phase.[6] This is advantageous for separating the analyte from potential isomers or closely eluting matrix components. Conventional HPLC (Method B) is a robust and widely available alternative. A C18 column is the standard choice for retaining moderately polar compounds like our target analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 5 mM Ammonium Acetate in WaterB: AcetonitrileExpertise & Experience: The use of formic acid as a mobile phase additive is crucial for promoting protonation of the analyte in positive ion mode ESI, thereby enhancing the MS signal. Acetonitrile is a common organic modifier providing good peak shape and elution strength for nitroimidazoles.[6][7]
Flow Rate 0.4 mL/min1.0 mL/minFlow rates are scaled according to the column dimensions to maintain optimal linear velocity and chromatographic efficiency.
Gradient 5% to 95% B in 3 min10% to 90% B in 10 minA gradient elution is necessary to effectively elute the analyte while ensuring late-eluting matrix components are washed from the column, preventing carryover.
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Expertise & Experience: The imidazole ring contains basic nitrogen atoms that are readily protonated, making ESI+ the preferred ionization mode for this class of compounds.
MS/MS Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Trustworthiness: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition, minimizing the likelihood of interferences.

Recommended LC-MS/MS Method for this compound

Based on the comparative analysis, a UHPLC-MS/MS method coupled with Solid-Phase Extraction is recommended for achieving the highest data quality for regulated bioanalysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Condition SPE Cartridge p2 2. Equilibrate SPE Cartridge p1->p2 p3 3. Load Pre-treated Sample p2->p3 p4 4. Wash Cartridge p3->p4 p5 5. Elute Analyte p4->p5 p6 6. Evaporate and Reconstitute p5->p6 a1 7. Inject Sample onto UHPLC p6->a1 a2 8. Chromatographic Separation a1->a2 a3 9. Ionization (ESI+) a2->a3 a4 10. MS/MS Detection (MRM) a3->a4 d1 11. Peak Integration a4->d1 d2 12. Calibration Curve Generation d1->d2 d3 13. Concentration Calculation d2->d3

Caption: Recommended workflow for the quantification of this compound.

Step-by-Step Protocol
  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of internal standard (a stable isotope-labeled version of the analyte is highly recommended) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Solid-Phase Extraction (SPE):

    • Condition: Pass 1 mL of methanol through a mixed-mode cation exchange SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[9] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • UHPLC-MS/MS Analysis: Inject 5 µL of the reconstituted sample onto the UHPLC-MS/MS system using the parameters outlined in "Method A" above.

LC-MS Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10] The validation will be performed according to the EMA and FDA guidelines.[1][11][12]

Validation Parameters and Acceptance Criteria
Parameter Purpose Acceptance Criteria (ICH M10) [2]
Selectivity To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Linearity & Range To establish the relationship between instrument response and analyte concentration over a defined range.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy To determine the closeness of the mean test results to the true concentration.Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal value.
Precision To assess the degree of scatter between a series of measurements.Coefficient of variation (CV) should not exceed 15% for each QC level (low, mid, high).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision ≤20%.
Matrix Effect To assess the suppression or enhancement of ionization due to co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery To determine the extraction efficiency of the analytical method.Recovery should be consistent, precise, and reproducible.
Stability To evaluate the chemical stability of the analyte in the biological matrix under various conditions.Mean concentration of stability samples should be within ±15% of the nominal concentration of baseline samples.
Validation Experiment Protocols

Accuracy and Precision:

  • Prepare at least three batches of calibration standards and quality control (QC) samples (at LLOQ, low, mid, and high concentrations).

  • On three different days, analyze one of the batches. Each batch should include a full calibration curve and at least five replicates of each QC level.

  • Calculate the intra-day (within a single run) and inter-day (between the three runs) accuracy (% bias) and precision (% CV).

Stability Assessment:

  • Freeze-Thaw Stability: Analyze low and high QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples after leaving them at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storing them in the freezer for a defined period (e.g., 30, 60, 90 days).

  • Post-Preparative Stability: Analyze processed (reconstituted) QC samples that have been stored in the autosampler for the expected duration of an analytical run.

Method Development and Validation Logic

G cluster_dev Method Development cluster_val Method Validation Dev1 Define Analyte Properties (pKa, LogP) Dev2 Select Sample Prep (PPT vs LLE vs SPE) Dev1->Dev2 Dev3 Optimize LC Conditions (Column, Mobile Phase) Dev1->Dev3 Dev_Final Optimized Analytical Method Dev2->Dev_Final Dev4 Optimize MS/MS (MRM Transitions) Dev3->Dev4 Dev4->Dev_Final Val1 Define Validation Protocol (Based on ICH/FDA/EMA) Val2 Execute Experiments (Accuracy, Precision, Stability etc.) Val1->Val2 Val3 Analyze Data vs. Acceptance Criteria Val2->Val3 Val4 Finalize Method & Report Val3->Val4 Result Validated Method for Routine Use Val4->Result Dev_Final->Val1 Ready for Validation

Caption: The logical progression from method development to a fully validated analytical method.

Conclusion

The successful quantification of this compound in a regulated environment hinges on the development of a selective, sensitive, and robust LC-MS/MS method. While simpler techniques like protein precipitation offer speed, a more rigorous sample preparation method such as Solid-Phase Extraction is recommended to minimize matrix effects and ensure the highest data integrity. The validation of this method, guided by international regulatory standards, is not merely a checklist exercise; it is a systematic scientific investigation that provides confidence in the analytical results. By following the comparative approach and detailed protocols outlined in this guide, researchers can establish a reliable bioanalytical method fit for purpose in drug development.

References

Biological Activity Comparison of Ethyl 5-nitro-1H-imidazole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Since the discovery of azomycin, a 2-nitroimidazole natural product, this heterocyclic core has been the foundation for numerous life-saving drugs.[1] Derivatives of 5-nitroimidazole are particularly notable for their potent antimicrobial, antiparasitic, and anticancer properties.[2][3][4][5][6][7] These compounds function as prodrugs, selectively activated under the low-oxygen conditions characteristic of anaerobic microorganisms and solid tumors.

This guide focuses on Ethyl 5-nitro-1H-imidazole-2-carboxylate, a key derivative of this versatile scaffold. By systematically comparing its biological activities with those of its structural analogs, we aim to elucidate critical structure-activity relationships (SAR). This analysis will provide a framework for understanding how modifications to the core molecule influence potency and selectivity, offering valuable insights for the rational design of next-generation therapeutic agents.

The Underpinning Mechanism of Action: Bioreductive Activation

The selective toxicity of 5-nitroimidazoles is rooted in their unique mechanism of activation. These compounds are prodrugs that require the chemical reduction of their nitro group to become active.[2][4][8] This process is predominantly carried out by nitroreductase enzymes, such as ferredoxin and thioredoxin reductase, which are abundant in anaerobic or microaerophilic organisms but less active in aerobic host cells.[2][9][10][11][12]

The activation cascade proceeds as follows:

  • Cellular Uptake: The uncharged prodrug passively diffuses into the target cell (e.g., an anaerobic bacterium, a protozoan parasite, or a hypoxic cancer cell).

  • Nitro Group Reduction: Inside the cell, low-redox-potential proteins transfer an electron to the C5-nitro group.

  • Formation of Cytotoxic Radicals: This one-electron reduction generates a short-lived, highly reactive nitro radical anion.[9]

  • Macromolecular Damage: These cytotoxic intermediates indiscriminately attack cellular macromolecules. Their primary target is DNA, where they induce strand breaks and inhibit synthesis and repair mechanisms, ultimately leading to cell death.[9][11][12][] In parasites, this process also disrupts critical redox equilibrium pathways.[10]

This selective activation in low-oxygen environments is the key to the therapeutic window of 5-nitroimidazoles, minimizing damage to healthy, oxygenated host tissues.

G cluster_outside Host Tissue (Aerobic) cluster_target Target Cell (Anaerobic/Hypoxic) Prodrug_O2 5-Nitroimidazole (Inactive Prodrug) Reoxidation Rapid Re-oxidation by O2 Prodrug_O2->Reoxidation e- Reoxidation->Prodrug_O2 Futile Cycling NoEffect Minimal Host Cell Toxicity Reoxidation->NoEffect Prodrug_NoO2 5-Nitroimidazole (Inactive Prodrug) Activation Nitroreductase (e.g., Ferredoxin) Radical Nitro Radical Anion (Cytotoxic) Activation->Radical e- reduction Damage DNA Strand Breaks & Disruption of Redox Homeostasis Radical->Damage Death Cell Death Damage->Death Entry Passive Diffusion Entry->Prodrug_O2 Entry->Prodrug_NoO2

Fig. 1: Bioreductive activation of 5-nitroimidazoles.

Synthesis of Analogs: A Modular Approach

The synthesis of this compound and its analogs typically begins with a pre-formed imidazole ring. A common strategy for introducing the critical 5-nitro group is the direct nitration of a precursor, such as ethyl 1-methyl-1H-imidazole-2-carboxylate, using a mixture of concentrated nitric and sulfuric acids.[14]

Structural diversity is achieved by systematically modifying three key positions of the parent molecule:

  • Position 1 (N1-alkylation): The substituent on the imidazole nitrogen can be varied. This is often achieved by reacting the nitroimidazole with different alkyl halides. This position is crucial for modulating lipophilicity and pharmacokinetic properties.

  • Position 2 (Carboxylate Modification): The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, different esters, or other functional groups. These changes significantly impact the molecule's polarity and potential for hydrogen bonding.

  • Position 4: Substituents can be introduced at the C4 position of the imidazole ring to explore steric and electronic effects on receptor binding and activity.

G cluster_mods Analog Synthesis start Imidazole Precursor nitration Nitration (HNO3/H2SO4) start->nitration parent Ethyl 5-nitro-1H- imidazole-2-carboxylate (Parent Compound) nitration->parent n1_mod N1-Alkylation (R1-X) parent->n1_mod c2_mod C2-Ester/Amide Modification parent->c2_mod c4_mod C4-Substitution parent->c4_mod analogs Diverse Analogs n1_mod->analogs c2_mod->analogs c4_mod->analogs

Fig. 2: General workflow for analog synthesis.

Comparative Analysis of Biological Activities

The therapeutic potential of a 5-nitroimidazole analog is defined by its potency against a specific target and its selectivity. Below, we compare the antiparasitic, antibacterial, and anticancer activities of various analogs, highlighting key structure-activity relationships.

Antiparasitic Activity

5-Nitroimidazoles are first-line treatments for infections caused by anaerobic protozoa.[15] Modifications to the parent structure can dramatically influence efficacy, particularly against drug-resistant strains.[2][16]

Structure-Activity Relationship Insights:

  • N1-Side Chain: The nature of the substituent at the N1 position is a critical determinant of activity. Studies have shown that biological activity is strongly influenced by the partition coefficient, with optimal activity often associated with specific lipophilicity ranges.[17]

  • C2-Substituent: The group at the C2 position impacts both potency and the spectrum of activity. Increasing the conjugated system through this position has been shown to yield highly active compounds.[16]

  • Hydrophilicity: Less hydrophilic derivatives, such as certain pyridinium and imidazolium salts, have demonstrated superior effectiveness.[3] This suggests that membrane permeability is a key factor in reaching intracellular targets.[16]

Compound/Analog ClassTarget OrganismActivity (IC50/MIC)Key Structural FeatureReference
Metronidazole (Reference)T. vaginalis, G. duodenalisBaseline1-(β-hydroxyethyl) side chain[15]
Pyridinium/Imidazolium SaltsTrichomonas, EntamoebaHigh PotencyQuaternary nitrogen, reduced hydrophilicity[3]
Tetrahydropyridine DerivativesTrichomonas, EntamoebaHigh PotencyIncreased lipophilicity[3]
Highly Conjugated SystemsG. duodenalis (Mz-resistant)Potent ActivityExtended π-system at C2 position[16]
Sulfonyl Group AnalogsT. vaginalis (Mz-resistant)Potent ActivityPresence of a sulfonyl moiety[16]

Table 1: Comparative Antiparasitic Activity of 5-Nitroimidazole Analogs.

Antibacterial Activity

While the primary antibacterial spectrum of 5-nitroimidazoles is against anaerobes, recent research has focused on developing analogs with activity against aerobic bacteria, particularly Gram-positive strains.

Structure-Activity Relationship Insights:

  • N1-Side Chain Esters: Esterification of the hydroxyl group on the N1-side chain (as seen in metronidazole or secnidazole analogs) can produce derivatives with notable activity against aerobic bacteria, a feature absent in the parent drug.[18]

  • Benzene Sulfonates: The introduction of a benzene sulfonyl group to the N1-side chain has been shown to confer inhibitory activity against Staphylococcus aureus.

  • Phenylacetamides: Similarly, modifying the side chain with a phenylacetamide group can induce activity against Streptococcus B.

  • Gram-Negative Resistance: Most modifications have so far failed to produce significant activity against Gram-negative bacteria like E. coli and P. aeruginosa, which remain largely resistant.

Compound/Analog ClassTarget OrganismActivity (MIC µg/mL)Key Structural FeatureReference
Metronidazole (Reference)Aerobic Bacteria>1024 (Inactive)1-(β-hydroxyethyl) side chain
M1: Benzene Sulfonate EsterStaphylococcus aureus250N1-side chain esterification
M3: Phenylacetamide DerivativeStreptococcus B187.5N1-side chain modification
Thiazoline DerivativesGram-Positive BacteriaModerate ActivityHeterocyclic ring addition[19]
Thiazolidinone DerivativesGram-Positive BacteriaModerate ActivityHeterocyclic ring addition[19]

Table 2: Comparative Antibacterial Activity Against Aerobic Bacteria.

Anticancer Activity

The hypoxic microenvironment of solid tumors provides a perfect target for bioreductive drugs.[20] 5-Nitroimidazole analogs are being developed as hypoxia-activated prodrugs that selectively kill cancer cells while sparing healthy tissue.[1]

Structure-Activity Relationship Insights:

  • N-Alkyl Chain Length: The length of the alkyl chain at the N1 position can inversely affect antitumor activity. In studies on A549 lung cancer cells, increasing the chain length from methyl to butyl decreased efficacy.[5][21]

  • Free Thiol Groups: The incorporation of a free thiol (-SH) group, either in an attached oxadiazole or triazole ring, has been shown to dramatically increase antiproliferative activity under both normal and hypoxic conditions.[20]

  • Mechanism of Action: Beyond DNA damage, some imidazole derivatives can interfere with key signaling proteins like cRAF-kinase or inhibit cyclin-dependent kinase 2 (CDK2), leading to apoptosis and cell cycle arrest.[20][21]

Compound/Analog ClassTarget Cell LineActivity (IC50/LC50 µM)Key Structural FeatureReference
N-Methyl-nitroimidazoleA549 (Lung), MDA-MB-231 (Breast)Potent (LC50 ~16.7)Short N1-alkyl chain[5][21]
N-Butyl-nitroimidazoleA549 (Lung)Reduced PotencyLonger N1-alkyl chain[5][21]
Oxadiazole-Thiol AnalogsHCT116 (Colon)Excellent (IC50 ~4.7-11.6)Free thiol group[20]
Triazole-Thiol AnalogsHCT116 (Colon)Excellent (IC50 ~4.7-11.6)Free thiol group[20]
Evofosfamide (TH-302)Various Solid TumorsPotent (Hypoxia-activated)2-nitroimidazole + isophosphoramide mustard[1]

Table 3: Comparative Anticancer Activity of 5-Nitroimidazole Analogs.

Standardized Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized methodologies are essential. The following are step-by-step protocols for key biological assays.

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test analogs. Remove the old media from the cells and add 100 µL of media containing the various compound concentrations. Incubate for 48-72 hours. For hypoxia studies, incubate under hypoxic conditions (e.g., <1% O₂).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

G s1 Seed cells in 96-well plate s2 Incubate overnight for adherence s1->s2 s3 Treat cells with serial dilutions of analogs s2->s3 s4 Incubate for 48-72 hours s3->s4 s5 Add MTT reagent (4-hour incubation) s4->s5 s6 Viable cells convert MTT to purple formazan s5->s6 s7 Add solubilization solution (DMSO) s6->s7 s8 Read absorbance at 570 nm s7->s8 s9 Calculate IC50 value s8->s9

Fig. 3: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 5-nitroimidazole scaffold, exemplified by this compound, remains a highly productive platform for drug discovery. The comparative analysis of its analogs reveals clear and actionable structure-activity relationships. Modifications to the N1 and C2 positions are particularly effective for tuning the biological activity profile, allowing for the enhancement of antiparasitic, antibacterial, or anticancer potency.

The development of analogs active against aerobic bacteria and drug-resistant parasites represents a significant advancement.[2] Furthermore, the rational design of hypoxia-activated anticancer agents is a promising strategy that leverages the unique pathophysiology of solid tumors.[1][20]

Future research should focus on:

  • Improving Selectivity: Designing analogs that more precisely target microbial or cancer-specific enzymes to further reduce potential host toxicity.

  • Overcoming Resistance: Systematically exploring modifications that circumvent known resistance mechanisms in parasites and bacteria.

  • Multi-Target Agents: Developing hybrid molecules that combine the 5-nitroimidazole core with other pharmacophores to create synergistic or multi-target therapeutic effects.

By continuing to explore the rich chemistry of the 5-nitroimidazole nucleus, researchers can develop novel therapies to address pressing global health challenges, from infectious diseases to cancer.

References

A Senior Application Scientist's Guide to the Spectroscopic Data Comparison for "Ethyl 5-nitro-1H-imidazole-2-carboxylate" Batches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and structural integrity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. "Ethyl 5-nitro-1H-imidazole-2-carboxylate" serves as a crucial building block in the synthesis of various therapeutic agents. Ensuring the consistency and quality of this precursor across different batches is a non-negotiable aspect of quality control. This guide provides a comprehensive framework for utilizing spectroscopic methods—specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to compare different batches of this compound. As a Senior Application Scientist, my focus is not just on the data itself, but on the rationale behind the analytical choices and the interpretation of the results to ensure robust and reliable outcomes in your research and development endeavors.

The Imperative of Spectroscopic Verification

In any synthetic workflow, batch-to-batch variability is an inherent challenge. These variations can arise from subtle differences in starting materials, reaction conditions, or purification processes. For a molecule like this compound, even minor impurities can have significant downstream effects, potentially impacting reaction yields, impurity profiles of the final API, and ultimately, its safety and efficacy. Spectroscopic analysis provides a molecular fingerprint, allowing for a detailed comparison of the chemical structure and purity of different batches.

Part 1: Reference Spectroscopic Data

While extensive, publicly available experimental spectra for this compound are limited, we can establish a reliable reference point through a combination of known experimental data and predictive modeling.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound. For this compound (Molecular Formula: C₆H₇N₃O₄), the expected monoisotopic mass is 185.0437 g/mol .

A key piece of experimental data comes from patent literature, which reports the detection of the protonated molecule.[1]

Table 1: Mass Spectrometry Data

IonExpected m/zObserved m/z
[M+H]⁺186.0515186.27

The slight deviation between the expected and observed m/z is within acceptable limits for the type of mass spectrometer likely used in high-throughput screening mentioned in the source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. In the absence of a publicly available, peer-reviewed experimental spectrum, we will use predicted data as a reference. These predictions are generated from sophisticated algorithms that analyze a vast database of known chemical structures and their corresponding spectra.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

The following table outlines the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons in this compound.

Table 2: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Notes
Imidazole N-H~14.0 - 15.0broad singlet-The acidic proton on the imidazole ring. Its shift can be highly variable.
Imidazole C4-H~8.0 - 8.5singlet-The sole proton directly attached to the imidazole ring.
-CH₂- (ethyl)~4.4quartet~7.1Methylene protons of the ethyl ester group.
-CH₃ (ethyl)~1.3triplet~7.1Methyl protons of the ethyl ester group.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (ester)~158
C5 (imidazole)~148
C2 (imidazole)~140
C4 (imidazole)~125
-CH₂- (ethyl)~62
-CH₃ (ethyl)~14

Part 2: Experimental Protocols for Batch Comparison

The quality of your spectroscopic data is directly dependent on the rigor of your experimental procedure. The following protocols are designed to yield high-quality, reproducible data for comparing batches of this compound.

Workflow for Spectroscopic Analysis

Caption: Workflow for Spectroscopic Batch Analysis.

Protocol 1: NMR Sample Preparation and Data Acquisition

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. The inclusion of an internal standard, such as tetramethylsilane (TMS), provides a stable reference point for chemical shifts.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

    • Cap the NMR tube and gently vortex until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like our target compound, and it is likely to produce the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Data Acquisition (LC-MS):

    • Inject the diluted sample into an LC-MS system equipped with an ESI source.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

    • Ensure the mass spectrometer is calibrated to provide high mass accuracy.

Part 3: Comparative Analysis of Batches

The core of the quality control process lies in the detailed comparison of the acquired data against the reference and between batches.

G cluster_0 Data Analysis cluster_1 Decision Pathway A Acquired Spectroscopic Data (NMR & MS) C Comparison A->C B Reference Data (Predicted NMR & Experimental MS) B->C D Do Spectra Match Reference? C->D E Are Additional Signals Present? D->E Yes I Reject Batch D->I No F Identify Additional Signals (Solvents, Impurities) E->F Yes H Accept Batch E->H No G Quantify Impurities F->G J Within Acceptable Limits? G->J J->H Yes J->I No

Caption: Decision Tree for Spectroscopic Batch Quality Assessment.

Interpreting NMR Variations

When comparing the ¹H NMR spectra of different batches, pay close attention to the following:

  • Chemical Shifts: Minor shifts (±0.02 ppm) are generally acceptable and can be due to slight differences in concentration or sample temperature. Larger deviations may indicate a structural change or a different salt form.

  • Integration: The relative integrals of the signals should correspond to the number of protons. For example, the ratio of the imidazole C4-H proton to the ethyl -CH₃ protons should be 1:3. Deviations from this ratio suggest the presence of impurities.

  • Presence of Unexpected Signals: This is the most common indicator of impurities.

    • Residual Solvents: Look for characteristic signals of common synthesis and purification solvents (e.g., ethyl acetate, dichloromethane, acetone).

    • Starting Material Impurities: If the synthesis is known, consider the possible starting materials and look for their characteristic signals.

    • Side-Products: Isomers (e.g., Ethyl 4-nitro-1H-imidazole-2-carboxylate) or byproducts of the reaction could be present.

Confirming Identity and Purity with MS
  • Molecular Ion Peak: The primary goal is to confirm the presence of the [M+H]⁺ ion at m/z 186.0515 (high resolution). The absence or low abundance of this peak is a significant red flag.

  • Impurity Peaks: The mass spectrum can also reveal the presence of impurities as additional peaks. By analyzing the m/z of these peaks, you can often deduce their molecular formulas and propose potential structures.

Conclusion

A rigorous, multi-technique spectroscopic approach is indispensable for the quality control of "this compound." By combining high-resolution mass spectrometry to confirm molecular identity and NMR spectroscopy to probe the detailed chemical structure and identify impurities, researchers can ensure the consistency and reliability of this critical synthetic intermediate. This guide provides the framework for establishing a robust analytical workflow, from sample preparation to data interpretation, empowering you to make confident decisions about the quality of your materials and the integrity of your research.

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 5-nitro-1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. Ethyl 5-nitro-1H-imidazole-2-carboxylate is a valuable building block in the synthesis of various pharmacologically active compounds, particularly nitroimidazole-based therapeutics. The introduction of the nitro group onto the imidazole ring is a critical transformation, and the efficiency of this step can significantly impact the overall yield, cost, and scalability of a synthetic sequence.

This guide provides an in-depth comparison of two primary methodologies for the synthesis of this compound, starting from the common precursor, Ethyl 1H-imidazole-2-carboxylate. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer a quantitative comparison of their efficiencies based on reported experimental data.

Introduction to the Core Synthesis Challenge

The synthesis of this compound hinges on the electrophilic nitration of the imidazole ring. The imidazole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the reaction conditions must be carefully controlled to achieve selective nitration at the C5 position, avoid over-nitration, and minimize side reactions that can lead to degradation of the starting material and a reduction in yield. The two routes benchmarked in this guide represent the classical approach using mixed acid and a potentially more efficient alternative leveraging a different nitrating agent.

Route 1: Classical Mixed Acid Nitration

The most established method for the nitration of aromatic and heteroaromatic systems is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Mechanistic Insight

In this system, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active electrophile that attacks the electron-rich imidazole ring. The choice of a strong acid medium is crucial for generating a sufficient concentration of the nitronium ion to drive the reaction forward. However, the harsh acidic conditions can also lead to side reactions and require careful temperature control to manage the exothermic nature of the reaction.

Experimental Protocol: Mixed Acid Nitration

This protocol is based on established procedures for the nitration of imidazole derivatives.

Materials:

  • Ethyl 1H-imidazole-2-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water (deionized)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add Ethyl 1H-imidazole-2-carboxylate to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.

  • Once the starting material is fully dissolved, slowly add concentrated nitric acid dropwise, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow: Mixed Acid Nitration

cluster_prep Reagent Preparation & Cooling cluster_reaction Nitration Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ Cooling1 Cool to 0°C H2SO4->Cooling1 SM Add Ethyl 1H-imidazole- 2-carboxylate Cooling1->SM HNO3 Add Conc. HNO₃ dropwise at 0-5°C SM->HNO3 Stir Stir at RT for 2-4h HNO3->Stir Quench Pour onto Ice Stir->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Ethyl 5-nitro-1H- imidazole-2-carboxylate Purify->Product

Caption: Workflow for Mixed Acid Nitration.

Route 2: Alternative Nitration using Nitrate Salts

To circumvent the harsh conditions of mixed acid nitration, an alternative approach utilizes a nitrate salt, such as sodium nitrate (NaNO₃) or potassium nitrate (KNO₃), in the presence of a strong acid, typically sulfuric acid.

Mechanistic Insight

In this method, the nitrate salt reacts with sulfuric acid to generate the nitronium ion in situ. This approach can offer better control over the reaction, as the generation of the nitronium ion is more gradual compared to the direct use of nitric acid. This can lead to fewer side products and potentially higher yields, as has been observed in the nitration of similar imidazole-containing compounds. This method is often described as proceeding "smoother" than the traditional mixed acid approach.

Experimental Protocol: Nitrate Salt Nitration

This protocol is adapted from methodologies that have proven effective for the nitration of other imidazole derivatives, offering a potentially higher-yielding alternative.

Materials:

  • Ethyl 1H-imidazole-2-carboxylate

  • Sodium Nitrate (NaNO₃) or Potassium Nitrate (KNO₃)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water (deionized)

  • Ammonia solution (25%)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle and Thermometer

Procedure:

  • In a round-bottom flask, slowly add Ethyl 1H-imidazole-2-carboxylate to concentrated sulfuric acid with stirring, keeping the temperature below 20°C.

  • Once dissolved, add the nitrate salt (e.g., Sodium Nitrate) portion-wise, controlling the temperature to prevent a rapid exotherm.

  • Heat the reaction mixture to a specific temperature (e.g., 70-100°C) and maintain for a set period (e.g., 3-5 hours), monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a 25% aqueous ammonia solution to a pH of 7-8.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify via column chromatography or recrystallization.

Visualizing the Workflow: Nitrate Salt Nitration

cluster_dissolution Substrate Dissolution cluster_reaction Nitration Reaction cluster_workup Work-up & Purification H2SO4 Conc. H₂SO₄ SM Add Ethyl 1H-imidazole- 2-carboxylate H2SO4->SM NitrateSalt Add Nitrate Salt (e.g., NaNO₃) SM->NitrateSalt Heat Heat to 70-100°C for 3-5h NitrateSalt->Heat Quench Cool & Pour onto Ice Heat->Quench Neutralize Neutralize with Ammonia Solution Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Purification Dry->Purify Product Ethyl 5-nitro-1H- imidazole-2-carboxylate Purify->Product

Caption: Workflow for Nitrate Salt Nitration.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key efficiency parameters for the two synthesis routes. It is important to note that yields can be highly dependent on the specific reaction scale and purification technique.

ParameterRoute 1: Mixed Acid NitrationRoute 2: Alternative Nitration (Projected)
Nitrating Agent HNO₃ / H₂SO₄NaNO₃ / H₂SO₄
Reported Yield 26.6%[1]Potentially higher (based on analogous reactions)
Reaction Temperature 0°C to Room TemperatureElevated (e.g., 70-100°C)
Reaction Time 2-4 hours3-5 hours
Key Advantages Well-established, readily available reagents.Potentially higher yield, "smoother" reaction profile.
Key Disadvantages Harsh acidic conditions, potential for side reactions, lower reported yield.Requires heating, less direct literature precedent for this specific substrate.

Conclusion and Recommendations

Both the classical mixed acid nitration and the alternative nitrate salt method present viable pathways for the synthesis of this compound.

  • Route 1 (Mixed Acid Nitration) is a reliable and well-documented method. However, the reported yield of 26.6% suggests that it may not be the most efficient approach.[1] Its primary advantage lies in its simplicity and the widespread availability of the necessary reagents. This route is recommended for small-scale synthesis where yield is not the primary concern.

  • Route 2 (Nitrate Salt Nitration) , while not explicitly detailed for this exact substrate in the available literature, holds significant promise for improved efficiency. The higher yields reported for analogous nitrations of other imidazole derivatives suggest that this method could offer a substantial improvement. This route is recommended for researchers looking to optimize the synthesis for higher throughput and better overall efficiency, though some initial optimization of temperature and reaction time may be required.

Ultimately, the choice of synthesis route will depend on the specific needs of the researcher, including the desired scale of the reaction, the importance of maximizing yield, and the available laboratory resources. It is recommended to perform small-scale trial reactions to validate and optimize the chosen protocol for the specific laboratory conditions.

References

Safety Operating Guide

Navigating the Synthesis and Handling of Ethyl 5-nitro-1H-imidazole-2-carboxylate: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, nitroimidazole derivatives, such as Ethyl 5-nitro-1H-imidazole-2-carboxylate, represent a class of compounds with significant potential. However, their utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research outcomes. As Senior Application Scientists, we recognize that true innovation is built upon a foundation of safety and procedural excellence.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 865998-46-5) is a nitroaromatic compound that requires careful handling due to its potential health hazards. Based on available data for the compound and its structural analogs, a comprehensive risk assessment is the first critical step before any laboratory work commences.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the potential hazards associated with this compound.

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassPictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.
Acute Toxicity (Oral, Inhalation)GHS07WarningH302+H332: Harmful if swallowed or if inhaled.

The presence of the nitro group on the imidazole ring is a key structural feature that necessitates a heightened level of caution. Nitroaromatic compounds, as a class, can possess toxic or mutagenic properties.[2] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment are non-negotiable when handling this compound. The level of PPE required will depend on the specific laboratory operation being performed.

Table 2: Recommended Personal Protective Equipment for Handling this compound

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side shields and a face shield.Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).A fully buttoned laboratory coat.A NIOSH-approved respirator is recommended, especially if not handled in a certified chemical fume hood.
Solution Preparation and Transfers Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).A fully buttoned laboratory coat.Work should be performed in a certified chemical fume hood to minimize inhalation exposure.
Reaction Monitoring and Work-up Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).A fully buttoned laboratory coat.All operations should be conducted within a certified chemical fume hood.

The causality behind these recommendations lies in the compound's identified hazards. The requirement for a face shield during weighing is to protect against accidental splashes of the solid material into the eyes and face. Double-gloving provides an extra layer of protection against dermal absorption, a known risk with nitroaromatic compounds. All work with this compound, especially when manipulating the solid form or working with its solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Below is a workflow for the selection of appropriate PPE:

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_verification Verification and Use Start Identify the chemical and operation CheckSDS Consult the Safety Data Sheet (SDS) and other reliable sources for hazard information Start->CheckSDS AssessExposure Assess the potential for skin/eye contact, inhalation, and ingestion CheckSDS->AssessExposure SelectEye Select appropriate eye and face protection (goggles, face shield) AssessExposure->SelectEye SelectGloves Choose compatible chemical-resistant gloves AssessExposure->SelectGloves SelectBody Select appropriate body protection (lab coat, apron) AssessExposure->SelectBody SelectRespiratory Determine the need for respiratory protection (fume hood, respirator) AssessExposure->SelectRespiratory InspectPPE Inspect PPE for integrity before use SelectEye->InspectPPE SelectGloves->InspectPPE SelectBody->InspectPPE SelectRespiratory->InspectPPE DonPPE Properly don all selected PPE InspectPPE->DonPPE Proceed Proceed with the laboratory operation DonPPE->Proceed

Caption: Workflow for the selection of appropriate Personal Protective Equipment (PPE).

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step methodology is crucial for minimizing exposure and ensuring the safety of all personnel.

Weighing and Aliquoting the Solid Compound
  • Preparation : Before handling the compound, ensure the certified chemical fume hood is functioning correctly. Decontaminate the work surface within the hood.[3]

  • Donning PPE : Put on all required PPE as outlined in Table 2, including double gloves and a face shield.

  • Handling : Carefully transfer the required amount of this compound from the stock container to a pre-tared weighing vessel within the fume hood. Use a spatula and avoid any actions that could generate dust.

  • Closure and Cleaning : Securely close the stock container immediately after use. Carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Doffing PPE : Remove the outer pair of gloves and dispose of them as hazardous waste. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.

Preparation of Solutions
  • Solvent Dispensing : In the chemical fume hood, dispense the required volume of the appropriate solvent into a suitable flask.

  • Addition of Solid : Carefully add the weighed this compound to the solvent.

  • Dissolution : Gently swirl or stir the mixture to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Storage : Clearly label the flask with the compound name, concentration, solvent, date, and appropriate hazard symbols. Store the solution in a designated and properly ventilated area.

Emergency Procedures: Planning for the Unexpected

Even with the most stringent precautions, accidental exposures or spills can occur. A well-defined emergency plan is essential.

Accidental Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management

A spill kit specifically for hazardous chemicals should be readily available in the laboratory.

Spill_Response_Plan cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Evacuate Evacuate the area if the spill is large or poses an immediate respiratory hazard Alert->Evacuate DonPPE Don appropriate PPE from the spill kit Evacuate->DonPPE Contain Contain the spill using absorbent material DonPPE->Contain Cleanup Carefully collect the absorbed material and any contaminated debris Contain->Cleanup Decontaminate Decontaminate the spill area with an appropriate cleaning agent Cleanup->Decontaminate Package Place all contaminated materials in a labeled hazardous waste container Decontaminate->Package Dispose Dispose of the waste through the institution's hazardous waste management program Package->Dispose

Caption: Emergency response plan for a chemical spill.

For a solid spill, carefully sweep the material into a designated hazardous waste container, avoiding the generation of dust.[4] For a liquid spill, use an inert absorbent material to contain and collect the spill.[4][5] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Waste Disposal: A Responsible Conclusion to Your Research

All waste generated from the handling of this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste.

  • Liquid Waste : Collect in a compatible, labeled container for liquid hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[6][7]

By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-nitro-1H-imidazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-nitro-1H-imidazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.